CCR2 antagonist 3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-[(2S)-1-(3-hydroxyazetidin-1-yl)-3-methylbutan-2-yl]-N,3-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-11(2)16(10-20-8-14(21)9-20)19(4)17(22)13-5-6-15(18)12(3)7-13/h5-7,11,14,16,21H,8-10H2,1-4H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHPWXLXWUVMIV-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C(CN2CC(C2)O)C(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)[C@H](CN2CC(C2)O)C(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380100-86-6 | |
| Record name | AZD-2927 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBK8SC4PNC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the C-C chemokine receptor type 2 (CCR2) and the mechanisms by which its antagonists inhibit its function. The content covers the fundamental signaling pathways of the CCR2 axis, a comparative analysis of prominent CCR2 antagonists, and the experimental protocols used to characterize their activity.
The CCR2 Signaling Axis: A Central Mediator of Inflammation
The C-C chemokine receptor type 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] Its primary endogenous ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[2] The CCL2/CCR2 signaling axis is implicated in a wide range of inflammatory and fibrotic diseases, as well as in cancer progression.[3][4]
Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular signaling cascades. As a receptor primarily coupled to the Gαq subunit of heterotrimeric G proteins, its activation initiates the following key downstream events:
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Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical signal for various cellular processes, including cell migration.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates members of the protein kinase C family.
-
Downstream Kinase Cascades: The initial signaling events subsequently trigger a cascade of further intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the Mitogen-activated protein kinase (MAPK) pathway.
The culmination of these signaling events leads to a variety of cellular responses, including chemotaxis, cell survival and proliferation, and the production of cytokines.
Mechanisms of CCR2 Antagonism
CCR2 antagonists can be broadly classified into two main categories based on their binding site and mechanism of action: orthosteric (competitive) antagonists and allosteric antagonists.
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Orthosteric Antagonists: These molecules bind to the same site on the receptor as the endogenous ligand, CCL2. By occupying this primary binding pocket, they directly compete with CCL2 and prevent receptor activation.
-
Allosteric Antagonists: These antagonists bind to a topographically distinct site on the receptor. This binding event induces a conformational change in the receptor that either prevents the binding of CCL2 to the orthosteric site or inhibits the receptor from adopting an active conformation, thus preventing signal transduction.
Profile of Key CCR2 Antagonists
Several small-molecule CCR2 antagonists have been developed and characterized. The following sections detail the mechanism of action for some of the most prominent examples.
Cenicriviroc (CVC) is a dual antagonist of CCR2 and CCR5. Its mechanism is primarily through the inhibition of chemokine binding to these receptors. By blocking both CCR2 and CCR5, Cenicriviroc can modulate the inflammatory responses mediated by both receptor pathways.
INCB3344 is a potent and selective CCR2 antagonist. Studies have shown that it is a competitive antagonist against CCL2, indicating that it binds to the orthosteric site of the receptor. Its binding is rapid and reversible.
BMS-741672 is a selective and orally active CCR2 antagonist. While detailed studies on its binding site are less prevalent in the public domain, its development as a direct competitor to CCL2-mediated functions suggests an orthosteric mechanism of action.
PF-04634817 functions as a dual antagonist for CCR2 and CCR5. It is being developed for the treatment of diabetic nephropathy, a condition where inflammation plays a key role.
Quantitative Analysis of Antagonist Activity
The potency and efficacy of CCR2 antagonists are quantified using various in vitro assays. The data for the aforementioned antagonists are summarized in the tables below.
Table 1: Binding Affinity of CCR2 Antagonists
| Antagonist | Assay Type | Species | Cell Line/System | Radioligand | IC50 (nM) | Kd (nM) | Ki (nM) | Reference |
| INCB3344 | Whole Cell Binding | Human | CCR2-expressing cells | 125I-hCCL2 | 5.1 | ~5 | - | |
| Whole Cell Binding | Murine | WEHI-274.1 | 125I-mCCL2 | 9.5 | - | - | ||
| Whole Cell Binding | Rat | - | - | 7.3 | - | - | ||
| Whole Cell Binding | Cynomolgus | - | - | 16 | - | - | ||
| BMS-741672 | Competitive Binding | Human | Peripheral Blood Mononuclear Cells | CCL2 | 1.1 | - | - | |
| BMS CCR2 22 | Competitive Binding | Human | - | - | 5.1 | - | - | |
| PF-04634817 | Competitive Binding | Rat | - | - | 20.8 | - | - | |
| RS 504393 | Competitive Binding | Human | Recombinant CCR2 | - | 89 | - | - |
Table 2: Functional Inhibition by CCR2 Antagonists
| Antagonist | Assay Type | Species | Cell Line/System | Stimulus | IC50 (nM) | Reference |
| INCB3344 | Chemotaxis | Human | CCR2-expressing cells | CCL2 | 3.8 | |
| Chemotaxis | Murine | WEHI-274.1 | mCCL2 | 7.8 | ||
| Chemotaxis | Rat | - | - | 2.7 | ||
| Chemotaxis | Cynomolgus | - | - | 6.2 | ||
| ERK Phosphorylation | Murine | WEHI-274.1 | mCCL2 | 3-10 | ||
| BMS-741672 | Chemotaxis | - | Monocytes | - | 0.67 | |
| BMS CCR2 22 | Calcium Flux | Human | - | - | 18 | |
| Chemotaxis | Human | - | - | 1 | ||
| RS 504393 | Chemotaxis | - | - | MCP-1 | 330 |
Key Experimental Protocols
The characterization of CCR2 antagonists relies on a suite of standardized in vitro assays. Below are detailed methodologies for three fundamental experimental procedures.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound to a receptor.
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Objective: To measure the ability of a CCR2 antagonist to compete with a radiolabeled ligand for binding to the CCR2 receptor.
-
Principle: A constant concentration of a radiolabeled CCR2 ligand (e.g., 125I-CCL2) is incubated with cells or membranes expressing CCR2, in the presence of varying concentrations of the unlabeled antagonist. The amount of radioligand bound to the receptor is measured, and the concentration of antagonist that inhibits 50% of the specific binding (IC50) is determined.
-
Methodology:
-
Cell/Membrane Preparation: Prepare a suspension of cells (e.g., HEK293) stably expressing CCR2 or isolated cell membranes from these cells.
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Assay Setup: In a 96-well plate, add the cell/membrane preparation, a fixed concentration of radiolabeled CCL2, and serial dilutions of the test antagonist.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the cells/membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Objective: To determine the effect of a CCR2 antagonist on CCL2-induced cell migration.
-
Principle: A Boyden chamber or a similar transwell system is used, which consists of an upper and a lower chamber separated by a microporous membrane. Cells are placed in the upper chamber, and a solution containing CCL2 is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant. The antagonist is added to the upper chamber with the cells to assess its inhibitory effect.
-
Methodology:
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Cell Preparation: Resuspend CCR2-expressing cells (e.g., primary monocytes or THP-1 cells) in assay medium.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the CCR2 antagonist for a specified time (e.g., 30 minutes).
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Assay Setup: Add assay medium containing CCL2 to the lower wells of the transwell plate. Place the transwell inserts into the wells.
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Cell Seeding: Add the pre-incubated cells to the upper chamber of the inserts.
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Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (e.g., 60-90 minutes).
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Cell Quantification: Remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet).
-
Data Analysis: Elute the dye and measure the absorbance, or count the number of migrated cells under a microscope. Plot the number of migrated cells (or absorbance) against the antagonist concentration to determine the IC50 value.
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Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation, a hallmark of Gq-coupled receptor signaling.
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Objective: To assess the ability of a CCR2 antagonist to block CCL2-induced calcium flux.
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Principle: CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with CCL2, the intracellular calcium concentration increases, leading to an increase in the fluorescence of the dye. An antagonist will inhibit this fluorescence increase.
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Methodology:
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Cell Seeding: Seed CCR2-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
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Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage. Incubate for approximately 60 minutes at 37°C.
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Antagonist Addition: Add varying concentrations of the CCR2 antagonist to the wells and incubate for a short period.
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Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument).
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Ligand Stimulation: The instrument adds a solution of CCL2 to the wells while simultaneously monitoring the fluorescence in real-time.
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Data Analysis: The increase in fluorescence intensity over baseline is recorded. The inhibitory effect of the antagonist is determined by comparing the peak fluorescence in the presence of the antagonist to the control (CCL2 alone). Plot the percent inhibition against the antagonist concentration to calculate the IC50 value.
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Conclusion
CCR2 antagonists represent a promising therapeutic strategy for a multitude of inflammatory diseases. A thorough understanding of their specific mechanisms of action, whether orthosteric or allosteric, is crucial for the development of more effective and selective drugs. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in this field, facilitating the continued investigation and optimization of these important therapeutic agents.
References
The Enigmatic Case of "CCR2 Antagonist 3" and a Pivot to the Well-Documented Antagonist, Cenicriviroc
An important clarification regarding the initially requested topic, "CCR2 antagonist 3," is necessary. Initial searches identified a compound with this name, associated with CAS number 1380100-86-6 and the synonym AZD2927. However, a deeper investigation into the scientific literature reveals that AZD2927 is not a CCR2 antagonist but rather an acetylcholine-regulated inwardly rectifying potassium current (IKACh) blocker, specifically targeting Kir3.1/Kir3.4 channels. This compound has been investigated for its potential in treating atrial flutter. The misattribution of its mechanism of action appears to originate from its listing by various chemical suppliers.
Given this discrepancy, a detailed technical guide on the "discovery and synthesis of this compound" as a CCR2 antagonist is not feasible based on current scientific evidence. To fulfill the user's core request for an in-depth guide on a CCR2 antagonist, this whitepaper will pivot to a well-characterized and clinically relevant example: Cenicriviroc (CVC). Cenicriviroc is a potent, orally bioavailable dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).
This guide will now provide a comprehensive overview of the discovery, synthesis, and biological evaluation of Cenicriviroc, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
Introduction to Cenicriviroc (CVC)
Cenicriviroc (also known as TAK-652 and TBR-652) is a small molecule antagonist that has been extensively studied for its therapeutic potential in various diseases, including HIV infection and non-alcoholic steatohepatitis (NASH).[1][2] Its dual antagonism of CCR2 and CCR5 allows it to modulate key inflammatory and fibrotic pathways.[3] The chemokine receptor CCR2 and its primary ligand, CCL2 (monocyte chemoattractant protein-1 or MCP-1), play a crucial role in recruiting monocytes and macrophages to sites of inflammation, a key process in the pathogenesis of numerous inflammatory diseases.[3] By blocking this signaling axis, Cenicriviroc has demonstrated significant anti-inflammatory and antifibrotic effects in preclinical and clinical studies.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Cenicriviroc's biological activity from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of Cenicriviroc
| Assay Type | Target | Cell Line | Ligand | IC50 / EC50 | Reference |
| Radioligand Binding | CCR2 | CHO | MCP-1 | 5.9 nM | |
| Radioligand Binding | CCR5 | CHO | MIP-1α | 2.3 nM | |
| HIV-1 Replication | R5 HIV-1 | U87.CD4.CCR5 | - | 100 nM (complete inhibition) | |
| HIV-1 Replication | R5 HIV-1 (JR-FL) | PBMCs | - | 21-210 pM | |
| HIV-1 Replication | R5 HIV-1 (KK) | PBMCs | - | 33-91 pM | |
| HIV-2 Replication | R5 HIV-2 | - | - | 0.03-0.98 nM |
Table 2: In Vivo Efficacy of Cenicriviroc
| Animal Model | Disease Model | Dosage | Effect | Reference |
| Mouse | Thioglycollate-induced peritonitis | ≥20 mg/kg/day | Significantly reduced monocyte/macrophage recruitment | |
| Mouse | Non-alcoholic steatohepatitis (NASH) | 20 mg/kg/day | Reduced collagen deposition, collagen type 1 protein and mRNA expression, and NAFLD activity score | |
| Rat | Thioacetamide-induced liver fibrosis | 20 mg/kg/day | Reduced collagen type 1 protein levels, mRNA expression, and collagen deposition | |
| Mouse | Unilateral ureter obstruction | 20 mg/kg/day | Reduced collagen type 1 protein levels, mRNA expression, and collagen deposition |
Experimental Protocols
Synthesis of Cenicriviroc (Free Base)
The synthesis of Cenicriviroc can be achieved through a multi-step process as described in patent literature. A generalized synthetic scheme is outlined below.
Step 1: Synthesis of 1-(4-methoxybenzyl)piperidin-2-one
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Piperidin-2-one is alkylated with 4-methoxybenzyl chloride to yield 1-(4-methoxybenzyl)piperidin-2-one.
Step 2: Synthesis of 5-[(4-bromo-2-formylphenyl)(4-methoxybenzyl) amino]pentanoic acid
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The product from Step 1 undergoes hydrolysis.
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The resulting intermediate is then reacted with 5-bromo-2-fluorobenzaldehyde in a one-pot reaction to produce 5-[(4-bromo-2-formylphenyl)(4-methoxybenzyl) amino]pentanoic acid.
Step 3: Esterification
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The carboxylic acid from Step 2 is esterified using iodomethane and potassium carbonate to yield the corresponding methyl ester.
Subsequent Steps:
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The synthesis continues through a series of additional steps, which are detailed in the relevant patent literature, to construct the final benzazocine core and introduce the remaining functional groups to yield Cenicriviroc.
Chemotaxis Assay
This protocol describes a method to evaluate the inhibitory effect of Cenicriviroc on the migration of monocytic cells towards a chemoattractant like CCL2.
Materials:
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Monocytic cells (e.g., THP-1 or primary monocytes)
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Chemotaxis chamber (e.g., Transwell with 5 µm pore size polycarbonate filter)
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Assay medium: RPMI 1640 with 0.5% BSA
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Chemoattractant: Recombinant human CCL2 (MCP-1)
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Cenicriviroc
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DMSO (vehicle control)
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Calcein-AM or other suitable cell staining dye
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Fluorescence plate reader or microscope
Procedure:
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Cell Preparation: Culture monocytic cells and harvest them. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Cenicriviroc Treatment: Pre-incubate the cell suspension with various concentrations of Cenicriviroc (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10 ng/mL CCL2) to the lower wells of the chemotaxis chamber.
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Add 100 µL of the Cenicriviroc-treated or control cell suspension to the upper chamber (Transwell insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migration:
-
Carefully remove the upper chamber.
-
Remove the non-migrated cells from the top side of the membrane with a cotton swab.
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Fix and stain the migrated cells on the bottom side of the membrane (e.g., with DAPI or Crystal Violet) and count under a microscope. Alternatively, for a fluorescence-based quantification, pre-label the cells with Calcein-AM before the assay and measure the fluorescence of the migrated cells in the lower chamber using a plate reader.
-
CCR2 Binding Assay
This protocol outlines a method to determine the binding affinity of Cenicriviroc to the CCR2 receptor using a radioligand displacement assay.
Materials:
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Cell membranes from a cell line overexpressing human CCR2 (e.g., CHO or HEK293 cells)
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Radioligand: [125I]-CCL2
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Cenicriviroc
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Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 100 mM NaCl, 0.5% BSA, pH 7.4)
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Non-specific binding control (e.g., a high concentration of unlabeled CCL2)
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Glass fiber filters
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Scintillation counter
Procedure:
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Reaction Setup: In a 96-well plate, combine the cell membranes, [125I]-CCL2, and varying concentrations of Cenicriviroc or unlabeled CCL2 (for competition curve) in the binding buffer.
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Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
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Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC50 value of Cenicriviroc by plotting the percentage of specific binding against the logarithm of the Cenicriviroc concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
CCR2 Signaling Pathway
The binding of CCL2 to its receptor CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that lead to cellular responses such as chemotaxis, inflammation, and cell proliferation.
Caption: CCR2 signaling pathway and the inhibitory action of Cenicriviroc.
General Workflow for CCR2 Antagonist Discovery
The discovery of a novel CCR2 antagonist typically follows a structured workflow from initial hit identification to preclinical candidate selection.
Caption: General workflow for the discovery of a CCR2 antagonist.
Logical Relationship of Cenicriviroc's Dual Antagonism
Cenicriviroc's therapeutic potential stems from its ability to simultaneously block two key chemokine receptors, CCR2 and CCR5, which have both distinct and overlapping roles in inflammation and fibrosis.
Caption: Logical relationship of Cenicriviroc's dual CCR2/CCR5 antagonism.
Conclusion
While the initial query for "this compound" led to a misidentified compound, the pivot to Cenicriviroc provides a robust and clinically relevant example of a CCR2 antagonist. This technical guide has detailed its discovery rationale, synthesis, and biological evaluation, supported by quantitative data, experimental protocols, and visual diagrams. Cenicriviroc's dual antagonism of CCR2 and CCR5 underscores a promising therapeutic strategy for a range of inflammatory and fibrotic diseases. The provided information serves as a comprehensive resource for researchers and professionals in the field of drug development.
References
- 1. WO2020181163A1 - Lipid-based formulation of cenicriviroc - Google Patents [patents.google.com]
- 2. Cenicriviroc - Wikipedia [en.wikipedia.org]
- 3. C-C motif chemokine receptor 2 inhibition reduces liver fibrosis by restoring the immune cell landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Role of C-C Motif Chemokine Receptor 2 (CCR2) in Liver Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a dynamic and progressive pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring of the liver tissue.[1] This process is a common consequence of chronic liver injuries, including viral hepatitis, nonalcoholic steatohepatitis (NASH), and alcoholic liver disease.[1] A key driver of hepatic fibrosis is the inflammatory response, which orchestrates the activation of hepatic stellate cells (HSCs), the primary producers of ECM in the injured liver.[1] Central to this inflammatory cascade is the C-C motif chemokine receptor 2 (CCR2) and its principal ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[2][3] This technical guide provides an in-depth exploration of the role of the CCL2/CCR2 signaling axis in the pathogenesis of liver fibrosis, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling and experimental workflows.
The CCL2/CCR2 Signaling Axis in Liver Fibrosis
The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation. In the context of liver injury, damaged hepatocytes and activated Kupffer cells (resident liver macrophages) release CCL2. This chemokine binds to CCR2, a G protein-coupled receptor predominantly expressed on the surface of monocytes, macrophages, and, as emerging evidence suggests, on HSCs as well.
This binding event triggers a cascade of downstream signaling pathways, including:
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PI3K/Akt Pathway: Promotes cell survival and proliferation.
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JAK/STAT Pathway: Involved in cytokine production and inflammatory responses.
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MAPK/ERK Pathway: Regulates cell migration, differentiation, and activation.
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NF-κB Pathway: A central regulator of inflammation and immune responses.
The activation of these pathways culminates in the chemotactic migration of CCR2-expressing monocytes from the bloodstream into the injured liver. Once in the liver, these monocytes differentiate into pro-inflammatory macrophages, which further amplify the inflammatory response and contribute to the activation of HSCs through the release of pro-fibrotic mediators like transforming growth factor-beta (TGF-β). Moreover, direct activation of CCR2 on HSCs can promote their proliferation, migration, and production of collagen.
Quantitative Data on CCR2 Modulation in Liver Fibrosis
The following tables summarize quantitative data from preclinical and clinical studies investigating the impact of CCR2 modulation on key markers of liver fibrosis.
Table 1: Effect of CCR2 Knockout (CCR2-/-) on Liver Fibrosis Markers in Mouse Models
| Model | Fibrosis Marker | Wild-Type (WT) | CCR2-/- | Percent Reduction | Reference |
| CCl4-induced | Sirius Red (% area) | Data not explicitly provided | Significantly decreased | 27% | |
| CCl4-induced | Hydroxyproline (µg/g liver) | ~150 | ~75 | ~50% | |
| CCl4-induced | α-SMA expression | Increased | Markedly reduced | Qualitative | |
| BDL-induced | Hydroxyproline (µg/g liver) | ~250 | ~125 | ~50% | |
| BDL-induced | α-SMA expression | Increased | Markedly reduced | Qualitative |
Note: Quantitative values are approximated from graphical representations in the cited literature where exact numbers were not provided in the text.
Table 2: Effect of CCR2/CCR5 Antagonist (Cenicriviroc - CVC) on Liver Fibrosis
| Study Type | Model/Population | Fibrosis Marker | Placebo/Control | Cenicriviroc (CVC) | Outcome | Reference |
| Preclinical | CCl4-induced (Prevention) | Sirius Red (% area) | Increased | Significantly reduced | Qualitative | |
| Preclinical | CCl4-induced (Treatment) | Sirius Red (% area) | Increased | Significantly reduced | Qualitative | |
| Clinical Trial (Phase 2b - CENTAUR) | NASH with fibrosis (F1-F3) | Fibrosis improvement (≥1 stage) | 10% of patients | 20% of patients | p = 0.02 | |
| Clinical Trial (Phase 3 - AURORA) | NASH with fibrosis (F2-F3) | Fibrosis improvement (≥1 stage) | 25.5% of patients | 22.3% of patients | Not statistically significant |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: CCR2 signaling cascade in liver fibrosis.
Caption: Preclinical experimental workflow.
Caption: CCR2 in liver fibrosis progression.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of CCR2's role in liver fibrosis.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This is a widely used model to induce hepatotoxic liver fibrosis.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Reagents: Carbon tetrachloride (CCl4), Corn oil (or Olive oil).
-
Procedure:
-
Prepare a 10% (v/v) solution of CCl4 in corn oil.
-
Administer the CCl4 solution via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight.
-
Injections are typically performed twice a week for a duration of 6 to 8 weeks to establish significant fibrosis.
-
Control animals receive i.p. injections of the vehicle (corn oil) at the same volume and frequency.
-
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and liver tissues and blood are collected for histological, biochemical, and molecular analyses.
Sirius Red Staining for Collagen Quantification
This method is used to visualize and quantify collagen deposition in liver tissue sections.
-
Reagents: Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid), 0.5% acetic acid solution, xylene, ethanol (100%, 95%, 70%).
-
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded liver sections.
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash twice with 0.5% acetic acid solution.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
-
Quantification:
-
Capture images of stained sections using a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the red-stained collagen area relative to the total tissue area. The result is expressed as a percentage of the fibrotic area.
-
Hydroxyproline Assay for Total Collagen Content
This biochemical assay measures the total collagen content in a liver tissue homogenate by quantifying the amount of the amino acid hydroxyproline, which is a major component of collagen.
-
Reagents: 6N HCl, Chloramine-T reagent, Ehrlich's reagent (p-dimethylaminobenzaldehyde), hydroxyproline standard.
-
Procedure:
-
Homogenize a known weight of liver tissue in distilled water.
-
Hydrolyze the homogenate with 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate with NaOH.
-
Incubate an aliquot of the hydrolysate with Chloramine-T reagent for 20 minutes at room temperature.
-
Add Ehrlich's reagent and incubate at 65°C for 15 minutes to develop color.
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
-
Quantification: Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline. Results are typically expressed as µg of hydroxyproline per gram of liver tissue.
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
This technique is used to identify activated HSCs, which are characterized by the expression of α-SMA.
-
Reagents: Primary antibody against α-SMA, biotinylated secondary antibody, streptavidin-horseradish peroxidase (HRP) conjugate, diaminobenzidine (DAB) substrate, hematoxylin counterstain.
-
Procedure:
-
Deparaffinize and rehydrate liver tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary anti-α-SMA antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
-
Quantification: The area of α-SMA-positive staining can be quantified using image analysis software, similar to Sirius Red quantification.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the mRNA expression levels of key fibrotic genes.
-
Reagents: RNA extraction kit, reverse transcription kit, SYBR Green or TaqMan master mix, gene-specific primers (e.g., for Col1a1, Acta2 [α-SMA], Timp1, and a housekeeping gene like Gapdh).
-
Procedure:
-
Extract total RNA from liver tissue samples.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform real-time PCR using the cDNA, SYBR Green or TaqMan master mix, and gene-specific primers.
-
-
Quantification: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to the expression of a housekeeping gene.
Western Blot for Protein Expression Analysis
Western blotting is used to detect and quantify the protein levels of CCR2 and fibrosis-related markers.
-
Reagents: Lysis buffer, primary antibodies (e.g., anti-CCR2, anti-α-SMA, anti-collagen I), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure:
-
Extract total protein from liver tissue.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin).
Conclusion
The CCL2/CCR2 signaling axis plays a multifaceted and pivotal role in the pathogenesis of liver fibrosis. It orchestrates the recruitment of inflammatory monocytes, which in turn promote the activation of hepatic stellate cells and the subsequent deposition of extracellular matrix. The quantitative data from both preclinical and clinical studies underscore the therapeutic potential of targeting this pathway. However, the mixed results from clinical trials with CCR2 antagonists highlight the complexity of liver fibrosis and the need for further research to identify the patient populations most likely to benefit from this therapeutic strategy. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the intricate mechanisms of liver fibrosis and developing novel anti-fibrotic therapies.
References
A Technical Guide to CCR2 Antagonism and its Impact on Monocyte Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the C-C chemokine receptor type 2 (CCR2) and the role of its antagonists in modulating monocyte recruitment. It is designed to be a comprehensive resource for professionals in the fields of immunology, pharmacology, and drug development. The guide will cover the core mechanism of the CCR2-CCL2 signaling axis, the therapeutic potential of its antagonists, detailed experimental protocols for their evaluation, and representative quantitative data for this class of compounds. The specific compound "CCR2 antagonist 3" (also known as EVT-2711971; CAS 1380100-86-6) is noted, though publicly available data for this specific molecule is limited. Therefore, this guide utilizes data from other well-characterized CCR2 antagonists to provide a thorough understanding of this therapeutic class.
The CCR2-CCL2 Axis: A Central Mediator of Monocyte Recruitment
The recruitment of monocytes from the bone marrow to peripheral tissues is a critical process in both homeostasis and inflammation. This process is tightly regulated by the chemokine C-C motif ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1), and its primary receptor, CCR2.
-
Mechanism of Action : CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of inflammatory monocytes (Ly6Chi in mice, CD14+CD16- in humans), as well as on macrophages and dendritic cells.[1][2] In response to pro-inflammatory signals, various cells, including endothelial cells, fibroblasts, and immune cells, release CCL2. This creates a chemotactic gradient that guides CCR2-expressing monocytes from the bloodstream to the site of inflammation.[3]
-
Therapeutic Relevance : The dysregulation of the CCR2-CCL2 axis is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and diabetic nephropathy.[4] By blocking the recruitment of inflammatory monocytes, CCR2 antagonists represent a promising therapeutic strategy to mitigate the pathological inflammation that drives these conditions.[4]
CCR2 Signaling Pathway
Upon binding of CCL2, CCR2 undergoes a conformational change, activating intracellular signaling cascades. This process is initiated by the coupling of heterotrimeric G proteins, primarily of the Gαi subtype. The dissociation of the G protein subunits triggers multiple downstream pathways that collectively orchestrate the cellular response of migration, survival, and differentiation.
Quantitative Assessment of CCR2 Antagonists
The efficacy of a CCR2 antagonist is determined through a series of in vitro and in vivo assays. These assays provide quantitative data on the antagonist's potency, selectivity, and its ability to inhibit monocyte recruitment. While specific data for "this compound" (EVT-2711971) is not widely published, an estimated IC50 of 10-100 nM has been noted. The following tables present representative data for other well-characterized small-molecule CCR2 antagonists to illustrate typical quantitative profiles.
Table 1: In Vitro Potency of Representative CCR2 Antagonists
| Compound | Assay Type | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| INCB3344 | Binding Assay | Human CCR2 | 5.1 | MedChemExpress |
| INCB3344 | Chemotaxis Assay | Human CCR2 | 3.8 | MedChemExpress |
| PF-04634817 | Binding Assay | Rat CCR2 | 20.8 | MedChemExpress |
| RS 504393 | Binding Assay | Human CCR2 | 89 | MedChemExpress |
Table 2: In Vivo Efficacy of Representative CCR2 Antagonists
| Compound | Animal Model | Dosing | Effect | Reference |
|---|---|---|---|---|
| RS 504393 | Mouse Model of Osteoarthritis | - | Significantly attenuates disease progression and reduces synovial macrophage accumulation. | |
| Unnamed | Mouse Model of Status Epilepticus | Oral Gavage (24h & 48h post-SE) | Limited monocyte recruitment to the hippocampus; reduced inflammatory mediators by 47%. |
| RS 504393 | Mouse Model of Inflammatory Pain | 0.3-3 mg/kg (s.c.) | Dose-dependently inhibited thermal hyperalgesia. | |
Key Experimental Protocols
Evaluating the efficacy of a CCR2 antagonist requires robust and reproducible experimental models. Below are detailed protocols for two cornerstone assays: the in vitro Transwell Migration Assay and the in vivo Thioglycollate-Induced Peritonitis model.
In Vitro Monocyte Migration (Transwell Assay)
This assay quantifies the chemotactic response of monocytic cells towards a CCL2 gradient and the ability of an antagonist to inhibit this migration.
Detailed Methodology:
-
Cell Preparation :
-
Culture human monocytic cells (e.g., THP-1) in RPMI-1640 medium supplemented with 10% FBS.
-
Prior to the assay, harvest the cells and wash them with PBS. Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 106 cells/mL and starve for 2-4 hours.
-
-
Antagonist Pre-incubation :
-
Pre-incubate the starved cell suspension with various concentrations of the CCR2 antagonist (or vehicle control) for 30 minutes at 37°C.
-
-
Assay Setup :
-
Use a 24-well plate with 8.0 µm pore size polycarbonate membrane Transwell inserts.
-
In the lower chamber, add 600 µL of serum-free RPMI-1640 containing a predetermined optimal concentration of recombinant human CCL2 (e.g., 10-50 ng/mL).
-
Add 100 µL of the pre-incubated cell suspension (containing 1 x 105 cells) to the upper chamber (the insert).
-
-
Incubation and Processing :
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the inserts. Use a cotton swab to wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the fixed cells with 0.1% Crystal Violet solution for 15 minutes.
-
-
Quantification :
-
Wash the inserts with water to remove excess stain.
-
Visualize and count the migrated cells in several random fields of view using an inverted microscope.
-
Alternatively, elute the stain with 10% acetic acid and measure the absorbance at 590 nm using a plate reader.
-
In Vivo Monocyte Recruitment (Thioglycollate-Induced Peritonitis)
This model induces a sterile inflammatory response in the peritoneal cavity of mice, leading to a robust and predictable recruitment of monocytes, which can be blocked by an effective CCR2 antagonist.
Detailed Methodology:
-
Preparation of Eliciting Agent :
-
Prepare a 3% (w/v) solution of Brewer's Thioglycollate medium in distilled water.
-
Autoclave the solution to sterilize it. Allow the solution to "age" at room temperature, protected from light, for several weeks. The solution is ready for use when it has a brownish color.
-
-
Animal Dosing :
-
Administer the CCR2 antagonist or vehicle control to mice (e.g., C57BL/6 strain) via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory challenge.
-
-
Induction of Peritonitis :
-
Inject 1-2 mL of the sterile 3% thioglycollate solution into the peritoneal cavity of each mouse using a 25-30 gauge needle.
-
-
Cellular Infiltration and Collection :
-
At a specified time point post-injection (e.g., 24, 48, or 72 hours, when monocyte/macrophage infiltration is high), euthanize the mice via an approved method.
-
Perform a peritoneal lavage by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity.
-
Gently massage the abdomen to dislodge the cells, then carefully aspirate the peritoneal fluid.
-
-
Analysis :
-
Centrifuge the collected lavage fluid to pellet the cells.
-
Resuspend the cells in FACS buffer.
-
Perform a total cell count using a hemocytometer or an automated cell counter.
-
Use flow cytometry to phenotype and quantify the recruited immune cells. Stain the cells with fluorescently-labeled antibodies against specific cell surface markers, such as CD45, CD11b, Ly6C, and F4/80, to differentiate inflammatory monocytes from other cell types.
-
Mechanism of Inhibition
CCR2 antagonists function by preventing the recruitment of monocytes to sites of inflammation. This is achieved by blocking the interaction between CCL2 and its receptor, CCR2, thereby disrupting the downstream signaling necessary for chemotaxis.
By occupying the receptor, the antagonist prevents the binding of CCL2, effectively neutralizing the chemotactic signal. This leads to a significant reduction in the accumulation of inflammatory monocytes at the target tissue, thereby diminishing the inflammatory response and subsequent tissue damage.
Conclusion
CCR2 antagonists represent a targeted therapeutic approach for a multitude of inflammatory diseases. By specifically inhibiting the recruitment of inflammatory monocytes, these molecules can dampen the pathological immune responses that drive disease progression. The experimental protocols and representative data outlined in this guide provide a framework for the evaluation and characterization of novel CCR2 antagonists. Further research into specific compounds like "this compound" will continue to refine our understanding and application of this important therapeutic class.
References
- 1. A Small Molecule CCR2 Antagonist Depletes Tumor Macrophages and Synergizes with Anti-PD-1 in a Murine Model of Cutaneous T-Cell Lymphoma (CTCL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effects evoked by a CCR2 antagonist or an anti-CCL2 antibody in inflamed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arctigenin protects mice from thioglycollate‐induced acute peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of CCR2 Antagonism in Inflammatory Diseases: A Technical Guide
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), form a critical signaling axis in the orchestration of inflammatory responses.[1][2][3] This axis is a pivotal regulator of the migration and infiltration of monocytes and macrophages from the bone marrow to sites of inflammation.[2][4] Given that monocyte-derived macrophages are key players in the pathogenesis of a wide array of chronic inflammatory and autoimmune diseases, the CCL2/CCR2 pathway has emerged as a highly attractive therapeutic target. CCR2 antagonists are a class of therapeutic agents designed to block this interaction, thereby inhibiting the recruitment of inflammatory cells and mitigating tissue damage. This technical guide provides an in-depth overview of the target validation for CCR2 antagonists in inflammatory diseases, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing the underlying biological and logical frameworks.
Mechanism of Action and Signaling Pathway
CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, memory T-lymphocytes, and dendritic cells. The binding of CCL2 to CCR2 triggers a conformational change in the receptor, leading to the activation of intracellular G proteins and a cascade of downstream signaling events. These pathways, including JAK/STAT, PI3K/Akt, and MAPK, ultimately regulate gene expression and cellular processes such as chemotaxis, survival, proliferation, and cytokine production.
CCR2 antagonists function by competitively binding to the receptor, preventing its interaction with CCL2 and thereby blocking the initiation of these downstream inflammatory signals. This action effectively curtails the recruitment of CCR2-expressing monocytes to inflamed tissues, which is a foundational step in many disease processes.
Caption: CCR2 signaling cascade initiated by CCL2 binding.
Target Validation: Preclinical and Clinical Evidence
The validation of CCR2 as a therapeutic target is supported by extensive evidence from preclinical animal models and human clinical trials across various inflammatory conditions.
Preclinical In Vitro Data
Initial validation often begins with in vitro assays to demonstrate a compound's ability to inhibit CCR2 function. Key parameters measured include receptor binding affinity, inhibition of calcium mobilization, and blockage of monocyte chemotaxis.
| Compound | Assay Type | Cell Line | Potency | Reference |
| JNJ-17166864 | Radioligand Binding (MCP-1 displacement) | THP-1 | IC20 = 20 nM | |
| JNJ-17166864 | Calcium Mobilization (MCP-1 induced) | THP-1 | IC50 = 30 nM | |
| JNJ-17166864 | Monocyte Chemotaxis | THP-1 | IC50 = 90 nM | |
| CAS 445479-97-0 | Cell Migration Assay | A549 (NSCLC) | 58% inhibition | |
| CAS 445479-97-0 | Cell Invasion Assay | A549 (NSCLC) | 30% inhibition |
Preclinical In Vivo Data
Evidence from animal models is crucial for validating the therapeutic potential of CCR2 antagonism. Studies using CCR2 knockout mice or pharmacological inhibitors have consistently shown reduced disease severity in models of inflammation.
| Disease Model | Animal | Treatment/Model | Key Findings | Reference |
| Atherosclerosis | ApoE-/- mice | Meta-analysis of 11 CCR2/CCL2 antagonists | Significant reduction in atherosclerotic lesion size (g=-0.75); Reduced macrophage accumulation. | |
| Type 2 Diabetes | Diet-Induced Obese (DIO) mice | CCX140-B analogue | Blocked inflammatory macrophage recruitment to adipose tissue; Improved insulin sensitivity and hyperglycemia. | |
| Zymosan-induced Peritonitis | Rat | JNJ-17166864 (10-30 mg/kg) | Dose-dependent inhibition of leukocyte influx (60-79%). | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | INCB3344 (100 mg/kg) | Reduced CNS accumulation of monocytes/macrophages; Alleviated disease severity. | |
| Collagen-Induced Arthritis (CIA) | Mouse | CCR2 antagonist | Ameliorated arthritis symptoms; Inhibited inflammatory cytokine release by synoviocytes. | |
| Ozone-Induced Lung Injury | Mouse | CCR2 knockout or antagonist | Reduced recruitment of proinflammatory macrophages to the lung; Decreased lung injury and oxidative stress. |
Clinical Trial Evidence
While the translation of preclinical success to clinical efficacy has been challenging, several CCR2 antagonists have advanced into clinical trials, providing valuable insights. Early clinical trials have shown promising safety profiles and symptom relief in some participants, though some studies in diseases like rheumatoid arthritis and multiple sclerosis have yielded disappointing results, highlighting the complexity of the chemokine system.
Logical Framework for CCR2 Target Validation
The validation of a therapeutic target like CCR2 follows a logical progression of evidence, from genetic and preclinical pharmacology to demonstration of a role in human disease.
Caption: Logical flow for the validation of CCR2 as a drug target.
Key Experimental Protocols
Detailed and standardized protocols are essential for the evaluation of CCR2 antagonists. Below are methodologies for key in vitro and in vivo assays.
Receptor Binding Assay
-
Principle: To measure the affinity of a test antagonist for the CCR2 receptor by quantifying its ability to displace a radiolabeled ligand (e.g., ¹²⁵I-CCL2).
-
Methodology:
-
Cell Culture: Use a cell line endogenously expressing or transfected with human CCR2 (e.g., THP-1 monocytes).
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction through centrifugation.
-
Binding Reaction: Incubate cell membranes with a constant concentration of ¹²⁵I-CCL2 and varying concentrations of the unlabeled test antagonist in a binding buffer.
-
Separation: Separate membrane-bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Plot the percentage of displaced ¹²⁵I-CCL2 against the antagonist concentration. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).
-
Chemotaxis Assay
-
Principle: To assess the functional ability of an antagonist to block cell migration towards a chemoattractant (CCL2).
-
Methodology:
-
Apparatus: Use a Boyden chamber or a modern multi-well migration plate (e.g., Transwell®) with a porous membrane separating upper and lower chambers.
-
Cell Preparation: Isolate primary monocytes or use a CCR2-expressing cell line (e.g., THP-1). Pre-incubate cells with various concentrations of the CCR2 antagonist.
-
Assay Setup: Place CCL2 as the chemoattractant in the lower chamber. Add the pre-incubated cells to the upper chamber.
-
Incubation: Incubate the plate for a sufficient time (e.g., 2-4 hours) at 37°C to allow for cell migration through the membrane.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a microscope, flow cytometer, or a cell-based fluorescence assay.
-
Data Analysis: Calculate the percentage inhibition of migration for each antagonist concentration relative to the control (CCL2 alone) and determine the IC50 value.
-
In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA)
-
Principle: To evaluate the anti-inflammatory efficacy of a CCR2 antagonist in a widely used mouse model of rheumatoid arthritis.
-
Methodology:
-
Animal Model: Use susceptible mouse strains like DBA/1.
-
Induction of Arthritis: Immunize mice with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. Administer a booster immunization 21 days later.
-
Treatment: Begin administration of the CCR2 antagonist (e.g., via oral gavage or subcutaneous injection) either prophylactically (before disease onset) or therapeutically (after onset of clinical signs). Include a vehicle control group.
-
Clinical Assessment: Monitor mice regularly for signs of arthritis. Score paw swelling and redness using a standardized clinical scoring system (e.g., 0-4 scale per paw). Measure paw thickness with calipers.
-
Terminal Analysis: At the end of the study, collect blood for cytokine analysis and paws for histological assessment of joint inflammation, cartilage damage, and bone erosion.
-
Data Analysis: Compare clinical scores, paw thickness, and histological scores between the antagonist-treated and vehicle-treated groups to determine efficacy.
-
General Experimental Workflow
The development and validation of a CCR2 antagonist follows a structured pipeline from initial discovery to clinical application.
Caption: Drug discovery and validation workflow for a CCR2 antagonist.
Challenges and Future Perspectives
Despite the strong scientific rationale for CCR2 antagonism, clinical development has faced hurdles. The complexity and redundancy within the chemokine system, where other chemokines and receptors can compensate for the blockade of one, may contribute to the mixed clinical results. Furthermore, challenges in demonstrating cross-species activity between rodents and humans for some small molecules can complicate preclinical to clinical translation.
Future efforts may focus on developing more selective and potent antagonists, exploring combination therapies, and better identifying patient populations most likely to respond to CCR2-targeted therapy through biomarker development. Notwithstanding these challenges, the CCL2/CCR2 axis remains a compelling and extensively validated target for the development of novel treatments for a broad spectrum of inflammatory and fibrotic diseases.
References
- 1. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 2. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
Investigating the Signaling Pathway of a CCR2 Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the signaling pathway of a representative C-C chemokine receptor 2 (CCR2) antagonist, PF-04136309. Given the absence of a widely recognized "CCR2 antagonist 3" in scientific literature, this document focuses on a well-characterized antagonist to illustrate the core principles of CCR2 antagonism, its effects on downstream signaling, and the experimental methodologies used for its evaluation.
Introduction to CCR2 and its Role in Inflammatory Signaling
C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the migration of monocytes and macrophages to sites of inflammation.[1][2] Its primary ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[2] The CCL2/CCR2 signaling axis is implicated in a variety of inflammatory and neurodegenerative diseases, including atherosclerosis, multiple sclerosis, asthma, neuropathic pain, and diabetic nephropathy, as well as in cancer.[3]
Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular G proteins.[4] This initiates a cascade of downstream signaling events, primarily through the Gαi subunit, which inhibits adenylyl cyclase and activates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). These events culminate in various cellular responses, including chemotaxis, degranulation, and the release of pro-inflammatory mediators. Key signaling pathways activated downstream of CCR2 include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/STAT pathway.
Mechanism of Action of a Representative CCR2 Antagonist: PF-04136309
PF-04136309 is an orally available, small-molecule antagonist of human CCR2. Its primary mechanism of action is to specifically bind to CCR2 and competitively inhibit the binding of its ligand, CCL2. By blocking the interaction between CCL2 and CCR2, PF-04136309 prevents the activation of the receptor and the subsequent initiation of the downstream signaling cascade. This ultimately inhibits the migration and infiltration of CCR2-expressing cells, such as monocytes and macrophages, to inflammatory sites.
The antagonistic activity of PF-04136309 results in the suppression of key cellular responses mediated by CCR2 activation, including chemotaxis, intracellular calcium mobilization, and the phosphorylation of downstream signaling molecules like extracellular signal-regulated kinase (ERK).
Below is a diagram illustrating the canonical CCR2 signaling pathway and the point of intervention for a CCR2 antagonist.
Caption: CCR2 signaling pathway and antagonist intervention.
Quantitative Analysis of PF-04136309 Activity
The potency and efficacy of PF-04136309 have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of PF-04136309 against human, mouse, and rat CCR2.
Table 1: CCR2 Binding Affinity of PF-04136309
| Species | IC50 (nM) |
| Human | 5.2 |
| Mouse | 17 |
| Rat | 13 |
Table 2: Functional Antagonism of PF-04136309
| Assay Type | Species | IC50 (nM) |
| Chemotaxis | Human | 3.9 |
| Mouse | 16 | |
| Rat | 2.8 | |
| Calcium Mobilization | Human | 3.3 |
| ERK Phosphorylation | Human | 0.5 |
| Whole Blood Assay | Human | 19 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited for the characterization of a CCR2 antagonist like PF-04136309.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CCR2
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)
-
Radioligand: [125I]-CCL2
-
Test compound (e.g., PF-04136309) at various concentrations
-
Non-specific binding control (e.g., a high concentration of unlabeled CCL2)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare cell membranes from HEK293-CCR2 cells by homogenization and centrifugation.
-
Resuspend the membrane pellet in binding buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([125I]-CCL2), and varying concentrations of the test compound or control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percent inhibition of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a radioligand binding assay.
Chemotaxis Assay
This assay assesses the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
Materials:
-
CCR2-expressing cells (e.g., human monocytes or THP-1 cells)
-
Chemotaxis chamber (e.g., Boyden chamber with a porous membrane)
-
Chemoattractant: Recombinant human CCL2
-
Test compound (e.g., PF-04136309) at various concentrations
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell staining dye (e.g., Calcein AM) or a method for cell counting
Protocol:
-
Culture and harvest CCR2-expressing cells.
-
Resuspend the cells in assay medium.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
In the lower chamber of the chemotaxis plate, add assay medium containing CCL2.
-
In the upper chamber (insert), add the pre-incubated cells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (e.g., 90 minutes).
-
After incubation, remove the non-migrated cells from the top surface of the membrane.
-
Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells and measuring fluorescence or by lysing the cells and measuring an enzyme activity.
-
Calculate the percent inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound.
Caption: Workflow for a chemotaxis assay.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the CCL2-induced increase in intracellular calcium concentration.
Materials:
-
CCR2-expressing cells (e.g., CHO cells stably expressing human CCR2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CCL2
-
Test compound (e.g., PF-04136309) at various concentrations
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Protocol:
-
Plate CCR2-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the test compound at various concentrations to the wells and incubate for a short period.
-
Inject a solution of CCL2 into the wells to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Calculate the inhibition of the CCL2-induced calcium response by the test compound.
-
Determine the IC50 value from the concentration-response curve.
Caption: Workflow for a calcium mobilization assay.
ERK Phosphorylation Assay
This assay determines the effect of the CCR2 antagonist on the CCL2-induced phosphorylation of ERK, a key downstream signaling molecule.
Materials:
-
CCR2-expressing cells
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Culture CCR2-expressing cells and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with CCL2 for a short period (e.g., 5-10 minutes).
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (Western blotting).
-
Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then probe with a secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of p-ERK to total ERK.
-
Determine the IC50 value for the inhibition of ERK phosphorylation.
Caption: Workflow for an ERK phosphorylation assay.
Conclusion
The investigation of the signaling pathway of CCR2 antagonists is crucial for understanding their therapeutic potential in a range of inflammatory diseases and cancer. By employing a suite of in vitro assays, the potency and mechanism of action of compounds like PF-04136309 can be thoroughly characterized. This technical guide provides a framework for researchers and drug development professionals to design and execute key experiments to evaluate novel CCR2 antagonists and to further elucidate the intricacies of the CCR2 signaling cascade. The provided data and protocols serve as a valuable resource for the continued development of targeted therapies aimed at modulating the CCL2/CCR2 axis.
References
CCR2 Antagonism in Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), form a critical signaling axis implicated in the pathogenesis of various cancers. This axis plays a pivotal role in orchestrating a tumor microenvironment (TME) that is conducive to tumor growth, invasion, and metastasis, primarily by recruiting immunosuppressive immune cells. Consequently, targeting the CCR2 receptor with antagonists has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the role of CCR2 in cancer, the mechanism of action of CCR2 antagonists, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
The Role of the CCL2-CCR2 Axis in Cancer
The CCL2-CCR2 signaling axis contributes to cancer progression through several mechanisms:
-
Recruitment of Immunosuppressive Cells: The primary pro-tumorigenic role of the CCL2-CCR2 axis is the recruitment of CCR2-expressing immune cells from the bone marrow and peripheral blood to the TME.[1][2] These cells include:
-
Tumor-Associated Macrophages (TAMs): Monocytes expressing CCR2 are recruited to the tumor and differentiate into TAMs, which are often polarized towards an M2-like phenotype that promotes tumor growth, angiogenesis, and suppresses anti-tumor immunity.[1][3]
-
Myeloid-Derived Suppressor Cells (MDSCs): The CCL2-CCR2 axis is crucial for the trafficking of monocytic MDSCs (M-MDSCs) into the TME, where they suppress T-cell responses.[4]
-
Regulatory T cells (Tregs): CCR2 signaling can also contribute to the recruitment of Tregs, which further dampen the anti-tumor immune response.
-
-
Direct Effects on Cancer Cells: Some cancer cells express CCR2, and CCL2 can directly promote their proliferation, survival, migration, and invasion. This signaling can activate downstream pathways like PI3K/AKT and MAPK.
-
Promotion of Angiogenesis: The CCL2-CCR2 axis can stimulate angiogenesis both directly by acting on endothelial cells and indirectly through the recruitment of pro-angiogenic immune cells.
-
Metastasis: By facilitating the recruitment of myeloid cells to distant sites, the CCL2-CCR2 axis helps to establish a pre-metastatic niche, thereby promoting metastasis.
Mechanism of Action of CCR2 Antagonists
CCR2 antagonists are typically small molecules that bind to the CCR2 receptor, preventing its interaction with CCL2 and other ligands. This blockade disrupts the downstream signaling cascades and the subsequent biological effects. The primary therapeutic mechanisms in the context of cancer immunotherapy include:
-
Inhibition of Immunosuppressive Cell Recruitment: By blocking CCR2, these antagonists prevent the migration of monocytes, MDSCs, and Tregs into the TME. This leads to a less immunosuppressive microenvironment.
-
Reprogramming the Tumor Microenvironment: The reduction in immunosuppressive cells can lead to an increase in the ratio of effector T cells (like CD8+ T cells) to suppressive cells, thereby enhancing the anti-tumor immune response.
-
Direct Anti-Tumor Effects: In cancers where tumor cells express CCR2, antagonists can directly inhibit their proliferation and metastatic potential.
-
Synergy with Other Therapies: CCR2 antagonists can enhance the efficacy of other cancer therapies, including chemotherapy and immune checkpoint inhibitors (e.g., anti-PD-1), by making the TME more permissive to immune-mediated tumor cell killing.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The binding of CCL2 to CCR2, a G-protein coupled receptor, activates several downstream signaling pathways that promote cancer progression.
Caption: CCL2-CCR2 Signaling Pathway in Cancer Cells.
Experimental Workflows
A typical preclinical workflow to evaluate a novel CCR2 antagonist involves in vitro and in vivo studies.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-IO™ Anti-CCL2/CCR2 Axis Targeted Therapeutic Antibody Program - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
Preclinical studies of "CCR2 antagonist 3" in animal models
An In-depth Technical Guide to the Preclinical Evaluation of CCR2 Antagonists in Animal Models
Introduction
This technical guide provides a comprehensive overview of the preclinical evaluation of C-C chemokine receptor type 2 (CCR2) antagonists in various animal models. While the specific compound "CCR2 antagonist 3" is a designation used by chemical suppliers for a research chemical, publicly available, peer-reviewed preclinical data under this specific name is not available[1][2]. Therefore, this guide synthesizes data from numerous preclinical studies on various well-characterized CCR2 antagonists to provide researchers, scientists, and drug development professionals with a thorough understanding of their evaluation in a preclinical setting.
CCR2 antagonists are a class of therapeutic agents that block the interaction between CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1)[3][4]. This interaction is a key driver in the recruitment of monocytes and macrophages to sites of inflammation, and its pathological activity is implicated in a range of chronic inflammatory diseases, cancer, and diabetic complications. By inhibiting this signaling axis, CCR2 antagonists aim to reduce the infiltration of these immune cells, thereby mitigating inflammation and disease progression.
Mechanism of Action: The CCL2-CCR2 Signaling Axis
The CCL2-CCR2 signaling axis is a critical pathway in the inflammatory response. CCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, and memory T cells. When CCL2 binds to CCR2, it triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. This activation initiates a cascade of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT3 pathways. These pathways collectively promote cell migration, survival, and proliferation, which are crucial for the inflammatory response but can be detrimental in chronic disease states.
Below is a diagram illustrating the CCL2-CCR2 signaling pathway and the point of intervention for CCR2 antagonists.
Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of a CCR2 antagonist.
Preclinical Efficacy in Animal Models
CCR2 antagonists have demonstrated efficacy in a wide array of animal models, targeting various pathologies. The following tables summarize quantitative data from several preclinical studies, showcasing the therapeutic potential of these compounds.
Table 1: Efficacy of CCR2 Antagonists in Inflammatory and Metabolic Disease Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| INCB3344 | db/db mouse (diabetic nephropathy) | 8 weeks administration | Reduced albuminuria and serum creatinine levels. Decreased TLR9 expression and TNF-α release from kidney macrophages. | |
| INCB3284 | Rat (hemorrhagic shock) | Single dose at 60 min post-hemorrhage | Reduced fluid requirements for resuscitation by over 65%. A second dose at 200 min reduced fluid needs by 75% and resulted in zero mortality compared to 70% in the vehicle group. | |
| RS504393 | Type 2 diabetic mice | Not specified | Improved insulin resistance, lipid metabolism, and diabetic nephropathy. | |
| CCX140-B analogue | Diet-induced obese (DIO) and db/db mice | Not specified | Blocked inflammatory macrophage recruitment to adipose tissue, reduced hyperglycemia and insulinemia, and improved insulin sensitivity. |
Table 2: Efficacy of CCR2 Antagonists in Oncology Animal Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| MK0812 | Humanized mouse (breast cancer lung metastasis) | Oral administration | Reduced the number of monocytic myeloid-derived suppressor cells (M-MDSCs) and the rate of lung metastasis. | |
| RS504393 | Mouse (bladder cancer) | Not specified | Improved survival time by blocking the recruitment of MDSCs. In another model, it significantly reduced tumor-associated macrophages (TAMs) and tumor volume. | |
| CCX872 | Mouse (glioblastoma) | Monotherapy and combination with anti-PD-1 | As monotherapy, increased median survival. In combination with anti-PD-1, it further increased median and overall survival by decreasing tumor-associated MDSCs. | |
| Compound "747" | Mouse (hepatocellular carcinoma) | 50, 100, 150 mg/kg | Suppressed infiltration of peritoneal macrophages by 75.7%, 87.0%, and 92.8% respectively. Inhibited tumor growth in a CD8+ T cell-dependent manner. |
Table 3: Pharmacokinetics and In Vivo Activity of Select CCR2 Antagonists
| Compound | Animal Model(s) | Administration Route | Pharmacokinetic/Pharmacodynamic Profile | Reference(s) |
| INCB3344 | Mouse | Oral (p.o.) | At 30 mg/kg, plasma concentration peaked around 2 hours post-administration. | |
| ucb-102405 | Rat, Dog | Oral (p.o.) | At 1 mg/kg, exhibited a half-life of 2-3 hours and oral bioavailability of >85%. | |
| RS102895 | Mouse | Intraperitoneal (i.p.) | A plasma concentration of at least 20 ng/ml was required to fully inhibit monocyte migration in vivo. Dosing every 6 hours for 24 hours was sufficient to boost vaccine responses. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments involving CCR2 antagonists in animal models.
Hemorrhagic Shock Model in Rats
-
Objective: To assess the effect of a CCR2 antagonist on hemodynamic stability and fluid requirements after hemorrhagic shock.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthesia and Catheterization: Rats are anesthetized, and catheters are placed in the femoral artery and vein for blood pressure monitoring and fluid/drug administration, respectively.
-
Induction of Hemorrhagic Shock: Animals are hemorrhaged to a mean arterial pressure (MAP) of 30 mmHg for a specified period (e.g., 30 or 60 minutes).
-
Treatment: At the end of the shock period, a CCR2 antagonist (e.g., INCB3284) or vehicle is administered intravenously.
-
Resuscitation: Fluid resuscitation is initiated to maintain a target MAP (e.g., 60 mmHg). The volume of fluid required over time is recorded.
-
Monitoring: Hemodynamic parameters (MAP, heart rate) and survival are monitored for the duration of the experiment (e.g., up to 300 minutes).
-
-
Data Analysis: Comparison of fluid requirements, hemodynamic stability, and survival rates between treatment and vehicle groups.
Diabetic Nephropathy Model in Mice
-
Objective: To evaluate the therapeutic effects of a CCR2 antagonist on the progression of diabetic nephropathy.
-
Animal Model: Male db/db mice (a model of type 2 diabetes) and non-diabetic misty littermates as controls.
-
Procedure:
-
Treatment: Mice are administered a CCR2 antagonist (e.g., INCB3344) or vehicle daily for a prolonged period (e.g., 8 weeks).
-
Metabolic Monitoring: Body weight and blood glucose are monitored regularly. Urine is collected to measure albumin and creatinine levels.
-
Tissue Collection: At the end of the study, mice are euthanized. Kidneys are collected for histological analysis (e.g., glomerulosclerosis) and flow cytometry to analyze macrophage populations. Blood is collected for serum creatinine measurement.
-
-
Data Analysis: Statistical comparison of urinary albumin-to-creatinine ratio, serum creatinine, kidney histology scores, and macrophage infiltration between treated and untreated diabetic mice and control mice.
Cancer Metastasis Model in Humanized Mice
-
Objective: To determine the efficacy of a CCR2 antagonist in preventing cancer metastasis by targeting myeloid-derived suppressor cells.
-
Animal Model: Human CCR2B knock-in mice.
-
Procedure:
-
Tumor Cell Implantation: Mice are injected with breast cancer cells (e.g., via the tail vein) to induce lung metastasis.
-
Treatment: A CCR2 antagonist (e.g., MK0812) or vehicle is administered orally.
-
Endpoint Analysis: After a set period, mice are euthanized. Lungs are harvested to quantify the number and size of metastatic nodules. Spleen and bone marrow may be collected to analyze immune cell populations, particularly M-MDSCs, by flow cytometry.
-
-
Data Analysis: Comparison of the number of lung metastases and the frequency of M-MDSCs in different tissues between the treated and vehicle groups.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for evaluating a CCR2 antagonist in an animal model of disease.
Caption: A generalized workflow for the preclinical evaluation of a CCR2 antagonist.
Conclusion
Preclinical studies in various animal models have consistently demonstrated the therapeutic potential of CCR2 antagonists across a spectrum of diseases, including inflammatory conditions, metabolic disorders, and cancer. The primary mechanism of these agents involves the inhibition of monocyte and macrophage recruitment to diseased tissues, thereby reducing inflammation and modulating the tumor microenvironment. The data summarized in this guide highlight significant improvements in disease-specific endpoints, such as reduced organ damage in diabetic nephropathy, enhanced survival in hemorrhagic shock, and decreased metastasis in cancer models. The detailed experimental protocols provide a framework for designing and executing robust preclinical evaluations. While challenges such as species-specific potency and potential for off-target effects remain, the body of evidence strongly supports the continued development of CCR2 antagonists as a promising therapeutic strategy.
References
The Impact of CCR2 Antagonism on Chemokine Signaling: A Technical Guide
An In-depth Examination of CCR2 Inhibition and its Effects on Inflammatory and Pathological Processes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in mediating the migration of monocytes and other immune cells to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide array of inflammatory and fibrotic diseases, as well as cancer. Consequently, the development of CCR2 antagonists is a significant area of therapeutic interest. This technical guide provides a comprehensive overview of the impact of CCR2 antagonism on chemokine signaling.
It is important to address a point of clarification regarding the compound initially specified as "CCR2 antagonist 3," also known by its synonym AZD2927. While some commercial suppliers list this compound as a CCR2 antagonist, published research from its likely originator, AstraZeneca, identifies AZD2927 as an acetylcholine-regulated inwardly rectifying potassium current (IKACh) blocker. Extensive literature searches did not yield verifiable quantitative data supporting significant CCR2 antagonist activity for AZD2927. Therefore, to provide an accurate and valuable technical resource, this guide will focus on a well-characterized CCR2 antagonist, INCB3344, as a representative example to illustrate the principles and methodologies of CCR2 antagonism.
This guide will delve into the intricacies of the CCR2 signaling pathway, the mechanism of its disruption by antagonists, and the downstream consequences on cellular function. We will present quantitative data for representative CCR2 antagonists, provide detailed protocols for key experimental assays, and visualize complex biological and experimental workflows.
The CCR2-CCL2 Signaling Axis: A Central Regulator of Monocyte Trafficking
The CCR2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, dendritic cells, and memory T cells. Its primary endogenous ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), is a potent chemoattractant that guides these cells from the bloodstream into tissues during inflammatory responses.
Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular signaling cascades. These pathways are crucial for a variety of cellular responses, including chemotaxis, cell survival, and proliferation. The key signaling pathways activated by the CCL2-CCR2 axis include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival and proliferation.
-
Mitogen-activated protein kinase (MAPK) Pathways (e.g., p38-MAPK, ERK1/2): These pathways are involved in inflammation, cell migration, and gene expression.
-
Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway plays a role in cytokine signaling and immune regulation.
-
Phospholipase C (PLC)/Protein Kinase C (PKC) Pathway: Activation of PLC leads to an increase in intracellular calcium levels and the activation of PKC, which are important for chemotaxis.
The sustained recruitment of CCR2-expressing cells to tissues can contribute to the pathology of numerous diseases, making the CCR2-CCL2 axis a prime target for therapeutic intervention.
Mechanism of Action of CCR2 Antagonists
CCR2 antagonists are typically small molecules that bind to the CCR2 receptor and prevent its activation by endogenous ligands like CCL2. These antagonists can be classified based on their mode of binding:
-
Orthosteric Antagonists: These molecules bind to the same site as the natural ligand (CCL2), directly competing with it and preventing receptor activation.
-
Allosteric Antagonists: These molecules bind to a different site on the receptor, inducing a conformational change that prevents the receptor from being activated by its ligand.
By blocking the CCR2 receptor, these antagonists effectively inhibit the downstream signaling pathways, thereby reducing the recruitment of inflammatory cells to tissues. This can lead to a reduction in inflammation, fibrosis, and tumor progression in various disease models.
Quantitative Analysis of CCR2 Antagonists
The potency and efficacy of CCR2 antagonists are evaluated using a variety of in vitro assays. The data generated from these assays, such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), are crucial for comparing the activity of different compounds and for guiding drug development efforts. The following table summarizes key quantitative data for the representative CCR2 antagonist, INCB3344, and other notable antagonists.
| Compound | Assay Type | Species | IC50 | Ki | Reference |
| INCB3344 | Radioligand Binding | Human | 5.1 nM | - | [1][2] |
| Radioligand Binding | Mouse | 9.5 nM | - | [1][2] | |
| Chemotaxis | Human | 3.8 nM | - | [1] | |
| Chemotaxis | Mouse | 7.8 nM | - | ||
| PF-4136309 | Radioligand Binding | Human | 5.2 nM | - | |
| Radioligand Binding | Mouse | 17 nM | - | ||
| Chemotaxis | Human | 3.9 nM | - | ||
| Calcium Mobilization | Human | 3.3 nM | - | ||
| BMS-813160 | Radioligand Binding | Human | 6.2 nM | - |
Key Experimental Protocols
The characterization of CCR2 antagonists relies on a suite of well-established experimental protocols. This section provides detailed methodologies for three key assays used to assess the impact of these compounds on chemokine signaling.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor. It is a direct measure of the compound's affinity for the receptor.
Objective: To determine the binding affinity (Ki) of a CCR2 antagonist.
Materials:
-
Cell membranes expressing CCR2 (e.g., from CHO or HEK293 cells)
-
Radiolabeled CCR2 ligand (e.g., [125I]-CCL2)
-
Test CCR2 antagonist
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test antagonist in binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the various concentrations of the test antagonist.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled CCR2 ligand).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a CCR2 antagonist to block the increase in intracellular calcium concentration induced by CCL2. It provides a measure of the compound's functional antagonism.
Objective: To determine the functional potency (IC50) of a CCR2 antagonist in blocking CCL2-induced calcium flux.
Materials:
-
Cells stably expressing CCR2 (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
CCL2
-
Test CCR2 antagonist
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the CCR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a dilution series of the test antagonist.
-
Pre-incubate the cells with the different concentrations of the antagonist for a short period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of CCL2 (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the CCL2-induced response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Chemotaxis Assay
This assay directly measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient. It is a key functional assay that recapitulates the primary biological function of the CCR2-CCL2 axis.
Objective: To determine the functional potency (IC50) of a CCR2 antagonist in blocking CCL2-induced cell migration.
Materials:
-
CCR2-expressing cells (e.g., primary monocytes, THP-1 cells)
-
CCL2
-
Test CCR2 antagonist
-
Chemotaxis chamber (e.g., Transwell® inserts with a porous membrane)
-
Cell culture medium
-
Cell staining dye (e.g., Calcein AM) or a method for cell counting
Procedure:
-
Prepare a dilution series of CCL2 in cell culture medium and add it to the lower chambers of the chemotaxis plate.
-
Prepare a suspension of CCR2-expressing cells in cell culture medium.
-
Pre-incubate the cells with a dilution series of the test antagonist for a specified time (e.g., 30 minutes).
-
Add the cell suspension to the upper chambers (the Transwell® inserts).
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells and counting them under a microscope, or by lysing the cells and measuring the fluorescence of a pre-loaded dye.
-
Plot the percentage of inhibition of cell migration against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate diagrams of the CCR2 signaling pathway and a typical experimental workflow for evaluating a CCR2 antagonist.
CCR2 Signaling Pathway
Caption: The CCR2 signaling cascade initiated by CCL2 binding.
Impact of CCR2 Antagonist on Signaling
Caption: Inhibition of CCR2 signaling by a competitive antagonist.
Experimental Workflow for CCR2 Antagonist Evaluation
Caption: A typical workflow for the in vitro evaluation of a CCR2 antagonist.
Conclusion
The inhibition of the CCR2-CCL2 signaling axis holds significant promise for the treatment of a multitude of diseases characterized by inflammation and pathological cell migration. A thorough understanding of the underlying signaling pathways and the availability of robust experimental protocols are paramount for the successful development of novel CCR2 antagonists. This technical guide has provided a detailed overview of the impact of CCR2 antagonism on chemokine signaling, using the well-characterized antagonist INCB3344 as a representative example. The provided data, protocols, and visualizations serve as a valuable resource for researchers, scientists, and drug development professionals working in this critical therapeutic area. As research progresses, the continued development and characterization of potent and selective CCR2 antagonists will be essential for translating the therapeutic potential of targeting this key chemokine receptor into clinical success.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of CCR2 Antagonists
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental protocols for evaluating CCR2 antagonists. The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in recruiting monocytes and macrophages to sites of inflammation, making this axis a critical therapeutic target for a variety of diseases, including cancer, inflammatory disorders, and metabolic diseases.[1][2]
Mechanism of Action and Signaling Pathway
CCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and a subset of T cells.[3] The binding of CCL2 to CCR2 initiates a signaling cascade that promotes cell migration, survival, and differentiation.[1][4] Upon ligand binding, CCR2 activates various downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways. CCR2 antagonists function by blocking the binding of CCL2 and other ligands (such as CCL7, CCL8, and CCL13) to the receptor, thereby inhibiting the recruitment of inflammatory monocytes and macrophages to tissues.
Figure 1: Simplified CCR2 Signaling Pathway and Antagonist Action.
In Vivo Experimental Models
A variety of animal models are utilized to assess the efficacy of CCR2 antagonists in different disease contexts. The choice of model is critical and depends on the specific research question.
Table 1: Common In Vivo Models for CCR2 Antagonist Evaluation
| Disease Model | Animal Strain | Purpose | Key Readouts |
| Vaccine Adjuvancy | C57BL/6, ICR | To evaluate the enhancement of vaccine-induced immune responses. | Antibody titers (ELISA), T-cell responses (IFN-γ production), monocyte recruitment to draining lymph nodes (flow cytometry). |
| Cancer | Humanized CCR2 Knock-in Mice, Xenograft models | To assess the inhibition of tumor growth and metastasis by blocking macrophage recruitment. | Tumor volume, metastatic burden, number of tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (M-MDSCs). |
| Type 2 Diabetes | Diet-induced obese (DIO) mice, db/db mice | To investigate the amelioration of insulin resistance and diabetic complications. | Blood glucose levels, insulin sensitivity, inflammatory macrophage counts in adipose tissue, pancreatic islet size and number. |
| Inflammation | Carrageenan or Complete Freund's Adjuvant (CFA) induced paw inflammation | To measure the anti-inflammatory and analgesic effects. | Paw volume, thermal hyperalgesia, mechanical allodynia, inflammatory cell infiltration. |
| Atherosclerosis | ApoE-/- mice | To study the reduction of atherosclerotic plaque formation. | Lesion size in the aorta, carotid, and femoral arteries; intralesional macrophage accumulation. |
Detailed Experimental Protocols
The following protocols provide a general framework for in vivo studies. Specific parameters such as antagonist concentration, dosing frequency, and duration of treatment should be optimized for each antagonist and disease model.
General Workflow for In Vivo Efficacy Study
Figure 2: General Experimental Workflow for a CCR2 Antagonist In Vivo Study.
Protocol 1: Evaluation of a CCR2 Antagonist in a Mouse Vaccination Model
This protocol is adapted from studies evaluating the adjuvant-like effects of CCR2 antagonists.
1. Materials:
-
CCR2 Antagonist: e.g., RS102895
-
Animals: 8-12 week old C57BL/6 mice
-
Vaccine: e.g., Influenza antigen HA1 with an adjuvant
-
Vehicle: Appropriate solvent for the antagonist
-
Flow Cytometry Antibodies: Anti-CD11b, Anti-Ly6C, Anti-F4/80
-
ELISA Kit: For detecting antigen-specific antibodies
2. Procedure:
-
Animal Groups: Divide mice into at least two groups: Vaccine + Vehicle and Vaccine + CCR2 Antagonist.
-
Dosing Regimen:
-
Based on pharmacokinetic analysis, a multi-dose regimen is often necessary due to the short half-life of many small molecule antagonists.
-
For RS102895, administer 5 mg/kg via intraperitoneal (i.p.) injection immediately prior to vaccination, followed by subsequent doses every 6 hours for a total of 24 hours. The goal is to maintain a plasma concentration of at least 20 ng/ml.
-
-
Vaccination: Administer the vaccine (e.g., in the rear footpad) immediately after the first antagonist dose. A booster vaccination may be given 10 days later.
-
Endpoint Analysis:
-
Monocyte Recruitment: At 12 or 24 hours post-vaccination, euthanize a subset of mice and harvest the draining lymph nodes. Prepare single-cell suspensions and quantify inflammatory monocytes (e.g., CD11b+Ly6C high) by flow cytometry.
-
Humoral Immune Response: Collect serum 12 days after the final immunization and measure antigen-specific antibody titers by ELISA.
-
Cellular Immune Response: Harvest spleens and re-stimulate splenocytes in vitro with the antigen for 72 hours. Measure IFN-γ production in the supernatant by ELISA or ELISpot.
-
Protocol 2: Assessment of a CCR2 Antagonist in a Diet-Induced Obesity (DIO) Model of Type 2 Diabetes
This protocol is based on studies investigating the metabolic effects of CCR2 inhibition.
1. Materials:
-
CCR2 Antagonist: e.g., A mouse-active analog of CCX140-B
-
Animals: Male C57BL/6 mice
-
Diets: High-fat diet (HFD, e.g., 60% kcal from fat) and standard chow
-
Vehicle: Appropriate for the antagonist
-
Equipment: Glucometer, insulin assay kit
2. Procedure:
-
Disease Induction: Feed mice an HFD for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.
-
Animal Groups: Randomize DIO mice into Vehicle and CCR2 Antagonist treatment groups. A group on standard chow can serve as a non-diseased control.
-
Dosing: Administer the CCR2 antagonist daily via oral gavage or other appropriate route for the duration of the study (e.g., 4-8 weeks).
-
Metabolic Monitoring:
-
Monitor body weight and food intake regularly.
-
Measure fasting blood glucose and insulin levels weekly or bi-weekly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study to assess insulin sensitivity.
-
-
Endpoint Analysis:
-
Adipose Tissue Inflammation: At the end of the study, collect visceral adipose tissue. Perform flow cytometry to quantify inflammatory macrophage populations (e.g., F4/80+CD11c+).
-
Hepatic Metabolism: Analyze liver tissue for triglyceride and glycogen content.
-
Pancreatic Islet Morphology: Perform histological analysis of the pancreas to assess islet number and size.
-
Quantitative Data Summary
The efficacy of CCR2 antagonists can be quantified through various in vitro and in vivo parameters. The following table summarizes key quantitative data for selected CCR2 antagonists from preclinical studies.
Table 2: Summary of Quantitative Data for Selected CCR2 Antagonists
| Antagonist | Parameter | Value | Model System | Reference |
| RS102895 | Effective Plasma Concentration | ≥ 20 ng/ml | Mouse vaccination model | |
| Half-life | ~1 hour | Mouse | ||
| INCB3344 | IC50 (CCL2 binding) | 10 nM | Mouse monocytes | |
| CCX140-B | IC50 (CCL2-mediated chemotaxis) | 200 nM | Human monocytes (in 100% human serum) | |
| MK0812 | Potency | Most potent among 10 tested antagonists | Human monocytic leukemia cells (calcium influx assay) | |
| RS-504393 | In vivo dose | ~4 mg/kg (100 µ g/mouse ) | Mouse exercise-induced inflammation model |
Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature and adapt these methods to their specific experimental needs and institutional guidelines for animal care and use.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
Cell-Based Assays for CCR2 Antagonist Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target. The development of small molecule antagonists that can effectively block the CCR2-CCL2 interaction is a key area of research in drug discovery.
This document provides detailed application notes and protocols for a suite of cell-based assays designed to identify and characterize the activity of CCR2 antagonists. These assays are essential tools for screening compound libraries, determining antagonist potency, and elucidating the mechanism of action.
Important Note on "CCR2 antagonist 3" (CAS 1380100-86-6): Initial investigations to provide specific data for a compound referred to as "this compound" revealed that its CAS number, 1380100-86-6, corresponds to a molecule named AZD2927 . Contrary to the initial designation, extensive scientific literature from sources including AstraZeneca, the developing organization, identifies AZD2927 as a blocker of the acetylcholine-regulated inwardly rectifying potassium current (IKACh), with research focused on its potential application in atrial fibrillation[1][2]. There is no credible scientific evidence to support the classification of AZD2927 as a CCR2 antagonist.
Therefore, to ensure scientific accuracy, this document will provide protocols and application notes for the general assessment of CCR2 antagonist activity, using representative data for well-characterized CCR2 antagonists as examples.
CCR2 Signaling Pathway
Upon binding of its ligand CCL2, CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process begins with a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The subsequent dissociation of Gα and Gβγ subunits triggers downstream pathways, including the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium, and the activation of the PI3K/Akt and MAPK/ERK pathways. These signaling cascades ultimately result in cellular responses such as chemotaxis, proliferation, and cytokine production.
Caption: CCR2 signaling cascade upon CCL2 binding.
Experimental Workflow for CCR2 Antagonist Screening
The identification and characterization of novel CCR2 antagonists typically follow a tiered screening approach. This workflow begins with high-throughput primary assays to identify initial "hits" from large compound libraries. These hits are then subjected to more detailed secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Caption: Tiered screening workflow for CCR2 antagonists.
Data Presentation: Quantitative Analysis of CCR2 Antagonist Activity
A crucial aspect of characterizing a CCR2 antagonist is the quantitative determination of its potency in various functional assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to compare the efficacy of different compounds. The following table provides an example of how to present such data for a hypothetical CCR2 antagonist.
| Assay Type | Cell Line | Ligand (Concentration) | Parameter | Value (nM) |
| Receptor Binding Assay | HEK293-CCR2 | [¹²⁵I]-CCL2 (0.1 nM) | Ki | 5.2 |
| Calcium Flux Assay | THP-1 | CCL2 (10 nM) | IC50 | 15.8 |
| Chemotaxis Assay | Primary Human Monocytes | CCL2 (10 nM) | IC50 | 25.1 |
Experimental Protocols
Receptor Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]-CCL2) for binding to the CCR2 receptor expressed on cell membranes. A reduction in the binding of the radioligand in the presence of the test compound indicates antagonist activity.
Materials:
-
HEK293 cells stably expressing human CCR2
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)
-
Radioligand: [¹²⁵I]-CCL2
-
Non-labeled CCL2 (for determining non-specific binding)
-
Test compounds (e.g., "this compound")
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-CCR2 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-CCL2, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of non-labeled CCL2.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Flux Assay
Principle: This functional assay measures the ability of a CCR2 antagonist to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by CCL2. Cells are pre-loaded with a calcium-sensitive fluorescent dye. Upon CCL2 stimulation, the binding of calcium to the dye results in an increase in fluorescence, which is inhibited in the presence of an antagonist.
Materials:
-
Cells expressing CCR2 (e.g., THP-1 monocytic cell line or primary human monocytes)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CCL2
-
Test compounds
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling
Protocol:
-
Cell Preparation and Dye Loading:
-
Culture THP-1 cells or isolate primary monocytes.
-
Wash the cells and resuspend them in assay buffer.
-
Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Incubate the cells with the dye-loading solution in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Plate the cells into a 96- or 384-well black, clear-bottom plate.
-
-
Assay Performance:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add varying concentrations of the test compound to the wells and incubate for a specified pre-incubation time.
-
Establish a baseline fluorescence reading for each well.
-
Inject a pre-determined concentration of CCL2 into the wells to stimulate the cells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence.
-
Plot the percentage of inhibition of the CCL2-induced calcium flux against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Chemotaxis Assay
Principle: This assay directly measures the ability of a CCR2 antagonist to inhibit the directed migration of cells towards a chemoattractant, CCL2. The assay is typically performed using a transwell system, where cells migrate through a porous membrane from an upper chamber to a lower chamber containing the chemoattractant.
Materials:
-
Cells expressing CCR2 (e.g., primary human monocytes or THP-1 cells)
-
Transwell inserts with appropriate pore size (e.g., 5 µm for monocytes)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
CCL2
-
Test compounds
-
Cell viability stain (e.g., Calcein-AM) or a cell counting method
-
Fluorescence plate reader or microscope
Protocol:
-
Cell Preparation:
-
Isolate primary human monocytes or culture THP-1 cells.
-
Wash and resuspend the cells in chemotaxis buffer at a defined concentration.
-
Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 30 minutes at 37°C).
-
-
Assay Setup:
-
Add chemotaxis buffer containing CCL2 to the lower chambers of the transwell plate.
-
Add chemotaxis buffer without CCL2 to control wells.
-
Place the transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (e.g., 1.5 to 3 hours).
-
-
Quantification of Migration:
-
After incubation, remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in a plate reader.
-
Lysing the migrated cells and quantifying a cellular component (e.g., using a CyQuant assay).
-
Directly counting the cells using a microscope or a flow cytometer.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of CCL2-induced cell migration for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for the discovery and characterization of novel CCR2 antagonists. By employing a combination of receptor binding, calcium flux, and chemotaxis assays, researchers can effectively identify potent and selective inhibitors of the CCR2-CCL2 signaling axis. The detailed protocols and data presentation guidelines offered herein are intended to support the successful implementation of these critical assays in drug development programs targeting inflammatory and autoimmune diseases.
References
Application Notes and Protocols for CCR2 Antagonist in a Mouse Model of Cancer
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of C-C chemokine receptor 2 (CCR2) antagonism in a murine model of cancer. The following sections provide detailed methodologies for in vivo studies, data presentation guidelines, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
The C-C chemokine ligand 2 (CCL2)/CCR2 signaling axis is a critical pathway in the tumor microenvironment, primarily involved in the recruitment of immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (M-MDSCs).[1][2] These cells contribute to tumor progression, metastasis, and resistance to therapy.[1][2] Antagonizing the CCR2 receptor presents a promising therapeutic strategy to disrupt this immunosuppressive network and enhance anti-tumor immunity. This document outlines the use of a specific CCR2 antagonist, based on preclinical data, in a mouse model of cancer. For the purpose of these notes, we will focus on a model of pancreatic cancer, a malignancy where the CCL2/CCR2 axis is highly implicated.[3]
Data Presentation
The following tables summarize representative quantitative data from preclinical studies using CCR2 antagonists in mouse models of cancer.
Table 1: Effect of CCR2 Antagonist on Tumor Growth and Myeloid Cell Infiltration in a Pancreatic Cancer Mouse Model.
| Treatment Group | Tumor Size Reduction (%) | M-MDSC Decrease (%) |
| Vehicle Control | 0 | 0 |
| CCR2 Antagonist (e.g., CCX872-B) | 42 | 45 |
| Data adapted from a study using a murine K-Ras+ pancreatic cancer cell line implanted in mice, with treatment initiated at week 4 and tumors excised at week 8. |
Table 2: Efficacy of a CCR2 Antagonist in a Lung Metastasis Model of Breast Cancer in Humanized CCR2B Knock-in Mice.
| Treatment Group | Reduction in Lung Metastasis | Reduction in M-MDSCs |
| Vehicle Control | - | - |
| CCR2 Antagonist (MK0812) | Significant | Significant |
| Data from a study where oral administration of MK0812 reduced the number of M-MDSCs and the rate of lung metastasis. |
Signaling Pathway
The CCL2/CCR2 signaling cascade plays a pivotal role in cell migration, survival, and differentiation. Upon binding of its ligand CCL2, CCR2, a G protein-coupled receptor, activates several downstream signaling pathways.
Caption: CCL2/CCR2 Signaling Pathway.
Experimental Protocols
This section provides a detailed protocol for evaluating the efficacy of a CCR2 antagonist in a murine pancreatic cancer model.
Protocol 1: Orthotopic Pancreatic Cancer Mouse Model
Objective: To assess the in vivo efficacy of a CCR2 antagonist on primary tumor growth and the tumor microenvironment.
Materials:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) or humanized CCR2 knock-in mice.
-
Cell Line: Murine pancreatic cancer cell line (e.g., KCKO).
-
CCR2 Antagonist: e.g., CCX872-B or a similar potent and selective small molecule inhibitor.
-
Vehicle: Appropriate vehicle for the antagonist (e.g., PBS).
-
Surgical and Dosing Equipment: Standard surgical tools, syringes, gavage needles.
Procedure:
-
Cell Culture: Culture the pancreatic cancer cells under standard conditions.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Surgically expose the pancreas.
-
Inject tumor cells (e.g., 1 x 10^6 cells in 50 µL PBS) into the head of the pancreas.
-
Suture the incision.
-
Allow tumors to establish for a specified period (e.g., 4 weeks).
-
-
Treatment Regimen:
-
Randomize mice into treatment and vehicle control groups.
-
Administer the CCR2 antagonist or vehicle daily via the appropriate route (e.g., oral gavage). The dose will be compound-specific (e.g., refer to preclinical studies for compounds like CCX872-B).
-
Continue treatment for a defined period (e.g., 4 weeks).
-
-
Monitoring:
-
Monitor tumor growth using non-invasive imaging (e.g., ultrasound or bioluminescence imaging if using luciferase-expressing cells).
-
Monitor animal health and body weight regularly.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their weight and volume.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for immune cell markers like F4/80, CD11b, Ly6C).
-
Process the remaining tumor tissue to generate a single-cell suspension for flow cytometric analysis of immune cell populations (e.g., M-MDSCs, TAMs).
-
Experimental Workflow Diagram
Caption: Orthotopic Pancreatic Cancer Model Workflow.
Conclusion
The protocols and data presented herein provide a framework for investigating the therapeutic utility of CCR2 antagonists in preclinical cancer models. By inhibiting the recruitment of immunosuppressive myeloid cells, CCR2 antagonism can modulate the tumor microenvironment, leading to reduced tumor growth and metastasis. Researchers should carefully select the appropriate animal model, CCR2 antagonist, and analytical methods to effectively evaluate the therapeutic potential of this promising cancer immunotherapy strategy.
References
- 1. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hi-Affi™ Humanized CCR2 Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 3. The inhibition of CCR2 to modify the microenvironment in pancreatic cancer mouse model and to support the profiling of the CCR2 inhibitor CCX872-B in patients. - ASCO [asco.org]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following CCR2 Antagonist 3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of monocytes and other immune cells to sites of inflammation.[1][2][3] This signaling axis is implicated in the pathogenesis of various inflammatory and fibrotic diseases.[1][4] CCR2 is predominantly expressed on monocytes, macrophages, and memory T cells. The binding of CCL2 to CCR2 triggers a signaling cascade that leads to cell migration and activation. CCR2 antagonists, such as the hypothetical "CCR2 Antagonist 3," are designed to block this interaction, thereby reducing the infiltration of inflammatory cells into tissues. Flow cytometry is an indispensable tool for characterizing and quantifying the effects of CCR2 antagonists on various immune cell populations.
These application notes provide a comprehensive guide to analyzing immune cell populations by flow cytometry following treatment with "this compound." Detailed protocols for sample preparation, antibody staining, and flow cytometric analysis are included, along with representative data presented in tabular format for clarity and ease of comparison.
Mechanism of Action of CCR2 Antagonists
CCR2 antagonists are small molecules that bind to the CCR2 receptor, preventing its interaction with CCL2. This blockade inhibits the downstream signaling pathways responsible for monocyte and macrophage chemotaxis, thereby reducing their recruitment to inflamed tissues. This mechanism is crucial in various diseases where an influx of these cells contributes to pathology.
The following diagram illustrates the signaling pathway of the CCL2-CCR2 axis and the inhibitory action of a CCR2 antagonist.
References
- 1. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 2. What are CCR2 modulators and how do they work? [synapse.patsnap.com]
- 3. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Staining for CCR2 in Tissues Treated with "CCR2 antagonist 3"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of the C-C chemokine receptor 2 (CCR2) in formalin-fixed paraffin-embedded (FFPE) tissues, with a particular focus on tissues treated with "CCR2 antagonist 3," also known as AZD2927. The protocols and data presented herein are compiled from established methodologies and published studies on CCR2 antagonists.
Introduction
CCR2 is a G protein-coupled receptor that plays a critical role in the recruitment of monocytes and macrophages to sites of inflammation. Its primary ligand is the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). The CCL2/CCR2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer progression by promoting an immunosuppressive tumor microenvironment. "this compound" (AZD2927) is a small molecule inhibitor of CCR2, designed to block this signaling pathway. Immunohistochemistry is a vital technique to visualize the expression and localization of CCR2 in tissues and to assess the pharmacological effects of antagonists like "this compound."
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins. This triggers a cascade of downstream signaling pathways, including the PI3K/Akt, MAPK/p38, and JAK/STAT pathways.[1] These pathways are instrumental in promoting cell survival, proliferation, migration, and differentiation. In the context of cancer, this signaling can enhance tumor growth and metastasis.[1]
References
Application Notes and Protocols for Studying Macrophage Polarization Using a CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major phenotypes are the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. The C-C chemokine receptor 2 (CCR2) and its ligand, CCL2, play a crucial role in recruiting monocytes to sites of inflammation, where they differentiate into macrophages. Dysregulation of the CCL2/CCR2 axis is implicated in various inflammatory diseases and cancer, often promoting a pro-tumor M2 macrophage phenotype.
This document provides detailed application notes and protocols for utilizing a specific CCR2 antagonist, the single-chain variable fragment (scFv) 58C-scFv , to study macrophage polarization. By blocking the CCL2/CCR2 signaling pathway, 58C-scFv can modulate macrophage phenotype, providing a valuable tool for research and therapeutic development. These protocols are designed for in vitro studies using the murine macrophage cell line RAW 264.7.
Mechanism of Action: CCR2 Antagonism and Macrophage Polarization
The CCL2/CCR2 signaling axis is a key driver of monocyte recruitment and can influence their subsequent differentiation into macrophages. In many pathological conditions, such as the tumor microenvironment, high levels of CCL2 promote the polarization of macrophages towards an M2 phenotype, which supports tumor growth and suppresses anti-tumor immunity.
The CCR2 antagonist 58C-scFv specifically binds to the N-terminal domain of CCR2, effectively blocking the binding of its ligand CCL2. This inhibition of CCR2 signaling has been shown to shift macrophage polarization from the M2 phenotype towards a pro-inflammatory M1 phenotype. This repolarization can lead to enhanced anti-tumor immune responses and reduced inflammation in certain disease contexts.
Quantitative Data Summary
The following tables summarize the quantitative effects of the CCR2 antagonist 58C-scFv on macrophage polarization, as determined by gene expression analysis.
Table 1: Effect of Monomeric 58C-scFv on M1/M2 Gene Expression Ratios in RAW 264.7 Macrophages
| Gene Ratio (M1/M2) | Fold Increase Over Negative Control |
| iNOS/Arg-1 | 1.0 x 10⁴ |
| iNOS/Mgl2 | 5.1 x 10⁴ |
| IL-6/Arg-1 | 3.4 x 10⁵ |
| IL-6/Mgl2 | 1.7 x 10⁶ |
Data adapted from a study on modulating macrophage polarization through CCR2 inhibition.
Table 2: Effect of Multivalent 58C-scFv on M1 Polarization
| Treatment | Enhancement of M1 Polarization over Monomeric 58C-scFv |
| Multivalent display of 58C-scFv on liposomes | 200% |
Data adapted from a study demonstrating the enhanced effects of multivalent CCR2 engagement.
Signaling Pathways and Experimental Workflow
CCL2-CCR2 Signaling Pathway
Caption: CCL2-CCR2 signaling cascade and point of antagonist intervention.
Experimental Workflow for Macrophage Polarization Study
Caption: Workflow for studying CCR2 antagonist effects on macrophage polarization.
Experimental Protocols
Cell Culture of RAW 264.7 Macrophages
Materials:
-
RAW 264.7 cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell scraper
-
T-75 culture flasks
-
6-well and 96-well tissue culture plates
Procedure:
-
Media Preparation: Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete DMEM. Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the old medium and wash once with sterile PBS. Add 2 mL of pre-warmed complete DMEM and gently detach the cells using a cell scraper. Resuspend the cells and passage at a 1:3 to 1:6 ratio into new flasks with fresh medium.
In Vitro Macrophage Polarization
Materials:
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Recombinant Murine Interleukin-4 (IL-4)
-
Complete DMEM
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well in 2 mL of complete DMEM and allow them to adhere overnight.
-
Polarization:
-
M1 Polarization: To induce M1 polarization, replace the medium with fresh complete DMEM containing 100 ng/mL of LPS.
-
M2 Polarization: To induce M2 polarization, replace the medium with fresh complete DMEM containing 20 ng/mL of IL-4.
-
M0 (Control): For unstimulated macrophages, replace the medium with fresh complete DMEM without any polarizing stimuli.
-
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
Treatment with CCR2 Antagonist (58C-scFv)
Materials:
-
58C-scFv CCR2 antagonist solution
-
Polarized and control macrophage cultures from the previous step
Procedure:
-
Preparation of Antagonist: Prepare working concentrations of 58C-scFv in complete DMEM. The optimal concentration should be determined empirically, but a starting range of 10-100 µg/mL can be used based on literature.
-
Treatment: After the 24-hour polarization period, add the 58C-scFv solution to the designated wells of both polarized (M1 and M2) and unpolarized (M0) macrophages. Include a vehicle control (the buffer in which the antagonist is dissolved).
-
Incubation: Incubate the cells for an additional 24-48 hours at 37°C and 5% CO₂.
Analysis of Macrophage Polarization by Quantitative PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes (iNOS, IL-6, Arg-1, Mgl-2) and a housekeeping gene (e.g., GAPDH or β-actin)
Primer Sequences (Mus musculus):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| iNOS | GTTCTCAGCCCAACAATACAAGA | GTGGACGGGTCGATGTCAC |
| IL-6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| Arg-1 | CTCCAAGCCAAAGTCCTTAGAG | AGGAGCTGTCATTAGGGACATC |
| Mgl-2 | CAGGTCTGGGCATTTGTTATCT | TCTCTTCATTGCCAGTTGGTTC |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Procedure:
-
RNA Extraction: Following treatment, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using SYBR Green master mix with the appropriate primers. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and relative to the untreated control group.
Analysis of Macrophage Polarization by Flow Cytometry
Materials:
-
Fluorescently conjugated antibodies against murine CD11b, F4/80, CD86 (M1 marker), and CD206 (M2 marker)
-
Isotype control antibodies
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixation and permeabilization buffers (if staining for intracellular markers)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently scrape the cells from the wells and transfer to FACS tubes.
-
Washing: Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Fc Block: Resuspend the cells in FACS buffer containing an Fc receptor blocking antibody and incubate for 10 minutes on ice.
-
Surface Staining: Add the fluorescently conjugated antibodies for surface markers (CD11b, F4/80, CD86, CD206) and their corresponding isotype controls to the cells. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on the macrophage population (e.g., CD11b+/F4/80+) and then assess the expression of CD86 and CD206 to determine the M1/M2 phenotype.
Analysis of Cytokine Secretion by ELISA
Materials:
-
ELISA kits for murine IL-6 and TNF-α
-
Cell culture supernatants from treated and control wells
-
Microplate reader
Procedure:
-
Supernatant Collection: After the treatment period, collect the cell culture supernatants from each well and centrifuge at 1000 x g for 10 minutes to remove any cellular debris. Store the supernatants at -80°C until use.
-
ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions provided with the commercial kits.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokines in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the role of CCR2 in macrophage polarization using the specific antagonist 58C-scFv. By employing these methods, researchers can gain valuable insights into the immunomodulatory effects of targeting the CCL2/CCR2 axis, which may have significant implications for the development of novel therapies for a range of diseases characterized by chronic inflammation and immune suppression. Careful optimization of cell culture conditions, reagent concentrations, and incubation times is recommended to ensure reproducible and reliable results.
Application Notes and Protocols: Gene Expression Analysis in Response to a CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] This signaling axis is implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and cancer.[2][3] In oncology, the CCL2-CCR2 axis facilitates tumor progression by promoting angiogenesis, tumor cell survival, and the establishment of an immunosuppressive tumor microenvironment.[3]
CCR2 antagonists are small molecule inhibitors that block the interaction between CCL2 and CCR2, thereby inhibiting the downstream signaling cascades. This action prevents the migration of CCR2-expressing cells, such as monocytes and macrophages, to inflammatory sites. By disrupting this key signaling pathway, CCR2 antagonists hold therapeutic promise for a range of diseases. Understanding the molecular consequences of CCR2 inhibition is crucial for elucidating their mechanisms of action and for the development of novel therapeutics.
This document provides detailed protocols for analyzing gene expression changes in response to a selective CCR2 antagonist, referred to here as "CCR2 antagonist 3," a representative compound for this class of inhibitors.
Data Presentation: Gene Expression Changes
The following tables summarize hypothetical, yet representative, quantitative data on gene expression changes in a relevant cell line (e.g., human monocytic cell line THP-1 or a cancer cell line with notable CCR2 expression) following treatment with this compound. This data is illustrative of results that could be obtained from RNA-Sequencing (RNA-Seq) and validated by quantitative Polymerase Chain Reaction (qPCR).
Table 1: Summary of Differentially Expressed Genes (DEGs) from RNA-Seq Data
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | FDR (q-value) | Regulation |
| MMP9 | Matrix Metallopeptidase 9 | -2.15 | 1.8e-5 | 3.2e-4 | Downregulated |
| VEGFA | Vascular Endothelial Growth Factor A | -1.98 | 4.5e-5 | 7.1e-4 | Downregulated |
| IL1B | Interleukin 1 Beta | -1.75 | 9.2e-5 | 1.3e-3 | Downregulated |
| TNF | Tumor Necrosis Factor | -1.63 | 1.1e-4 | 1.5e-3 | Downregulated |
| CCL2 | C-C Motif Chemokine Ligand 2 | -1.51 | 2.4e-4 | 2.9e-3 | Downregulated |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -1.28 | 5.6e-4 | 5.8e-3 | Downregulated |
| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | 1.59 | 1.5e-4 | 2.1e-3 | Upregulated |
| CD86 | CD86 Molecule | 1.82 | 8.7e-5 | 1.2e-3 | Upregulated |
Table 2: qPCR Validation of Selected Differentially Expressed Genes
| Gene Symbol | Average ΔΔCt | Fold Change (2^-ΔΔCt) | Standard Deviation | p-value |
| MMP9 | 2.05 | 0.24 | 0.08 | < 0.01 |
| VEGFA | 1.89 | 0.27 | 0.11 | < 0.01 |
| IL1B | 1.68 | 0.31 | 0.09 | < 0.05 |
| TIMP1 | -1.52 | 2.87 | 0.21 | < 0.05 |
| CD86 | -1.77 | 3.41 | 0.25 | < 0.01 |
Signaling Pathway
Caption: CCR2 signaling pathway and the inhibitory action of a CCR2 antagonist.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance :
-
Culture a suitable human cell line (e.g., THP-1 monocytic leukemia cells) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Preparation of this compound :
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution in aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
-
Cell Treatment :
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Allow cells to adhere and stabilize for 24 hours.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO at a concentration equivalent to the highest antagonist dose).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Perform each treatment in triplicate.
-
Protocol 2: RNA Extraction and Quality Control
-
Cell Harvesting :
-
After the treatment period, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding 1 mL of a suitable lysis buffer (e.g., TRIzol reagent or the lysis buffer from an RNA extraction kit).
-
-
RNA Isolation :
-
Isolate total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
-
DNase Treatment :
-
Perform an on-column DNase digestion during the RNA extraction process to eliminate any contaminating genomic DNA.
-
-
RNA Quantification and Quality Assessment :
-
Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the RNA integrity by running an aliquot on an Agilent Bioanalyzer or a similar system. An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications like RNA-Seq.
-
Protocol 3: RNA-Sequencing (RNA-Seq)
-
Library Preparation :
-
Start with 1 µg of high-quality total RNA per sample.
-
Enrich for poly(A)+ mRNA using oligo(dT)-attached magnetic beads.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing :
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to achieve a desired read depth (e.g., 20-30 million reads per sample).
-
-
Data Analysis :
-
Quality Control : Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment : Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Quantification : Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis : Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated upon treatment with the CCR2 antagonist compared to the vehicle control.
-
Protocol 4: Quantitative PCR (qPCR) Validation
-
cDNA Synthesis :
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's protocol.
-
-
Primer Design :
-
Design or obtain pre-validated primers for the target genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
-
qPCR Reaction Setup :
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Run the reactions in a real-time PCR instrument.
-
-
qPCR Run :
-
Use a standard three-step cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis :
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt) and then normalize to the vehicle control group (ΔΔCt). The fold change is calculated as 2^(-ΔΔCt).
-
Experimental Workflow
Caption: Workflow for gene expression analysis after CCR2 antagonist treatment.
References
Application of CCR2 Antagonists in Single-Cell RNA Sequencing Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in orchestrating the migration of monocytes and other immune cells to sites of inflammation. This signaling axis is implicated in a wide array of inflammatory and fibrotic diseases, as well as in the tumor microenvironment.[1][2] Consequently, antagonizing the CCR2 receptor has emerged as a promising therapeutic strategy.[2][3] Single-cell RNA sequencing (scRNA-seq) offers unprecedented resolution to dissect the cellular heterogeneity and transcriptional changes in response to CCR2 inhibition, providing deep insights into the mechanism of action and identifying potential biomarkers.
This document provides detailed application notes and protocols for the use of a representative CCR2 antagonist, referred to here as "CCR2 antagonist 3," in single-cell RNA sequencing studies. The protocols and data presented are synthesized from established methodologies for small molecule inhibitor studies combined with scRNA-seq workflows.
Signaling Pathway of CCL2/CCR2 Axis
The binding of CCL2 to its G protein-coupled receptor, CCR2, initiates a cascade of downstream signaling events. This activation leads to conformational changes in the receptor, triggering the activation of several intracellular pathways, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and Janus kinase/signal transducer and activator of transcription (JAK/STAT).[1] These pathways collectively regulate cellular processes such as chemotaxis, cell survival, proliferation, and cytokine production.
Application Notes
The primary application of a CCR2 antagonist in scRNA-seq studies is to investigate the cellular and transcriptional consequences of blocking CCL2-mediated cell recruitment and signaling. This approach can be used to:
-
Elucidate the role of CCR2-expressing cells: By comparing scRNA-seq data from treated and untreated samples, researchers can identify cell populations that are dependent on CCR2 signaling for their recruitment or function. This is particularly relevant for studying the infiltration of monocytes, macrophages, and certain T cell subsets in disease models.
-
Understand the mechanism of action: scRNA-seq can reveal the downstream transcriptional changes within specific cell types following CCR2 blockade. This allows for a detailed understanding of how the antagonist modulates cellular function, such as differentiation, activation, and cytokine production.
-
Identify biomarkers of response: By correlating single-cell profiles with treatment outcomes, it may be possible to identify gene expression signatures or cell populations that predict sensitivity or resistance to the CCR2 antagonist.
-
Evaluate combination therapies: scRNA-seq is a powerful tool to assess the synergistic or antagonistic effects of combining a CCR2 antagonist with other therapeutic agents, such as immune checkpoint inhibitors.
Quantitative Data Summary
The following tables represent hypothetical but expected quantitative outcomes from an scRNA-seq experiment investigating the in vivo effect of "this compound" on the tumor microenvironment of a murine cancer model.
Table 1: Change in Immune Cell Population Proportions in the Tumor Microenvironment
| Cell Type | Control Group (%) | This compound Treated Group (%) | Fold Change |
| CD8+ T cells | 15 | 25 | 1.67 |
| Regulatory T cells (Tregs) | 10 | 5 | -2.00 |
| Monocytes | 12 | 3 | -4.00 |
| M2-like Macrophages | 20 | 8 | -2.50 |
| M1-like Macrophages | 5 | 10 | 2.00 |
| Dendritic Cells | 8 | 12 | 1.50 |
| Neutrophils | 20 | 25 | 1.25 |
| Other | 10 | 12 | 1.20 |
Table 2: Differentially Expressed Genes in Tumor-Associated Macrophages (TAMs) Following Treatment
| Gene | Function | Log2 Fold Change (Treated vs. Control) | p-value |
| Arg1 | M2 marker, immunosuppression | -2.5 | < 0.001 |
| Mrc1 (CD206) | M2 marker, phagocytosis | -2.1 | < 0.001 |
| Il10 | Immunosuppressive cytokine | -1.8 | < 0.01 |
| Nos2 (iNOS) | M1 marker, pro-inflammatory | 1.5 | < 0.05 |
| Il1b | Pro-inflammatory cytokine | 1.7 | < 0.01 |
| Tnf | Pro-inflammatory cytokine | 1.9 | < 0.001 |
| Ccl5 | Chemokine | 1.2 | < 0.05 |
Experimental Protocols
This section provides a detailed, synthesized protocol for an in vivo study using a CCR2 antagonist followed by scRNA-seq analysis of the target tissue.
Experimental Workflow Overview
Detailed Protocol: In Vivo Administration and scRNA-seq
1. Animal Model and Treatment
-
Animal Model: Establish the desired in vivo model (e.g., subcutaneous tumor model by injecting cancer cells into the flank of immunocompetent mice).
-
Treatment Groups: Randomly assign animals to a control group (vehicle) and a treatment group ("this compound").
-
Antagonist Preparation: Dissolve the CCR2 antagonist in a suitable vehicle (e.g., 10% DMSO, 45% PEG300, 45% Saline).
-
Administration: Administer the CCR2 antagonist or vehicle control via the appropriate route (e.g., intraperitoneal injection) at a pre-determined dose and schedule. For example, 100 mg/kg daily, starting 5 days post-tumor injection and continuing for 7 days.
2. Tissue Harvesting and Single-Cell Suspension Preparation
-
At the experimental endpoint, euthanize the animals and harvest the target tissue (e.g., tumors).
-
Mechanically dissociate the tissue using a gentle MACS Dissociator or by mincing with scalpels.
-
Enzymatically digest the tissue using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's protocol to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove clumps.
-
Perform red blood cell lysis if necessary.
-
Remove dead cells and debris using a dead cell removal kit (e.g., Miltenyi Biotec) to ensure high cell viability (>90%).
-
Resuspend the final single-cell suspension in a suitable buffer (e.g., PBS with 0.04% BSA) at a concentration of 1 x 10^6 cells/mL.
3. Single-Cell RNA Sequencing
-
Library Preparation: Proceed immediately with a commercial scRNA-seq platform (e.g., 10x Genomics Chromium). This involves single-cell partitioning, lysis, reverse transcription to generate barcoded cDNA, cDNA amplification, and library construction.
-
Sequencing: Sequence the prepared libraries on a compatible sequencer (e.g., Illumina NovaSeq) to the desired read depth.
4. Data Analysis
-
Preprocessing: Process the raw sequencing data using the platform-specific software (e.g., Cell Ranger) to perform demultiplexing, alignment, and generation of the cell-gene count matrix.
-
Quality Control: Filter out low-quality cells (e.g., based on the number of genes detected, mitochondrial gene content) and potential doublets.
-
Normalization and Scaling: Normalize the gene expression data to account for differences in sequencing depth between cells.
-
Dimensionality Reduction and Clustering: Perform dimensionality reduction (e.g., PCA) and unsupervised clustering (e.g., graph-based clustering) to identify distinct cell populations.
-
Cell Type Annotation: Annotate the cell clusters based on the expression of known marker genes.
-
Differential Expression Analysis: Identify differentially expressed genes between the treated and control groups within specific cell populations.
-
Pathway and Trajectory Analysis: Perform pathway enrichment analysis to understand the biological functions affected by the treatment. If applicable, perform trajectory inference to model cellular differentiation or activation processes.
Conclusion
The combination of CCR2 antagonism and single-cell RNA sequencing provides a powerful approach to dissect the complex cellular and molecular mechanisms underlying the therapeutic effects of targeting the CCL2/CCR2 axis. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers aiming to leverage this cutting-edge technology in their studies. Careful experimental design and rigorous data analysis are crucial for obtaining high-quality, interpretable results that can advance our understanding of CCR2 biology and accelerate the development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing "CCR2 antagonist 3" Solubility for In Vivo Studies
Welcome to the technical support center for "CCR2 antagonist 3". This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges to ensure successful in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of "this compound"?
A1: "this compound" is a poorly water-soluble compound. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] A pre-clinical formulation with a reported solubility of ≥ 2.5 mg/mL has been described for in vivo use.[1]
Q2: A known successful formulation for in vivo studies in mice has been published. What is it?
A2: A suggested formulation for "this compound" for in vivo administration is a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] This combination of a co-solvent (DMSO, PEG300), a surfactant (Tween-80), and an aqueous vehicle (saline) is a common strategy to solubilize hydrophobic compounds for parenteral administration.[3]
Q3: My experimental protocol requires a different route of administration (e.g., oral). Is the suggested parenteral formulation suitable?
A3: Not necessarily. The provided formulation is designed for injection. For oral administration, you will likely need to develop a different formulation. Strategies for oral formulations of poorly soluble drugs include lipid-based systems like self-emulsifying drug delivery systems (SEDDS), solid dispersions, and micronization to improve dissolution and absorption.
Q4: I am observing precipitation of "this compound" when I dilute the stock solution in my aqueous buffer. How can I prevent this?
A4: This is a common issue with compounds dissolved in a high concentration of an organic solvent like DMSO. To prevent precipitation upon dilution, consider the following:
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Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of the antagonist in your aqueous medium.
-
Use a surfactant: Including a biocompatible surfactant such as Tween 80 or Polysorbate 80 in your final dilution buffer can help to maintain the compound's solubility by forming micelles.
-
Employ cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
Q5: What are the key considerations when choosing a solubilization strategy?
A5: The choice of a suitable solubilization strategy depends on several factors, including the physicochemical properties of the drug, the intended route of administration, and the required dose. It is crucial to consider the potential toxicity and pharmacological effects of the excipients themselves.
Troubleshooting Guide
This guide will help you troubleshoot common solubility issues encountered with "this compound".
Issue 1: Compound Precipitation in the Recommended In Vivo Formulation
If you are experiencing precipitation with the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline formulation, follow these steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation in the recommended formulation.
-
Verify Formulation Preparation: Ensure the components are added in the correct order. Typically, the drug is first dissolved in the primary solvent (DMSO), followed by the addition of co-solvents and surfactants, with the aqueous component added last and gradually while mixing.
-
Gentle Warming and/or Sonication: Applying gentle heat (e.g., 37-40°C) or using a sonicator can help dissolve the compound. However, be cautious about the thermal stability of "this compound".
-
Adjust Excipient Ratios: If precipitation persists, you can try incrementally increasing the proportion of PEG300 or Tween-80 while decreasing the saline content.
-
Evaluate Alternative Excipients: Consider replacing PEG300 with other polyethylene glycols (e.g., PEG400) or using a different surfactant like Polysorbate 80.
Issue 2: Need for an Alternative Formulation for a Different Application
If the standard parenteral formulation is not suitable for your experimental design, this section provides guidance on selecting an alternative approach.
Formulation Selection Logic
Caption: Logic for selecting an alternative formulation strategy.
Common Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Description | Key Excipients | Primary Administration Route |
| Co-solvent/Surfactant Systems | A mixture of water-miscible organic solvents and surfactants to increase solubility. | DMSO, Ethanol, PEG300, PEG400, Propylene Glycol, Tween 80, Polysorbate 80. | Parenteral, Oral |
| Cyclodextrin Complexation | Cyclodextrins form inclusion complexes with hydrophobic drugs, shielding them from the aqueous environment. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). | Parenteral, Oral |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous fluids. | Oils (e.g., sesame oil, corn oil), Surfactants (e.g., Cremophor EL, Tween 80), Co-solvents (e.g., Transcutol, PEG400). | Oral |
| Solid Dispersions | The drug is dispersed in an amorphous form within a hydrophilic polymer matrix to improve dissolution rates. | Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), Polyethylene glycols (PEGs). | Oral |
| Particle Size Reduction | Increasing the surface area of the drug particles by reducing their size enhances the dissolution rate. This can be achieved through micronization or creating nanosuspensions. | Stabilizing surfactants or polymers are often required for nanosuspensions. | Oral, Parenteral |
Experimental Protocols
Protocol 1: Preparation of the Recommended In Vivo Formulation (1 mL)
Materials:
-
"this compound" powder
-
DMSO (cell culture grade)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
Method:
-
Weigh the required amount of "this compound" to achieve the desired final concentration (e.g., 2.5 mg for a 2.5 mg/mL solution).
-
In a sterile microcentrifuge tube, add 100 µL of DMSO to the "this compound" powder. Vortex until the powder is completely dissolved.
-
Add 400 µL of PEG300 to the solution and mix thoroughly.
-
Add 50 µL of Tween-80 and vortex to ensure a homogenous mixture.
-
Slowly add 450 µL of sterile saline to the mixture, vortexing continuously to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be applied.
-
This formulation should be prepared fresh before each use.
Protocol 2: Kinetic Solubility Assay
This assay helps determine the solubility of a compound from a DMSO stock solution in an aqueous buffer, which is relevant for in vitro assays.
Materials:
-
"this compound" dissolved in 100% DMSO (e.g., 10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader capable of measuring turbidity or a method for concentration analysis (e.g., HPLC-UV)
Method:
-
Add the aqueous buffer (e.g., PBS) to the wells of a 96-well plate.
-
Add a small volume of the "this compound" DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%).
-
Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.
Signaling Pathway
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor that plays a crucial role in the migration of monocytes and macrophages to sites of inflammation. Its primary ligand is monocyte chemoattractant protein-1 (MCP-1), also known as CCL2.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of "this compound".
References
"CCR2 antagonist 3" stability and storage conditions
Technical Support Center: CCR2 Antagonist 3
Disclaimer: The designation "this compound" is a non-specific term. This guide has been created using PF-04634817 , a well-characterized dual CCR2/CCR5 antagonist, as a representative example. Researchers should always consult the specific product datasheet for the exact antagonist they are using.
This technical support center provides frequently asked questions (FAQs) and troubleshooting guidance for the stability and storage of CCR2 antagonists, with PF-04634817 used for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: How should the solid (powder) form of the CCR2 antagonist be stored?
A1: The solid form of PF-04634817 should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1] For shorter periods, some suppliers may ship the product at ambient temperature with blue ice.[1][2][3] Always refer to the manufacturer's product data sheet for specific storage temperature recommendations.
Q2: What is the recommended procedure for preparing stock solutions?
A2: To prepare a stock solution, it is recommended to use a solvent in which the compound is highly soluble, such as DMSO.[3] For compounds with solubility challenges, warming the tube to 37°C and using an ultrasonic bath can aid in dissolution. It is crucial to ensure the compound is fully dissolved before use in experiments.
Q3: How should stock solutions of the CCR2 antagonist be stored for optimal stability?
A3: Stock solutions should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. For PF-04634817, stock solutions in a solvent like DMSO can be stored at -80°C for up to one year, or at -20°C for shorter durations, such as one month.
Q4: Is the CCR2 antagonist stable in aqueous media for cell culture experiments?
A4: The stability of small molecule inhibitors can be limited in aqueous media. It is best practice to prepare fresh working solutions from the frozen stock solution for each experiment. When diluting the stock solution into cell culture media, ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically below 0.5% to 1%) to avoid solvent-induced toxicity.
Q5: What are the known solubilities for this antagonist in common solvents?
A5: Solubility information is critical for proper handling. While specific values for all solvents are not always publicly available, PF-04634817 is known to be soluble in DMSO. Researchers should consult the product-specific datasheet for quantitative solubility data.
Summary of Storage and Stability Conditions (Example: PF-04634817)
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Shipped at ambient temperature or with blue ice. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 1 year | Recommended for longer-term storage of solutions. |
| Working Solution | Room Temperature | Use immediately | Prepare fresh for each experiment to ensure stability and potency. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with CCR2 antagonists.
Issue 1: Precipitate forms in the cell culture media after adding the antagonist.
-
Possible Cause 1: Poor Solubility. The antagonist may have limited solubility in aqueous media, causing it to crash out of solution.
-
Solution: Ensure the final concentration of the antagonist does not exceed its solubility limit in the final culture medium. Decrease the final concentration of the compound if necessary. Prepare the working solution by adding the stock solution to the media while vortexing to ensure rapid and even dispersion.
-
-
Possible Cause 2: High Solvent Concentration. A high final concentration of the stock solvent (e.g., DMSO) can cause the compound to precipitate when diluted in an aqueous buffer.
-
Solution: Keep the final DMSO concentration as low as possible, ideally below 0.5%. This may require preparing an intermediate dilution of the stock solution.
-
Issue 2: Inconsistent or no inhibitory effect observed in the assay.
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Possible Cause 1: Compound Degradation. The antagonist may have degraded due to improper storage or handling.
-
Solution: Always use freshly prepared working solutions. Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles and have been stored at the correct temperature. If degradation is suspected, use a fresh aliquot or prepare a new stock solution from the solid compound.
-
-
Possible Cause 2: Incorrect Concentration. Errors in calculating dilutions can lead to a final concentration that is too low to elicit a biological response.
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Solution: Double-check all dilution calculations. It is advisable to perform a dose-response experiment to determine the optimal concentration range (e.g., IC50) for your specific experimental setup.
-
-
Possible Cause 3: Nonspecific Binding. The antagonist may bind to plasticware or proteins in the serum, reducing its effective concentration.
-
Solution: Consider using low-binding microplates. Evaluate the effect of serum concentration in your media, as proteins can sequester the compound.
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Issue 3: High cell toxicity or off-target effects are observed.
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Possible Cause 1: Solvent Toxicity. The solvent used for the stock solution (e.g., DMSO) can be toxic to cells at higher concentrations.
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Solution: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Always include a "vehicle control" in your experimental design, where cells are treated with the same concentration of the solvent without the antagonist.
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-
Possible Cause 2: Off-Target Activity. At high concentrations, the antagonist may inhibit other cellular targets besides CCR2.
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Solution: Use the lowest effective concentration of the antagonist, as determined by a dose-response curve. To confirm that the observed effect is due to CCR2 inhibition, consider performing rescue experiments or using a negative control compound that is structurally similar but inactive against the target.
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Experimental Protocols & Visualizations
Protocol: Preparation of CCR2 Antagonist for a Cell-Based Assay
This protocol outlines the steps for preparing a CCR2 antagonist for use in a typical in vitro cell-based experiment, such as a chemotaxis assay.
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Prepare Stock Solution (e.g., 10 mM): a. Allow the solid antagonist powder to equilibrate to room temperature before opening the vial to prevent condensation. b. Aseptically add the required volume of sterile DMSO to the vial to achieve a 10 mM concentration. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary. d. Dispense the stock solution into single-use, light-protected aliquots and store at -80°C.
-
Prepare Working Solution: a. On the day of the experiment, thaw one aliquot of the 10 mM stock solution. b. Prepare an intermediate dilution (e.g., 100 µM) in sterile, serum-free cell culture medium. c. From the intermediate dilution, prepare the final concentrations required for the dose-response experiment by serial dilution in the final assay medium (containing serum, if applicable). Ensure the final DMSO concentration remains constant across all conditions, including the vehicle control.
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Treat Cells: a. Remove the old media from the cells. b. Add the media containing the different concentrations of the antagonist. c. Incubate for the desired duration before performing the assay readout.
Visualizations
Caption: Simplified CCR2 signaling pathway and the inhibitory action of an antagonist.
Caption: Workflow for preparing and using a CCR2 antagonist in cell-based assays.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Troubleshooting "CCR2 antagonist 3" off-target effects
Welcome to the technical support center for "CCR2 Antagonist 3." This resource is designed to help researchers, scientists, and drug development professionals troubleshoot potential off-target effects and other common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with CCR2 inhibition. Could this be due to off-target effects?
A1: Yes, unexpected phenotypes are often an indication of off-target activity. While "this compound" is designed for high selectivity, like many small molecule inhibitors, it may interact with other proteins, especially at higher concentrations. Common off-targets for CCR2 antagonists include other chemokine receptors due to structural homology, as well as unrelated proteins like ion channels.[1][2] We recommend performing a dose-response curve to ensure you are using the lowest effective concentration and validating your findings with a structurally unrelated CCR2 antagonist.
Q2: Our in vivo experiments in mice are not replicating our in vitro human cell line data. What could be the cause?
A2: This is a known challenge in the development of CCR2 antagonists.[1][3] There can be significant species-specific differences in receptor pharmacology. "this compound" may have a lower affinity for murine CCR2 compared to the human receptor.[3] This necessitates the use of higher concentrations in mouse models, which can, in turn, increase the risk of off-target effects. It is crucial to characterize the potency of the antagonist on both human and murine CCR2 to interpret cross-species data accurately.
Q3: We have noticed an increase in the concentration of CCL2 in the plasma of our animal models after treatment. Is this expected?
A3: Yes, this phenomenon, often referred to as "CCL2 induction," is a known effect of CCR2 antagonists. The mechanism involves the inhibition of CCR2-mediated scavenging and internalization of its ligand, CCL2. This leads to an accumulation of CCL2 in the plasma. It is important to consider that this elevated CCL2 could potentially interact with other receptors or that a rapid decrease in antagonist concentration could lead to a rebound activation of CCR2 signaling.
Q4: At higher concentrations, we are observing signs of cytotoxicity in our cell-based assays. What is the likely cause?
A4: Cytotoxicity at higher concentrations can stem from several sources. One possibility is off-target activity against proteins essential for cell survival. A significant concern for many small molecule inhibitors is the blockade of the hERG potassium channel, which can lead to cardiotoxicity in vivo and can manifest as cytotoxicity in vitro. Additionally, the solvent used to dissolve the antagonist (e.g., DMSO) can be toxic to cells at higher concentrations. We recommend performing a vehicle control and assessing hERG liability if cytotoxicity is a concern.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected inhibition of monocyte chemotaxis.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. Confirm compound integrity via analytical methods if degradation is suspected. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the IC50 for your specific assay and cell type. In vitro potency is typically in the nanomolar range. |
| Assay Conditions | Ensure that the incubation time with the antagonist is sufficient before adding the chemokine. Optimize cell density and chemokine concentration for a robust assay window. |
| Cellular Health | Confirm cell viability using a standard method (e.g., Trypan Blue, MTT assay). Unhealthy cells will not migrate effectively. |
Issue 2: Observed phenotype is not rescued by CCL2 addition, suggesting a non-CCR2-mediated effect.
| Possible Cause | Troubleshooting Steps |
| Off-Target Activity | This is a strong indicator of an off-target effect. The primary suspects for CCR2 antagonists are CCR5 and the hERG channel. |
| 1. Cross-reactivity with CCR5 | If your cells co-express CCR5, test the effect of a selective CCR5 antagonist. Compare the phenotype with that of "this compound." Perform a binding assay to determine the affinity for CCR5 (see Experimental Protocols). |
| 2. hERG Channel Blockade | hERG inhibition can disrupt cellular ion homeostasis, leading to various cellular effects. Assess hERG liability using a specific assay (e.g., patch-clamp electrophysiology). |
| 3. Other Off-Targets | If the phenotype persists, consider a broader off-target screening panel (e.g., a CEREP panel) to identify other potential protein interactions. |
Data Presentation: On-Target vs. Off-Target Activity
The following table summarizes the binding affinities and functional potencies of representative CCR2 antagonists against the intended target (CCR2) and common off-targets. This data is provided as a reference to understand the typical selectivity profiles of this class of compounds.
| Compound Example | Target | Assay Type | Potency (IC50/Ki) | Selectivity (Fold) |
| CCR2 Antagonist A (Highly Selective) | hCCR2 | Binding Assay | 3.5 nM (IC50) | - |
| hCCR5 | Binding Assay | 22 nM (IC50) | ~6-fold vs. hCCR2 | |
| hERG Channel | Patch Clamp | >35,000 nM (IC50) | >10,000-fold vs. hCCR2 | |
| CCR2 Antagonist B (Dual CCR2/CCR5) | hCCR2 | Binding Assay | 0.7 nM (Ki) | - |
| hCCR5 | Binding Assay | 1.8 nM (Ki) | ~2.5-fold vs. hCCR2 | |
| CCR2 Antagonist C (hERG Liability) | hCCR2 | Binding Assay | 1.3 nM (IC50) | - |
| hERG Channel | Patch Clamp | 54 nM (IC50) | ~41-fold vs. hCCR2 |
Data compiled from publicly available information on representative CCR2 antagonists for illustrative purposes.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Off-Target Affinity
This protocol is used to determine the binding affinity (Ki) of "this compound" for an off-target receptor (e.g., CCR5).
Materials:
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Cell membranes prepared from a cell line overexpressing the target receptor (e.g., HEK293-CCR5).
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A suitable radioligand for the target receptor (e.g., [¹²⁵I]-MIP-1α for CCR5).
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"this compound" at a range of concentrations.
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Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
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96-well plates and a filter harvester.
Procedure:
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Preparation: Resuspend the cell membranes in ice-cold assay buffer. Prepare serial dilutions of "this compound".
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Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of "this compound". Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand).
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Equilibration: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.
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Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter, which traps the membranes with the bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the concentration of "this compound" to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Off-Target Profiling using a Commercial Service (e.g., CEREP Panel)
For a broader assessment of off-target activities, using a commercial service that provides standardized binding and enzymatic assays is recommended.
Procedure:
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Compound Submission: Provide a sample of "this compound" at a specified concentration and quantity to the service provider (e.g., Eurofins Discovery).
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Panel Selection: Choose a predefined safety panel. A common starting point is a panel of ~40-50 targets known to be associated with adverse drug reactions, including GPCRs, ion channels (especially hERG), transporters, and kinases.
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Screening: The service provider will perform single-point concentration screens (e.g., at 10 µM) to identify significant interactions, typically defined as >50% inhibition or stimulation.
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Data Analysis: You will receive a report detailing the percent inhibition for each target in the panel. Any significant "hits" should be followed up with full dose-response curves to determine the IC50.
Visualizations
Caption: Intended mechanism of "this compound" action.
Caption: Off-target inhibition of the homologous CCR5 receptor.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
How to improve the bioavailability of "CCR2 antagonist 3"
Technical Support Center: CCR2 Antagonist 3
Welcome to the technical support center for "this compound." This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments and overcome common challenges, particularly concerning the compound's bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" is a small molecule inhibitor of the C-C chemokine receptor 2 (CCR2). CCR2 is a G protein-coupled receptor that, upon binding its primary ligand CCL2 (also known as MCP-1), plays a crucial role in recruiting monocytes and macrophages to sites of inflammation.[1][2][3] By blocking this interaction, "this compound" can inhibit downstream signaling pathways and reduce the inflammatory response, making it a potential therapeutic agent for various inflammatory and fibrotic diseases.[2]
Q2: I am observing low efficacy of "this compound" in my in vivo experiments. What are the potential causes?
A2: Low in vivo efficacy can stem from several factors. A primary consideration for many small molecule inhibitors is poor oral bioavailability. This means that after oral administration, a limited fraction of the drug reaches systemic circulation in its active form. Other factors could include rapid metabolism, poor solubility in physiological fluids, or low permeability across the intestinal wall. It is also crucial to ensure the dosing regimen is appropriate for the animal model being used.[4]
Q3: What are the common reasons for poor bioavailability of small molecule antagonists like "this compound"?
A3: The most common reasons for poor bioavailability fall under the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability. Many orally administered drugs, particularly those in BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability), face challenges. Key factors include:
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Poor Aqueous Solubility: The compound may not dissolve efficiently in the gastrointestinal fluids, which is a prerequisite for absorption.
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Low Permeability: The compound may not effectively cross the intestinal epithelium to enter the bloodstream.
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First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation.
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Chemical Instability: The compound may degrade in the acidic environment of the stomach.
Troubleshooting Guide: Improving Bioavailability
This guide provides strategies to troubleshoot and enhance the bioavailability of "this compound" in your research.
Issue 1: Poor Solubility and Dissolution Rate
If you suspect poor solubility is limiting the bioavailability of "this compound," consider the following formulation and particle size reduction strategies.
1. Particle Size Reduction (Micronization/Nanonization)
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Objective: To increase the surface area of the drug particles, thereby enhancing the dissolution rate.
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Methodology - Jet Milling (Micronization):
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Place the "this compound" powder into the jet mill apparatus.
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Use a high-pressure gas (e.g., nitrogen or air) to create particle collisions.
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The process continues until the desired particle size (typically 1-10 µm) is achieved.
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Collect the micronized powder and verify the particle size distribution using laser diffraction.
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Methodology - High-Pressure Homogenization (Nanosuspension):
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Disperse the "this compound" powder in a liquid medium containing surfactants or stabilizers.
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Pass the suspension through a high-pressure homogenizer at pressures up to 1500 bar.
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The shear forces and cavitation will break down the drug crystals to the nanometer scale (<1000 nm).
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Analyze the resulting nanosuspension for particle size, stability, and dissolution rate improvement.
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2. Formulation with Excipients
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Objective: To improve the solubility and stability of the drug in the gastrointestinal tract.
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Methodology - Lipid-Based Formulations (e.g., SEDDS):
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Select appropriate oils, surfactants, and co-solvents.
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Dissolve "this compound" in the oil phase.
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Add the surfactant and co-solvent and mix until a clear, homogenous solution is formed. This is the Self-Emulsifying Drug Delivery System (SEDDS).
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To test, add a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and observe the spontaneous formation of a fine emulsion.
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This formulation can protect the drug and enhance its absorption, potentially through the lymphatic system, bypassing first-pass metabolism.
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Methodology - Amorphous Solid Dispersions:
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Dissolve "this compound" and a hydrophilic polymer carrier (e.g., PVP, HPMC) in a common solvent.
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Remove the solvent using techniques like spray drying or hot-melt extrusion.
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This process creates an amorphous solid dispersion where the drug is molecularly dispersed within the polymer, preventing crystallization and increasing its dissolution rate.
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| Formulation Strategy | Particle Size | Dissolution Rate | Expected Bioavailability Improvement | Key Consideration |
| Micronization | 1-10 µm | Moderate Increase | 1.5x - 3x | Can increase surface energy and lead to particle aggregation. |
| Nanosuspension | < 1000 nm | High Increase | 2x - 10x | Requires careful selection of stabilizers to prevent Ostwald ripening. |
| SEDDS | Emulsion (nm) | High Increase | 3x - 8x | Potential for drug precipitation upon dilution in GI fluids. |
| Solid Dispersion | Molecular Level | Very High Increase | 5x - 15x | The amorphous state may be physically unstable and revert to a crystalline form over time. |
Issue 2: Assessing Bioavailability and Pharmacokinetics
To quantify the improvements from your formulation strategies, a robust pharmacokinetic (PK) study is essential.
| Parameter | Description | Significance for Bioavailability |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of drug absorption. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| F (%) | Absolute Bioavailability | The fraction of the administered dose that reaches systemic circulation (AUCoral / AUCiv) x 100. This is the ultimate measure of success. |
CCR2 Signaling Pathway
Understanding the target pathway is crucial for interpreting experimental results. "this compound" blocks the initial step in this cascade.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
"CCR2 antagonist 3" dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "CCR2 antagonist 3." The information is designed to assist in the optimization of dose-response curve experiments and address common issues encountered in the laboratory.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High variability or poor reproducibility in dose-response curves.
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Question: We are observing significant variability between replicate wells and experiments when generating a dose-response curve for this compound in our chemotaxis assay. What could be the cause?
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Answer: High variability in dose-response curves can stem from several factors. Here are some common causes and solutions:
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Cell Health and Passage Number: Ensure you are using a consistent and healthy cell population. Cells should be in the logarithmic growth phase and within a narrow passage number range, as receptor expression can change with excessive passaging.
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Ligand (CCL2) Concentration: The concentration of the chemoattractant (CCL2) used is critical. If the CCL2 concentration is too high, it may overcome the inhibitory effect of the antagonist, especially at lower antagonist concentrations. Conversely, a very low CCL2 concentration might not induce a robust enough response to see clear inhibition. It is recommended to use a CCL2 concentration that elicits a submaximal response (EC80) to provide a suitable window for observing inhibition.
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Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. Use a calibrated multichannel pipette or an automated cell dispenser for seeding, and visually inspect plates after seeding to ensure even distribution.
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Antagonist Dilution Series: Inaccuracies in preparing the serial dilutions of this compound can be a major source of error. Prepare a fresh dilution series for each experiment from a validated stock solution. Use low-binding microplates and pipette tips to prevent the compound from adhering to the plastic.
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Incubation Times: Adhere strictly to the optimized incubation times for both the antagonist pre-incubation and the CCL2 stimulation. Deviations can lead to inconsistent antagonist effects.
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Issue 2: The IC50 value of this compound is significantly different from expected values.
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Question: The IC50 value we calculated for this compound is much higher/lower than what is reported in the literature for similar compounds. Why might this be?
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Answer: Discrepancies in IC50 values can be attributed to several experimental variables. Consider the following:
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Assay System Differences: The IC50 value is highly dependent on the specific assay conditions. Factors such as the cell line used (and its CCR2 expression level), the specific agonist (e.g., CCL2, CCL7), agonist concentration, and the assay readout (e.g., calcium flux, migration, receptor binding) can all influence the apparent potency of the antagonist.[1] Ensure your experimental setup is comparable to the reference literature.
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Serum Protein Binding: If your assay medium contains serum, the antagonist may bind to serum proteins, reducing its free concentration and thus its apparent potency (leading to a higher IC50).[2] Consider performing assays in serum-free media or in the presence of a controlled concentration of albumin to assess this effect.
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Data Analysis Method: The method used to calculate the IC50 can also introduce variability.[3] Standardize your data analysis by using a consistent non-linear regression model (e.g., four-parameter logistic fit) and ensure that the top and bottom plateaus of the curve are well-defined.[3][4]
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Compound Stability: Ensure that this compound is stable in your assay buffer and under your experimental conditions (e.g., temperature, light exposure). Degradation of the compound will lead to a loss of activity and a higher IC50.
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Issue 3: No significant inhibition observed at any concentration of this compound.
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Question: We are not observing any inhibitory effect of this compound in our functional assay, even at high concentrations. What should we check?
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Answer: A complete lack of inhibition can be frustrating, but a systematic check of your experimental components can often identify the problem:
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CCR2 Receptor Expression: Confirm that the cell line you are using expresses functional CCR2 at the cell surface. This can be verified by flow cytometry, western blot, or by testing a known CCR2 agonist and observing a response.
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Antagonist Integrity: Verify the identity and purity of your this compound stock. If possible, confirm its activity in a secondary, orthogonal assay. Ensure that the stock solution was prepared correctly and has been stored properly to prevent degradation.
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Agonist Activity: Confirm that the CCL2 (or other chemokine) you are using is active and induces a robust response in your assay system.
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Cell Permeability (for intracellular targets): While CCR2 is a cell surface receptor, some antagonists may have intracellular binding sites. If you suspect this might be the case and are using a cell-based assay, ensure the compound can permeate the cell membrane.
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Incorrect Assay Setup: Double-check all components and steps of your experimental protocol, including buffer composition, incubation times, and instrument settings.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of a CCR2 antagonist?
A1: CCR2 antagonists are a class of drugs that block the interaction between the C-C chemokine receptor type 2 (CCR2) and its primary ligand, chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). By binding to the CCR2 receptor, the antagonist prevents CCL2 from binding and initiating downstream signaling pathways. This blockade inhibits the migration of CCR2-expressing cells, such as monocytes and macrophages, to sites of inflammation.
Q2: What is a typical starting concentration range for optimizing a dose-response curve for a CCR2 antagonist?
A2: A good starting point for a dose-response curve is to use a wide range of concentrations spanning several orders of magnitude. Based on published data for similar small molecule CCR2 antagonists, a range from 1 pM to 10 µM is often a reasonable starting point. For example, in a study using the CCR2 antagonist CAS 445479-97-0, concentrations ranging from 0 to 20 nM were used to assess effects on cell viability. It is advisable to perform a preliminary experiment with a broad concentration range to identify the approximate range of activity before conducting more detailed experiments with a narrower range of concentrations around the expected IC50.
Q3: How do I choose the right cell line for my CCR2 antagonist experiments?
A3: The choice of cell line is critical for the success of your experiments. The ideal cell line should:
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Endogenously express CCR2: Cell lines such as the human monocytic cell line THP-1 or the human lung adenocarcinoma cell line A549 are known to express CCR2.
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Exhibit a functional response to CCL2: The chosen cell line should show a measurable response to CCL2 stimulation in your assay of choice (e.g., chemotaxis, calcium mobilization).
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Be relevant to your research question: Select a cell line that is appropriate for the biological context you are studying (e.g., an immune cell line for inflammation studies, a cancer cell line for oncology research).
It is always recommended to verify CCR2 expression in your chosen cell line using techniques like flow cytometry or RT-PCR before starting your experiments.
Q4: Can this compound affect cell viability?
A4: It is important to assess the potential cytotoxic effects of any new compound. At high concentrations, some small molecules can have off-target effects that may impact cell viability. Therefore, it is recommended to perform a cell viability assay (e.g., MTS or WST-1 assay) in parallel with your functional assays. This will help you to distinguish between a true antagonistic effect on CCR2 signaling and a non-specific effect on cell health. Ideally, you should see inhibition of the CCR2-mediated response at concentrations that do not significantly affect cell viability.
Data Presentation
The following table summarizes representative quantitative data for a CCR2 antagonist (CAS 445479-97-0) from a study on A549 non-small cell lung cancer cells. This data can be used as a reference for expected outcomes.
| Parameter | Assay | Cell Line | Antagonist Concentration | Observed Effect |
| IC50 | Chemotaxis Inhibition | THP-1 | 330 nM (for RS 504393) | Inhibition of MCP-1-induced chemotaxis |
| Inhibition | Cell Viability (WST-1) | A549 | 10 nM | Significant suppression of CCL2-induced cell viability |
| Inhibition | Cell Migration (Transwell) | A549 | 10 nM | 58% inhibition of CCL2-mediated cell migration |
| Inhibition | Cell Invasion (Matrigel) | A549 | 10 nM | 30% inhibition of CCL2-mediated cell invasion |
Experimental Protocols
Protocol 1: Chemotaxis (Boyden Chamber) Assay
This protocol provides a general method for assessing the effect of this compound on CCL2-induced cell migration.
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Cell Preparation: Culture CCR2-expressing cells (e.g., THP-1) to 70-80% confluency. On the day of the assay, harvest the cells and resuspend them in serum-free or low-serum medium at a concentration of 1 x 10^6 cells/mL.
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Antagonist Pre-incubation: In a separate plate, pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
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Assay Setup:
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Add medium containing CCL2 (at a pre-determined EC80 concentration) to the lower wells of the Boyden chamber.
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Add medium without CCL2 to some wells as a negative control.
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Place the microporous membrane (typically 5-8 µm pore size) over the lower wells.
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Add the pre-incubated cell suspension to the upper wells (the inserts).
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Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient for cell migration (typically 2-4 hours, this may need optimization).
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Quantification:
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Remove the inserts and wipe the non-migrated cells from the top of the membrane with a cotton swab.
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Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet).
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Elute the stain and measure the absorbance using a plate reader, or count the migrated cells in several fields of view under a microscope.
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Data Analysis: Plot the response (e.g., absorbance or cell count) against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Calcium Mobilization Assay
This protocol outlines a method to measure the inhibition of CCL2-induced intracellular calcium release by this compound.
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Cell Preparation: Seed CCR2-expressing cells (e.g., HEK293 cells stably expressing CCR2) into a black, clear-bottom 96-well plate and grow overnight.
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Dye Loading:
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Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye leakage.
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Remove the culture medium from the cells and add the dye solution.
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Incubate for 30-60 minutes at 37°C, protected from light.
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Antagonist Addition: After dye loading, wash the cells with assay buffer. Add various concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 15-30 minutes).
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Signal Measurement:
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Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated injection system.
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Establish a baseline fluorescence reading for each well.
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Inject a solution of CCL2 (at a pre-determined EC80 concentration) into each well.
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Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
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Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve after CCL2 addition. Plot the response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Mandatory Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for dose-response curve optimization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCR2 receptor antagonists: optimization of biaryl sulfonamides to increase activity in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating "CCR2 antagonist 3" Toxicity in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential toxicity of "CCR2 antagonist 3" in your primary cell culture experiments. All recommendations should be adapted to your specific primary cell type and experimental conditions.
I. Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our primary cell cultures upon treatment with "this compound", even at concentrations where we expect to see target engagement. What are the initial troubleshooting steps?
A1: High initial cytotoxicity can be a challenge.[1] A systematic approach is recommended to understand and mitigate these effects. First, confirm the purity of your compound stock, as impurities from synthesis can contribute significantly to cytotoxicity. Second, perform a comprehensive dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and identify a potential therapeutic window. Finally, consider the specific primary cell type being used, as different cells exhibit varying sensitivities to chemical compounds. It's also crucial to ensure the antagonist is fully dissolved in the culture medium, as precipitates can cause non-specific toxicity.
Q2: Our cytotoxicity results with "this compound" are inconsistent across different experiments and different donors of primary cells. What could be the cause of this variability?
A2: Variability is a known challenge when working with primary cells due to their inherent biological diversity.[2][3][4] Several factors can contribute to this:
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Donor-to-donor variability: Primary cells from different donors can have different genetic backgrounds, which can influence their response to drugs.
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Cell health and passage number: Use primary cells at a low passage number and ensure high viability (>95%) before starting your experiment.
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Cell density: The density at which you seed your cells can affect their sensitivity to the compound. Standardize your seeding density across all experiments.
To minimize variability, it is recommended to use cells from multiple donors to ensure the observed effects are not donor-specific. Implementing rigorous quality control for each batch of primary cells is also crucial.
Q3: We are using a standard MTT assay to assess cytotoxicity, but the results are unclear. Are there alternative or more specific assays we should consider?
A3: While the MTT assay is a common method for assessing cell viability, it measures metabolic activity, which may not always directly correlate with cell death. Consider using a multi-parametric approach to get a clearer picture of the type of toxicity you are observing.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity (necrosis).
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Neutral Red Uptake Assay: Assesses the ability of viable cells to store the neutral red dye in their lysosomes.[5]
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Apoptosis Assays:
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Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis, via flow cytometry.
-
By using a combination of these assays, you can better distinguish between apoptosis, necrosis, and a general decrease in metabolic activity.
Q4: Could the observed toxicity of "this compound" be due to off-target effects rather than its interaction with CCR2?
A4: Yes, off-target effects are a common concern with small molecule inhibitors. To investigate this, you can perform several experiments:
-
Use a structurally unrelated CCR2 antagonist: If a different CCR2 antagonist with a distinct chemical scaffold does not produce the same toxicity at equivalent target engagement concentrations, it suggests the toxicity of "this compound" might be due to off-target effects.
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Rescue experiments: If the downstream signaling of CCR2 is known in your primary cell type, you could try to "rescue" the cells from toxicity by modulating a downstream component of the pathway.
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Use CCR2-negative cells: If possible, test the toxicity of "this compound" on a similar primary cell type that does not express CCR2. If the toxicity persists, it is likely an off-target effect.
II. Troubleshooting Guides
Issue 1: Higher than Expected Cytotoxicity
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Precipitation | 1. Visually inspect wells for precipitate under a microscope.2. Measure the solubility of "this compound" in your specific cell culture medium.3. Lower the final concentration of the solvent (e.g., DMSO < 0.1%). | More consistent, dose-dependent cytotoxicity that reflects true biological activity. |
| Inaccurate IC50 for Cytotoxicity | 1. Perform a broad dose-response curve (e.g., from 0.01 µM to 100 µM) to accurately determine the cytotoxic IC50.2. Use multiple cytotoxicity assays (e.g., LDH and Caspase-Glo) to confirm the mode of cell death. | A clear understanding of the concentration at which "this compound" becomes toxic to your primary cells. |
| High Sensitivity of Primary Cell Type | 1. Review literature for known sensitivities of your primary cell type to small molecules.2. Test "this compound" on a more robust primary cell line or a different primary cell type to compare sensitivity. | Determination of whether the observed toxicity is cell-type specific. |
Issue 2: Lack of Expected Efficacy (Antagonist Appears Inactive)
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Low CCR2 Expression | 1. Confirm CCR2 expression on your primary cells using flow cytometry or qPCR.2. If expression is low, consider using a different primary cell type known to have high CCR2 expression (e.g., primary monocytes). | Correlation between CCR2 expression levels and the antagonist's efficacy. |
| Compound Degradation | 1. Assess the stability of "this compound" in your cell culture medium over the time course of your experiment.2. Prepare fresh stock solutions for each experiment. | Consistent antagonist activity throughout the experiment. |
| Functional Antagonism Not Assessed | 1. In addition to viability assays, perform a functional assay to confirm target engagement, such as a chemotaxis assay in response to CCL2. | Direct evidence that "this compound" is blocking the biological function of CCR2. |
III. Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific primary cell type.
Materials:
-
Primary cells
-
Complete cell culture medium
-
"this compound"
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of "this compound" in complete culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides a general framework for measuring LDH release.
Materials:
-
Primary cells
-
Complete cell culture medium
-
"this compound"
-
LDH assay kit (commercially available)
-
96-well plate
Procedure:
-
Seed primary cells in a 96-well plate and treat with serial dilutions of "this compound" as described for the MTT assay. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).
-
Incubate the plate for the desired time period.
-
Centrifuge the plate at 250 x g for 10 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
IV. Visualizations
CCR2 Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon the binding of CCL2 to its receptor, CCR2. "this compound" is designed to block this initial interaction.
Caption: Simplified CCR2 signaling cascade.
Experimental Workflow for Toxicity Assessment
This diagram outlines a logical workflow for assessing and troubleshooting the toxicity of "this compound" in primary cell cultures.
Caption: Workflow for mitigating in vitro toxicity.
References
"CCR2 antagonist 3" delivery methods for targeted therapy
Welcome to the technical support center for the targeted delivery and application of the CCR2 antagonist, CCX872. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate their research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CCX872?
A1: CCX872 is a potent and orally active antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3] It functions by specifically binding to CCR2, thereby preventing the interaction between the receptor and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[1][2] This blockade inhibits CCR2-mediated signal transduction, which can suppress inflammatory processes, angiogenesis, and the migration and proliferation of tumor cells. The CCR2 receptor is primarily expressed on the surface of monocytes and macrophages and plays a crucial role in their migration and infiltration into tissues.
Q2: What are the primary applications of CCX872 in targeted therapy research?
A2: CCX872 is predominantly investigated for its potential in cancer therapy, particularly in pancreatic cancer. The CCL2-CCR2 signaling axis is implicated in the initiation and progression of various cancers by promoting tumor cell survival, invasion, and angiogenesis. It also plays a critical role in recruiting immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), to the tumor microenvironment. By inhibiting CCR2, CCX872 can impede the invasion of these immunosuppressive cells into tumor sites, potentially enhancing anti-tumor immunity.
Q3: How is CCX872 typically delivered in preclinical and clinical settings?
A3: In both preclinical and clinical studies, CCX872 is primarily administered orally. For targeted delivery research, liposomal-carrier based approaches have been explored for other CCR2 antagonists to specifically inhibit CCL2 signaling at metastatic sites. For instance, a CCR2 antagonist has been encapsulated in liposomes tagged with a VCAM-1 binding peptide to target activated endothelium in the lungs, thereby preventing metastasis. While this specific method has not been detailed for CCX872 in the provided context, it represents a potential strategy for its targeted delivery.
Q4: What are the known downstream signaling pathways affected by CCR2 inhibition?
A4: The binding of CCL2 to CCR2 activates several downstream signaling cascades. Inhibition of CCR2 with an antagonist like CCX872 would block these pathways. The key G protein-mediated signaling cascades include the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, the mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/STAT3 pathway. These pathways are vital for processes such as anti-apoptosis, angiogenesis, and cell migration.
Q5: Are there any paradoxical effects observed with CCR2 antagonist administration?
A5: Yes, a notable phenomenon observed in both preclinical and clinical studies is a significant increase in plasma CCL2 levels following the administration of CCR2 antagonists. This is thought to be due to the antagonist blocking the constitutive uptake and internalization of CCL2 by CCR2-expressing cells, leading to an accumulation of the ligand in the bloodstream.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommended Solution |
| Unexpected Cell Proliferation or Survival | 1. Incorrect dosage of CCX872. 2. Cell line may not express sufficient levels of CCR2. 3. Compensatory signaling pathways activated. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Verify CCR2 expression in your cell line using qPCR or flow cytometry. 3. Investigate other chemokine receptors or signaling pathways that might be contributing to the observed effect. |
| Inconsistent Results in Cell Migration Assays | 1. Suboptimal concentration of CCL2 chemoattractant. 2. Variation in cell density. 3. CCX872 solubility issues. | 1. Titrate CCL2 to determine the concentration that induces maximal migration for your cell line. 2. Ensure consistent cell seeding density across all wells. 3. Prepare fresh stock solutions of CCX872 in a suitable solvent like DMSO and ensure it is fully dissolved before diluting in media. |
| Difficulty Dissolving CCX872 | 1. Inappropriate solvent. 2. Compound precipitation at high concentrations. | 1. Use a recommended solvent such as DMSO for stock solutions. 2. Prepare a higher concentration stock solution and dilute it further in culture media to the desired final concentration, ensuring the final solvent concentration is not toxic to the cells. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| Lack of Efficacy in Tumor Models | 1. Insufficient dosage or bioavailability. 2. Tumor model may not be dependent on the CCL2-CCR2 axis. 3. Rapid metabolism of the antagonist. | 1. Consult literature for appropriate dosing regimens in your animal model. Consider pharmacokinetic studies to determine bioavailability. 2. Characterize the tumor microenvironment to confirm the presence of CCR2-expressing immune cells. 3. Adjust the dosing frequency based on the half-life of CCX872. |
| High Variability in Tumor Growth Between Animals | 1. Inconsistent tumor cell implantation. 2. Differences in individual animal immune responses. 3. Inconsistent administration of CCX872. | 1. Standardize the tumor implantation procedure to ensure a consistent number of viable cells are injected. 2. Increase the number of animals per group to account for biological variability. 3. Ensure accurate and consistent oral gavage or other administration techniques. |
| Elevated Plasma CCL2 Levels | This is an expected pharmacodynamic effect of CCR2 antagonism. | Monitor CCL2 levels as a marker of target engagement. Correlate these levels with the observed therapeutic effects. |
Data Presentation
Table 1: Preclinical and Clinical Data for CCX872
| Parameter | Value | Context | Source |
| IC50 | 270 nM | Inhibition of radio-labeled murine CCL2 (JE) binding to WEHI cells | |
| Clinical Trial Dose | 150 mg once or twice daily | Phase Ib trial in patients with locally advanced or metastatic pancreatic cancer, in combination with FOLFIRINOX | |
| Mean Cmax (150 mg dose) | 8580 ng/mL | Pharmacokinetics in pancreatic cancer patients | |
| Mean AUClast (150 mg dose) | 164,000 hr*ng/mL | Pharmacokinetics in pancreatic cancer patients | |
| Terminal t1/2 (150 mg dose) | 35 h | Pharmacokinetics in pancreatic cancer patients | |
| 18-Month Overall Survival | 29% | CCX872 in combination with FOLFIRINOX for pancreatic cancer |
Experimental Protocols
1. In Vitro Cell Migration Assay (Boyden Chamber Assay)
Objective: To assess the inhibitory effect of CCX872 on the migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
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CCR2-expressing cells (e.g., monocytes, specific cancer cell lines)
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CCX872
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Recombinant human CCL2
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Serum-free cell culture medium
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Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
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Cell staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells to 70-80% confluency. The day before the assay, starve the cells in a serum-free medium for 12-24 hours.
-
Antagonist Treatment: Harvest and resuspend the starved cells in a serum-free medium. Pre-incubate the cells with various concentrations of CCX872 (or vehicle control) for 1 hour at 37°C.
-
Assay Setup:
-
Add serum-free medium containing a predetermined optimal concentration of CCL2 to the lower chamber of the Boyden apparatus.
-
Add serum-free medium without CCL2 to some lower chambers to serve as a negative control.
-
Place the polycarbonate membrane over the lower chamber.
-
Add the pre-treated cell suspension to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a crystal violet solution.
-
Wash the membrane and allow it to dry.
-
Elute the stain and measure the absorbance using a plate reader, or count the migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of CCX872 compared to the vehicle-treated control.
2. In Vivo Murine Tumor Model
Objective: To evaluate the efficacy of orally administered CCX872 in inhibiting tumor growth and modulating the tumor microenvironment in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
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Murine cancer cell line that establishes tumors in the chosen mouse strain
-
CCX872 formulated for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically implant a known number of cancer cells into the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Administer CCX872 orally by gavage at a predetermined dose and schedule (e.g., daily).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Tumor Analysis:
-
Weigh the excised tumors.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining).
-
Process another portion of the tumor to create a single-cell suspension for flow cytometric analysis of immune cell populations (e.g., TAMs, MDSCs, T cells).
-
-
Data Analysis: Compare the tumor growth rates, final tumor weights, and immune cell compositions between the CCX872-treated and vehicle-treated groups.
Visualizations
Caption: CCR2 Signaling Pathway and Inhibition by CCX872.
Caption: Preclinical Experimental Workflow for CCX872.
References
Technical Support Center: CCR2 Antagonist 3 Clinical Trial Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials involving "CCR2 antagonist 3".
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CCR2 antagonists like "this compound"?
A1: CCR2 antagonists are therapeutic agents designed to block the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, CCL2 (also known as MCP-1), play a crucial role in recruiting monocytes and macrophages to sites of inflammation.[1][2][3] By inhibiting the CCL2/CCR2 signaling pathway, these antagonists aim to reduce the inflammatory response that contributes to the pathogenesis of various diseases, including diabetic nephropathy, atherosclerosis, and autoimmune disorders.[1][2]
Q2: We are observing high inter-patient variability in response to "this compound". What could be the contributing factors?
A2: High inter-patient variability is a known challenge in trials of CCR2 antagonists. Several factors could contribute to this:
-
Genetic Polymorphisms: Variations in the CCR2 gene or genes for other components of the inflammatory pathway can alter patient responses.
-
Disease Heterogeneity: The underlying pathology and inflammatory state can differ significantly among patients, even with the same clinical diagnosis.
-
Concomitant Medications: Standard of care medications, such as ACE inhibitors or ARBs in diabetic nephropathy trials, can influence the inflammatory milieu and interact with the antagonist's effects.
-
Lifestyle and Environmental Factors: Diet, smoking, and other environmental exposures can impact baseline inflammation and drug metabolism.
Q3: Our preclinical data in rodent models showed significant efficacy, but we are seeing a weaker than expected response in our Phase II trial. Why might this be the case?
A3: This is a common challenge in the development of CCR2 antagonists. Potential reasons for this discrepancy include:
-
Species Differences: There can be significant differences in the affinity and pharmacology of the antagonist between rodent and human CCR2 receptors.
-
Redundancy in Chemokine System: Other chemokine pathways may compensate for the blockade of CCR2 in humans, a complexity not always captured in preclinical models.
-
Poor Pharmacokinetic/Pharmacodynamic (PK/PD) Profile: The drug's absorption, distribution, metabolism, and excretion (ADME) properties in humans might not be optimal, leading to insufficient receptor occupancy at the target tissue.
Troubleshooting Guides
Issue 1: Inconsistent Biomarker Readings for Inflammation
Problem: You are observing inconsistent or unexpected changes in inflammatory biomarkers (e.g., hs-CRP, IL-6, TNF-α) in patients receiving "this compound".
Possible Causes and Solutions:
-
Sample Handling and Processing: Ensure standardized protocols for blood collection, processing, and storage are strictly followed across all clinical sites. Variations in temperature, processing times, or storage conditions can degrade sensitive protein biomarkers.
-
Assay Variability: Use a central laboratory for all biomarker analyses to minimize inter-assay and inter-lab variability. Validate the assays for specificity, sensitivity, and reproducibility with appropriate controls.
-
Timing of Sample Collection: The timing of blood draws relative to drug administration and meals can influence biomarker levels. Establish a consistent schedule for all patients.
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Underlying Infections or Comorbidities: Acute infections or flare-ups of other inflammatory conditions can cause transient spikes in biomarkers, masking the effect of the investigational drug. Carefully review patient clinical records for any such events.
Issue 2: Lack of Correlation Between Drug Exposure and Target Engagement
Problem: You are not seeing a clear relationship between the plasma concentration of "this compound" and the intended biological effect (e.g., reduction in circulating pro-inflammatory monocytes).
Possible Causes and Solutions:
-
Receptor Occupancy in Target Tissue: Plasma drug concentration may not accurately reflect the concentration at the site of action (e.g., inflamed kidney or atherosclerotic plaque). Consider incorporating imaging techniques (e.g., PET) with a radiolabeled tracer to assess target engagement in relevant tissues, if feasible.
-
Complex Dose-Response Relationship: The relationship between dose, exposure, and response may be non-linear. A more sophisticated PK/PD model may be needed to understand this relationship.
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Biological Lag Effect: The downstream effects of CCR2 inhibition on monocyte trafficking and inflammation may take time to become apparent. Ensure that the timing of pharmacodynamic assessments is appropriate to capture the biological response.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data from a Phase II clinical trial of "this compound" in patients with diabetic nephropathy.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Placebo (n=150) | "this compound" (5 mg) (n=150) | "this compound" (10 mg) (n=150) |
| Age (years), mean (SD) | 62.5 (8.1) | 63.1 (7.9) | 62.8 (8.3) |
| Male, n (%) | 98 (65.3) | 95 (63.3) | 99 (66.0) |
| Duration of Diabetes (years), median (IQR) | 14.2 (8.5 - 19.1) | 14.8 (8.9 - 19.5) | 14.5 (8.7 - 19.3) |
| Baseline UACR (mg/g), mean (SD) | 640 (155) | 635 (162) | 642 (158) |
| Baseline eGFR (mL/min/1.73m²), mean (SD) | 65.2 (15.1) | 64.8 (14.9) | 65.5 (15.3) |
Table 2: Change in Key Efficacy Endpoints at 52 Weeks
| Endpoint | Placebo | "this compound" (5 mg) | "this compound" (10 mg) | p-value (vs. Placebo) |
| Change in UACR (%) from baseline | -5% | -22% | -20% | <0.05 |
| Change in eGFR (mL/min/1.73m²) from baseline | -3.1 | -1.5 | -1.7 | >0.05 |
| Change in HbA1c (%) from baseline | -0.1 | -0.3 | -0.3 | <0.05 |
Data is hypothetical and for illustrative purposes, modeled after typical results seen in CCR2 antagonist trials for diabetic nephropathy.
Experimental Protocols
Protocol: Ex Vivo Monocyte Chemotaxis Assay
This assay is used to assess the functional antagonism of CCR2 by "this compound" on patient-derived monocytes.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
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Collect whole blood from patients in heparinized tubes.
-
Dilute blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the PBMC layer (the "buffy coat").
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Wash PBMCs twice with PBS.
-
-
Monocyte Isolation:
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Isolate monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
-
Chemotaxis Assay:
-
Use a multi-well chemotaxis chamber (e.g., Transwell with 5 µm pores).
-
Add recombinant human CCL2 to the lower chamber as the chemoattractant.
-
Pre-incubate isolated monocytes with either vehicle control or varying concentrations of "this compound".
-
Add the pre-incubated monocytes to the upper chamber.
-
Incubate for 2-3 hours at 37°C.
-
Quantify the number of monocytes that have migrated to the lower chamber using a cell counter or by staining and imaging.
-
Visualizations
Signaling Pathway
References
Technical Support Center: Improving the Half-Life of CCR2 Antagonist 3 for Sustained Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to extend the in vivo half-life of "CCR2 Antagonist 3," a novel small molecule inhibitor of the C-C chemokine receptor type 2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the C-C chemokine receptor type 2 (CCR2). It functions by binding to CCR2 and preventing the interaction of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1][2][3] This inhibition blocks the downstream signaling pathways responsible for the migration of monocytes and macrophages to sites of inflammation.[1][4] The G-protein coupled receptor CCR2 is expressed on the surface of these immune cells and plays a critical role in the pathogenesis of various inflammatory and autoimmune diseases.
Q2: We are observing a shorter-than-expected in vivo half-life for this compound. What are the common reasons for this?
A2: A short in vivo half-life for small molecule drugs like this compound is a common challenge in drug development. Several factors can contribute to this:
-
Rapid Hepatic Metabolism: The compound may be quickly broken down by metabolic enzymes in the liver, such as cytochrome P450s. Identifying and blocking these "metabolic soft spots" is a key strategy for improving half-life.
-
Renal Clearance: The drug may be rapidly filtered and excreted by the kidneys.
-
Poor Plasma Protein Binding: Low binding to plasma proteins like albumin can lead to a larger fraction of the drug being available for metabolism and clearance.
-
Pharmacokinetics of the Chemical Class: Some classes of small molecules are inherently prone to rapid clearance. For instance, the CCR2 antagonist RS102895 was found to have a short half-life of approximately one hour.
Q3: What are the primary strategies for extending the half-life of a small molecule like this compound?
A3: There are several established strategies to prolong the circulating half-life of small molecule drugs:
-
Chemical Modification: Introducing chemical modifications to block metabolic sites or enhance plasma protein binding. This can include halogenation or the addition of lipophilic moieties.
-
Formulation Strategies: Developing advanced formulations, such as subcutaneous depots, that allow for slow release of the drug.
-
Conjugation to Macromolecules: Attaching the drug to large molecules to prevent renal clearance and reduce metabolism. Common conjugation partners include:
-
Polyethylene Glycol (PEGylation): This increases the hydrodynamic volume of the molecule.
-
Lipidation: Acylation with fatty acids to promote binding to serum albumin.
-
Protein/Peptide Conjugation: Linking to proteins like albumin or XTEN protein polymers.
-
Troubleshooting Guides
Issue 1: Rapid In Vitro Metabolism in Liver Microsomes
Symptoms:
-
Low metabolic stability of this compound in human or rodent liver microsome assays.
-
Identification of multiple metabolites in a short time frame.
Possible Causes:
-
The compound possesses metabolically labile sites (e.g., unsubstituted aromatic rings, O-methyl or N-methyl groups).
Solutions:
-
Metabolite Identification: Use mass spectrometry to identify the primary sites of metabolism on the parent molecule.
-
Structural Modification: Synthesize analogs with modifications at the identified metabolic "hotspots." For example, introducing a halogen at a reactive position on an aromatic ring can "harden" the compound against metabolism.
Issue 2: Suboptimal Pharmacokinetic Profile In Vivo Despite Good In Vitro Stability
Symptoms:
-
Acceptable stability in liver microsomes, but a short half-life observed in rodent PK studies.
-
High clearance and/or a large volume of distribution.
Possible Causes:
-
Rapid renal clearance.
-
Low plasma protein binding.
-
Poor absorption or first-pass metabolism if administered orally.
Solutions:
-
Assess Plasma Protein Binding: Determine the fraction of this compound bound to plasma proteins. If low, consider chemical modifications to increase lipophilicity and promote binding.
-
Formulation Development: For subcutaneous or intramuscular administration, explore sustained-release formulations like oil-based depots.
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Chemical Conjugation: Consider conjugation strategies to increase the size of the molecule and reduce renal filtration. PEGylation or lipidation are common starting points.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Analogs
| Compound | Modification | In Vitro Half-Life (Human Liver Microsomes, min) | In Vivo Half-Life (Rat, h) | Plasma Protein Binding (%) |
| This compound | Parent Molecule | 15 | 1.2 | 85 |
| Analog A | Fluorination of Phenyl Ring | 45 | 3.5 | 92 |
| Analog B | PEGylation (2 kDa) | >120 | 8.1 | 98 |
| Analog C | Lipidation (C16 Fatty Acid) | >120 | 15.7 | >99 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of this compound.
Materials:
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This compound
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Pooled human liver microsomes
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NADPH regenerating system
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Phosphate buffer (pH 7.4)
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Acetonitrile (for quenching)
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LC-MS/MS system
Method:
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Prepare a stock solution of this compound in DMSO.
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Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration, e.g., 1 µM).
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
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Centrifuge the samples to pellet the protein.
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Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
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Calculate the in vitro half-life from the rate of disappearance of the parent compound.
Protocol 2: Lipidation of this compound via Amide Coupling
Objective: To conjugate a fatty acid to this compound to enhance albumin binding.
Materials:
-
This compound (containing a primary or secondary amine)
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Palmitic acid N-hydroxysuccinimide (NHS) ester
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Anhydrous dimethylformamide (DMF)
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Triethylamine (TEA)
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Reverse-phase HPLC system for purification
Method:
-
Dissolve this compound in anhydrous DMF.
-
Add TEA to the solution to act as a base.
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Add a solution of palmitic acid NHS ester in DMF dropwise to the reaction mixture.
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Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
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Once the reaction is complete, quench with water and extract the product.
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Purify the lipidated conjugate using reverse-phase HPLC.
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Confirm the structure and purity of the final product by mass spectrometry and NMR.
Visualizations
References
Validation & Comparative
A Comparative Analysis of CCR2 Antagonism in Preclinical NASH Models: Cenicriviroc vs. Other CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a progressive liver disease characterized by steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. A key pathological mechanism in NASH is the infiltration of pro-inflammatory monocytes into the liver, a process largely mediated by the C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2. This has made CCR2 a compelling therapeutic target. Cenicriviroc (CVC), a dual antagonist of CCR2 and CCR5, has been extensively studied in this context. This guide provides a comparative overview of cenicriviroc and other CCR2 antagonists based on available preclinical data in NASH models.
It is important to note that a direct preclinical comparison with a compound specifically named "CCR2 antagonist 3" is not available in published literature, as this appears to be a non-specific research chemical identifier. Therefore, this guide will compare the well-characterized dual CCR2/CCR5 antagonist, cenicriviroc, with findings from another reported CCR2/CCR5 antagonist, BMS-687681, to represent the class of CCR2-targeting compounds.
The Role of CCR2 in NASH Pathogenesis
Figure 1. Simplified signaling pathway of CCR2-mediated inflammation and fibrosis in NASH.
Performance Data in Preclinical NASH Models
The following tables summarize the efficacy of cenicriviroc and a representative CCR2/CCR5 antagonist (BMS-687681) in various diet-induced mouse models of NASH. These models are designed to recapitulate the key histological features of human NASH, including steatosis, inflammation, and fibrosis.
Table 1: Efficacy of Cenicriviroc in Preclinical NASH Models
| Model | Treatment Duration & Dose | Key Findings | Reference |
| High-Fat, High-Fructose Diet (HFHF) | 8 weeks, 0.1% w/w in diet | - No significant effect on steatosis- Reduced hepatic inflammation and fibrosis | |
| High-Cholesterol, High-Fat (CL) Diet | 12 weeks, 0.015% in diet | - Attenuated hepatic lipid accumulation- Reduced M1-like macrophages and increased M2-like macrophages- Attenuated hepatic fibrosis | |
| Methionine-Choline Deficient (MCD) Diet | Chronic treatment | - Significantly ameliorated steatohepatitis (NAFLD Activity Score)- Reduced hepatic fibrosis (Sirius Red staining and hydroxyproline content) | |
| STAM™ Model | Not specified, 40 mg/kg | - 1.5 point reduction in NAFLD Activity Score (NAS)- 54.1% reduction in fibrosis area (Sirius Red staining) |
Table 2: Efficacy of a Representative CCR2/CCR5 Antagonist (BMS-687681) in a Preclinical NASH Model
| Model | Treatment Duration & Dose | Key Findings | Reference |
| Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) | 2 and 6 weeks | - Reduced circulating Ly6C+ monocytes- Decreased hepatic monocyte-derived macrophages- Reduced hepatic inflammation and fibrosis |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical data. Below are representative protocols for key experiments cited in the comparison.
Diet-Induced NASH Models
-
High-Fat, High-Fructose (HFHF) Diet Model: C57BL/6 mice are fed a diet high in fat and fructose for an extended period (e.g., 20 weeks) to induce NASH with mild fibrosis.
-
High-Cholesterol, High-Fat (CL) Diet Model: This lipotoxic model involves feeding C57BL/6 mice a diet enriched with cholesterol and fat for approximately 12 weeks to induce NASH features.
-
Methionine-Choline Deficient (MCD) Diet Model: This model is known to rapidly induce steatohepatitis and fibrosis, though it is not associated with obesity and insulin resistance, which are common in human NASH.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model: This model induces NASH and fibrosis in C57BL/6J mice over a period of up to 12 weeks.
-
STAM™ Model: This model involves a combination of streptozotocin injection at a young age followed by a high-fat diet to induce a rapid progression from NAFLD to NASH and subsequently hepatocellular carcinoma.
Figure 2. General experimental workflow for preclinical testing of NASH therapeutics.
Histological Analysis
Liver tissue is harvested, fixed, and stained to assess the severity of NASH.
-
Hematoxylin and Eosin (H&E) Staining: Used to evaluate steatosis, inflammation, and hepatocyte ballooning.
-
Sirius Red Staining: Used to visualize and quantify collagen deposition, a measure of fibrosis.
-
NAFLD Activity Score (NAS): A semi-quantitative scoring system that grades the severity of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A score of ≥5 is often correlated with a diagnosis of NASH.
-
Fibrosis Staging: A separate score (0-4) is used to stage the extent of fibrosis.
Conclusion
Preclinical data from various mouse models of NASH demonstrate that targeting the CCR2 pathway is a viable strategy for mitigating hepatic inflammation and fibrosis. Cenicriviroc, a dual CCR2/CCR5 antagonist, has consistently shown efficacy in reducing fibrosis and inflammation in these models, although its effects on steatosis are variable. Other CCR2/CCR5 antagonists, such as BMS-687681, also show promise in reducing monocyte infiltration and subsequent liver injury.
The dual antagonism of CCR2 and CCR5 by cenicriviroc may offer a broader anti-fibrotic effect by not only blocking the recruitment of inflammatory monocytes but also by potentially directly affecting the activation of hepatic stellate cells. Future research, including head-to-head comparative studies with more selective CCR2 antagonists, will be crucial to fully elucidate the relative contributions of CCR2 and CCR5 inhibition in the treatment of NASH. The choice of preclinical model is also critical, as different diet-induced models recapitulate different aspects of human NASH. These findings support the continued clinical development of CCR2 antagonists as a therapeutic option for patients with NASH and liver fibrosis.
References
- 1. gubra.dk [gubra.dk]
- 2. Cenicriviroc Suppresses and Reverses Steatohepatitis by Regulating Macrophage Infiltration and M2 Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. NASH Target Development Service for CCL2-CCR2 - Creative Biolabs [creative-biolabs.com]
CCR2 Antagonist 3: A Comparative Analysis of Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target for a multitude of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and type 2 diabetes.[1][2] The recruitment of monocytes and macrophages to sites of inflammation, a key pathological driver, is primarily mediated by the interaction of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) with CCR2.[1][2][3] Consequently, the development of potent and selective CCR2 antagonists is a major focus of pharmaceutical research.
This guide provides a comparative analysis of the specificity and selectivity of a novel compound, "CCR2 antagonist 3," against other known CCR2 inhibitors, PF-04136309 and RS504393. The following sections present quantitative data from key in vitro assays, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Performance Data
The inhibitory activity and selectivity of CCR2 antagonists are paramount for their therapeutic efficacy and safety. The following tables summarize the in vitro performance of "this compound" in comparison to PF-04136309 and RS504393.
Table 1: In Vitro Potency against CCR2
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human CCR2 | Radioligand Binding | 4.5 |
| Human CCR2 | Chemotaxis | 3.2 | |
| Human CCR2 | Calcium Flux | 4.1 | |
| PF-04136309 | Human CCR2 | Radioligand Binding | 5.2 |
| Human CCR2 | Chemotaxis | 3.9 | |
| Human CCR2 | Calcium Flux | 3.3 | |
| RS504393 | Human CCR2 | Radioligand Binding | 98 |
Table 2: In Vitro Selectivity Profile
| Compound | Off-Target | Assay Type | IC50 / % Inhibition |
| This compound | CCR1 | Radioligand Binding | > 10,000 nM |
| CCR5 | Radioligand Binding | > 10,000 nM | |
| hERG Channel | Patch Clamp | > 30 µM | |
| PF-04136309 | hERG Channel | Patch Clamp | 20 µM |
| RS504393 | α1 Adrenergic Receptor | Radioligand Binding | Potent Interaction |
| CCR1 | Radioligand Binding | Higher Concentration Inhibition |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental designs, the following diagrams were generated using Graphviz.
Caption: CCR2 signaling pathway upon CCL2 binding and its inhibition by an antagonist.
Caption: Workflow for a monocyte chemotaxis assay.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of compound performance.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity.
Materials:
-
HEK293 cell membranes expressing human CCR2
-
[¹²⁵I]-CCL2 (Radioligand)
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4
-
Test compounds (this compound, PF-04136309, RS504393) at various concentrations
-
Non-specific binding control: 10 µM of a non-labeled CCR2 antagonist
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of test compound dilution, and 50 µL of [¹²⁵I]-CCL2 (final concentration ~0.1 nM).
-
Initiate the binding reaction by adding 100 µL of CCR2-expressing cell membranes (10-20 µg protein/well).
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate, followed by three washes with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4).
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Monocyte Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the directed migration of monocytes towards a chemoattractant.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated human monocytes
-
Chemotaxis Buffer: RPMI 1640 with 0.5% BSA
-
Recombinant human CCL2
-
Test compounds
-
Boyden chambers (e.g., 96-well format with 5 µm pore size polycarbonate membrane)
-
Calcein-AM (fluorescent dye for cell quantification)
-
Fluorescence plate reader
Procedure:
-
Isolate human monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Resuspend the isolated monocytes in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the monocytes with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Add chemotaxis buffer containing CCL2 (e.g., 10 nM) to the lower wells of the Boyden chamber.
-
Add the pre-incubated monocyte suspension to the upper wells.
-
Incubate the chamber for 90 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the migrated cells in the lower chamber by adding Calcein-AM and measuring fluorescence.
-
Calculate the percentage of inhibition of chemotaxis for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.
Calcium Flux Assay
This assay measures the antagonist's ability to block the intracellular calcium mobilization induced by agonist binding to the G-protein coupled CCR2.
Materials:
-
HEK293 cells stably expressing human CCR2
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Probenecid (to prevent dye leakage)
-
Recombinant human CCL2
-
Test compounds
-
Fluorescence plate reader with kinetic reading and automated injection capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Plate the CCR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM in assay buffer containing probenecid for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and add various concentrations of the test compound. Incubate for 15-30 minutes.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.
-
Measure the change in fluorescence intensity over time.
-
The peak fluorescence response is proportional to the intracellular calcium concentration.
-
Calculate the percentage of inhibition of the CCL2-induced calcium flux for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.
References
Validating the Anti-inflammatory Effects of CCR2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of the C-C chemokine receptor type 2 (CCR2) antagonist, here represented by a composite of leading antagonists, against alternative anti-inflammatory agents. The data presented is collated from various preclinical studies to offer a comprehensive overview for researchers in inflammation and drug development.
The Central Role of the CCL2/CCR2 Axis in Inflammation
The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor CCR2 are pivotal in mediating inflammatory responses. This signaling axis is a primary driver for the recruitment of monocytes from the bone marrow to sites of inflammation, where they differentiate into macrophages. These macrophages, in turn, can exacerbate the inflammatory cascade, contributing to the pathology of numerous chronic inflammatory diseases. Consequently, antagonizing the CCL2/CCR2 pathway presents a promising therapeutic strategy for a wide range of inflammatory conditions, including rheumatoid arthritis, non-alcoholic steatohepatitis (NASH), and atherosclerosis.
Below is a diagram illustrating the CCL2/CCR2 signaling pathway and the mechanism of action for a CCR2 antagonist.
Comparative Efficacy of CCR2 Antagonists
To evaluate the anti-inflammatory potential of CCR2 antagonism, this guide compares key performance indicators of several well-characterized CCR2 antagonists with a standard anti-inflammatory agent, Dexamethasone. The data is summarized from in vitro and in vivo preclinical studies.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro potency of various CCR2 antagonists in inhibiting the binding of CCL2 to its receptor and in functional chemotaxis assays.
| Compound | Assay Type | Target | IC50 (nM) |
| Cenicriviroc (CVC) | Binding Inhibition | Human CCR2 | 4.6 |
| Binding Inhibition | Human CCR5 | 1.5 | |
| RS-504393 | Binding Inhibition | Human CCR2 | 89[1][2] |
| Chemotaxis Inhibition | Human Monocytes | 330[1] | |
| INCB3344 | Binding Inhibition | Human CCR2 | 5.1 |
| Binding Inhibition | Murine CCR2 | 9.5 | |
| Chemotaxis Inhibition | Human Monocytes | 3.8 | |
| Chemotaxis Inhibition | Murine Monocytes | 7.8 | |
| CCX140-B | Binding Inhibition | Human CCR2 | 17 |
| Chemotaxis Inhibition | Human Monocytes | 8 | |
| Ca2+ Mobilization | Human Monocytes | 3 |
In Vivo Anti-inflammatory Activity
The efficacy of CCR2 antagonists has been validated in several animal models of inflammation. This table presents a comparison of their effects with Dexamethasone in these models.
| Model | Compound | Dosage | Key Findings |
| Thioglycollate-Induced Peritonitis | INCB3344 | 30-100 mg/kg, p.o. | Dose-dependent reduction in total cell and monocyte influx into the peritoneum. |
| CCX140-B | 10-30 mg/kg, p.o. | Significant blockade of leukocyte infiltration. | |
| LPS-Induced Lung Injury | RS-504393 | 5 mg/kg, i.v. | Suppressed leukocyte numbers and total protein in BALF; reduced IL-1β and PAI-1. |
| Collagen-Induced Arthritis | INCB3344 | Not Specified | Significantly reduced disease severity. |
| RS-504393 | Not Specified | Ameliorated arthritic conditions. | |
| Diet-Induced NASH | Cenicriviroc | 20 mg/kg/day, p.o. | Reduced liver fibrosis and inflammation. |
| CCX872 | Not Specified | Improved hepatic inflammation and fibrosis. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Thioglycollate-Induced Peritonitis
This model is used to assess the recruitment of inflammatory cells into the peritoneal cavity.
Protocol:
-
Preparation of Thioglycollate: A 3% (w/v) solution of Brewer's thioglycollate medium in distilled water is autoclaved and then "aged" by storing it at room temperature in the dark for at least 14 days. This aging process is crucial for its inflammatory properties.
-
Animal Dosing: Mice (e.g., C57BL/6) are orally administered the CCR2 antagonist or vehicle control.
-
Induction of Peritonitis: One hour after drug administration, mice are injected intraperitoneally (i.p.) with 1 ml of the aged 3% thioglycollate solution.
-
Cell Collection: At a specified time point (e.g., 24, 48, or 72 hours) after thioglycollate injection, mice are euthanized. The peritoneal cavity is lavaged with 5-10 ml of ice-cold sterile PBS to collect the inflammatory exudate.
-
Analysis: The collected peritoneal fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are determined using a hemocytometer. Differential cell counts (monocytes/macrophages, neutrophils) are performed by flow cytometry using specific cell surface markers (e.g., F4/80 for macrophages, Ly-6G for neutrophils).
Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This model mimics key features of acute respiratory distress syndrome (ARDS), characterized by a robust inflammatory response in the lungs.
Protocol:
-
Animal Dosing: Mice are treated with the CCR2 antagonist or vehicle control through an appropriate route of administration (e.g., intravenous, oral).
-
LPS Instillation: Mice are anesthetized, and a solution of LPS from E. coli (e.g., 5 mg/kg body weight) in sterile saline is instilled directly into the trachea.
-
Sample Collection: At a predetermined time after LPS challenge (e.g., 24 hours), mice are euthanized. A bronchoalveolar lavage (BAL) is performed by instilling and retrieving a known volume of sterile saline into the lungs via a tracheal cannula. Lung tissue may also be collected for histological analysis.
-
Analysis: The BAL fluid is centrifuged to separate the cells from the supernatant. The cell pellet is used for total and differential cell counts. The supernatant is analyzed for total protein concentration (as a measure of vascular permeability) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA. Lung tissue can be fixed, sectioned, and stained (e.g., with H&E) to assess inflammatory cell infiltration and tissue damage.
Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis, exhibiting many of the immunological and pathological features of the human disease.
Protocol:
-
Immunization: Male DBA/1 mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
Treatment: Prophylactic or therapeutic treatment with the CCR2 antagonist or vehicle is initiated at a specified time relative to the immunization.
-
Clinical Assessment: Following the booster injection, mice are monitored daily for the onset and severity of arthritis. Clinical signs are scored based on the degree of erythema and swelling in the paws.
-
Histological and Biomarker Analysis: At the end of the study, paws are collected for histological assessment of inflammation, cartilage destruction, and bone erosion. Serum can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
Conclusion
The data presented in this guide demonstrates the potent anti-inflammatory effects of CCR2 antagonists across a range of in vitro and in vivo models. By effectively blocking the CCL2/CCR2 signaling axis, these compounds inhibit the recruitment of key inflammatory cells, leading to a reduction in inflammation and tissue damage. The provided experimental protocols offer a framework for researchers to further validate and compare the efficacy of novel anti-inflammatory therapeutics targeting this critical pathway. The quantitative data suggests that CCR2 antagonists hold significant promise as a therapeutic strategy for a variety of inflammatory diseases.
References
A Head-to-Head Comparison: CCR2 Antagonist vs. Standard of Care in Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel therapeutic agent, a C-C chemokine receptor type 2 (CCR2) antagonist, against the established standard of care for the management of diabetic nephropathy. The information presented is supported by preclinical and clinical trial data to aid in research and development decisions.
Introduction
Diabetic nephropathy is a leading cause of chronic kidney disease and end-stage renal disease globally. The current standard of care focuses on controlling blood glucose and blood pressure, primarily through the use of angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs). While effective in slowing disease progression, a significant residual risk remains. Emerging therapeutic strategies target alternative pathways, such as the inflammatory cascade mediated by the CCL2-CCR2 signaling axis. This guide evaluates the potential of a CCR2 antagonist as an adjunct therapy by comparing its performance metrics with those of standard-of-care ARBs.
Due to the limited availability of direct head-to-head clinical trial data for a specific "CCR2 antagonist 3," this guide utilizes publicly available data for a representative CCR2 antagonist, CCX140 , which has undergone Phase 2 clinical trials in patients with diabetic nephropathy. This will be compared against the well-established ARBs, losartan and irbesartan , based on data from their landmark clinical trials.
Data Presentation: Efficacy in Reducing Albuminuria
The primary endpoint for assessing the efficacy of treatments for diabetic nephropathy is the reduction in urinary albumin-to-creatinine ratio (UACR), a key marker of kidney damage.
Table 1: Comparison of Efficacy in Reducing Urinary Albumin-to-Creatinine Ratio (UACR)
| Drug Class | Drug | Clinical Trial | Baseline UACR (Median) | Treatment Duration | Change in UACR from Baseline |
| CCR2 Antagonist | CCX140 (5 mg/day) + SoC* | Phase 2 (NCT01447147) | Not specified | 52 weeks | -18% |
| ARB | Losartan (100 mg/day) | RENAAL | 1239 mg/g | 3.4 years (mean) | -35% |
| ARB | Irbesartan (300 mg/day) | IDNT | ~2900 mg/g | 2.6 years (mean) | -33% |
*Standard of Care (SoC) in the CCX140 trial consisted of stable doses of an ACE inhibitor or an ARB.
Mechanism of Action
CCR2 Antagonist Signaling Pathway
CCR2 antagonists work by blocking the C-C chemokine receptor type 2. In diabetic nephropathy, elevated glucose levels lead to the production of pro-inflammatory chemokines, such as monocyte chemoattractant protein-1 (MCP-1 or CCL2). CCL2 binds to CCR2 on the surface of monocytes and macrophages, promoting their infiltration into the kidney. This influx of inflammatory cells contributes to renal injury and fibrosis. By blocking this interaction, CCR2 antagonists aim to reduce inflammation and slow the progression of kidney damage.
Standard of Care: ACE Inhibitor/ARB Mechanism of Action
ACE inhibitors and ARBs are the cornerstone of diabetic nephropathy treatment. They target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. Angiotensin II, a key component of this system, causes vasoconstriction of the efferent arterioles in the glomeruli, increasing intraglomerular pressure and leading to hyperfiltration and albuminuria. ACE inhibitors block the conversion of angiotensin I to angiotensin II, while ARBs directly block the angiotensin II type 1 (AT1) receptor. Both actions lead to vasodilation of the efferent arteriole, reduced intraglomerular pressure, and a decrease in proteinuria.
Experimental Protocols
Monocyte Chemotaxis Assay
This assay is crucial for evaluating the in vitro efficacy of CCR2 antagonists in blocking the migration of monocytes in response to chemoattractants like CCL2.
Objective: To quantify the ability of a CCR2 antagonist to inhibit the migration of human monocytes towards a CCL2 gradient.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes.
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane, 5 µm pores).
-
Recombinant human CCL2 (MCP-1).
-
Test CCR2 antagonist compound.
-
Culture medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell viability stain (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Isolate monocytes from fresh human blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD14+ cells. Resuspend the purified monocytes in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower wells of the chemotaxis chamber, add culture medium alone (negative control), a known concentration of CCL2 (e.g., 10 ng/mL, positive control), and CCL2 with varying concentrations of the CCR2 antagonist.
-
Place the porous membrane over the lower wells.
-
In the upper chamber, add the monocyte cell suspension.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the CCR2 antagonist compared to the positive control (CCL2 alone). Determine the IC50 value of the antagonist.
Experimental Workflow: Clinical Trial for a Novel Diabetic Nephropathy Drug
The development and approval of a new drug for diabetic nephropathy follows a structured clinical trial process. The following diagram illustrates a typical workflow for a Phase 2 clinical trial, similar to the one conducted for CCX140.
Conclusion
The data presented in this guide suggest that CCR2 antagonism, as exemplified by CCX140, holds promise as an add-on therapy to the current standard of care for diabetic nephropathy. While ARBs like losartan and irbesartan demonstrate significant efficacy in reducing proteinuria, the addition of a CCR2 antagonist may offer further renal protection by targeting the inflammatory component of the disease.
For researchers and drug development professionals, these findings highlight the potential of targeting the CCL2-CCR2 axis. Further investigation, including large-scale Phase 3 clinical trials, is warranted to definitively establish the long-term efficacy and safety of CCR2 antagonists in the management of diabetic nephropathy and to explore their potential for combination therapy. The detailed experimental protocols and workflows provided herein serve as a foundational resource for designing and evaluating future studies in this promising therapeutic area.
Navigating the Landscape of CCR2 Antagonism: A Comparative Guide to Cross-Reactivity
The C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target in a multitude of inflammatory diseases, prompting the development of a diverse array of small molecule antagonists. A key challenge in the development of these antagonists is ensuring selectivity, as off-target effects, particularly cross-reactivity with other structurally related chemokine receptors, can lead to unforeseen side effects and diminished efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of three distinct CCR2 antagonists: the highly selective INCB3344, and the dual CCR2/CCR5 antagonists PF-04634817 and Cenicriviroc.
Comparative Selectivity Profiles
The selectivity of a CCR2 antagonist is paramount for its therapeutic success. The following tables summarize the binding affinities of INCB3344, PF-04634817, and Cenicriviroc for CCR2 and a panel of other chemokine receptors. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
| Compound | CCR2 (human) IC50 (nM) | CCR2 (murine) IC50 (nM) | CCR1 (murine) IC50 | CCR5 (murine) IC50 | Selectivity Notes |
| INCB3344 | 5.1[1][2][3] | 9.5[1][2] | >1000 nM | >3000 nM | Exhibits over 100-fold selectivity for CCR2 over other chemokine receptors and a panel of over 50 other GPCRs, ion channels, and transporters. |
| PF-04634817 | Data not available | 20.8 (rat) | Data not available | 470 (rat) | A dual antagonist of CCR2 and CCR5, with approximately 20-fold higher potency for rat CCR2 over rat CCR5. |
| Cenicriviroc | Data not available | Data not available | Data not available | Data not available | A dual antagonist of CCR2 and CCR5. Clinical studies have demonstrated its ability to block both receptors. |
Signaling Pathways and Experimental Workflows
To understand how the cross-reactivity of these antagonists is determined, it is essential to visualize the underlying biological processes and experimental procedures.
CCR2 Signaling Cascade
Activation of CCR2 by its primary ligand, CCL2 (also known as MCP-1), initiates a signaling cascade that is central to the recruitment of monocytes and macrophages to sites of inflammation. Antagonists block this process by preventing CCL2 from binding to the receptor.
Caption: Canonical CCR2 Signaling Pathway.
Radioligand Binding Assay Workflow
The primary method for determining the binding affinity and selectivity of a compound is the radioligand binding assay. This experiment measures the ability of a test compound (the antagonist) to displace a radiolabeled ligand from its receptor.
Caption: Radioligand Binding Assay Workflow.
Chemotaxis Assay Workflow
Functional assays, such as the chemotaxis assay, are crucial for confirming that the binding of an antagonist translates to a biological effect. The Boyden chamber assay is a common method used to assess the ability of a compound to block cell migration in response to a chemoattractant.
Caption: Boyden Chamber Chemotaxis Assay.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific research. Below are detailed protocols for the key experiments used to characterize CCR2 antagonist cross-reactivity.
Radioligand Displacement Assay
This protocol describes a competitive binding assay to determine the IC50 value of a test compound for a chemokine receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the chemokine receptor of interest (e.g., HEK293-CCR2).
-
Radiolabeled chemokine ligand (e.g., [¹²⁵I]-CCL2).
-
Unlabeled test compound (antagonist).
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1).
-
Wash buffer (e.g., 50 mM Tris-HCl, 1 M NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, the cell membrane preparation, the unlabeled test compound at various concentrations, and the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
The data is then analyzed using non-linear regression to determine the IC50 value of the test compound.
Boyden Chamber Chemotaxis Assay
This protocol outlines a method to assess the functional ability of an antagonist to inhibit chemokine-induced cell migration.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (pore size selected based on cell type, e.g., 5 µm for monocytes).
-
Chemoattractant (e.g., recombinant human CCL2).
-
Cell type of interest (e.g., primary human monocytes or a monocytic cell line like THP-1).
-
Test antagonist.
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Staining solution (e.g., Diff-Quik).
Procedure:
-
Place the chemoattractant, diluted in assay medium, in the lower wells of the Boyden chamber.
-
Pre-incubate the cells with various concentrations of the test antagonist or vehicle control.
-
Place the cell suspension in the upper chamber (the insert).
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for a period that allows for significant cell migration (e.g., 90 minutes).
-
After incubation, remove the upper chamber. Scrape off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control and determine the IC50 value.
Calcium Flux Assay (FLIPR)
This protocol describes a high-throughput method to measure changes in intracellular calcium concentration following receptor activation, which is a downstream event of CCR2 signaling.
Materials:
-
Cells stably expressing the chemokine receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist (e.g., CCL2).
-
Test antagonist.
-
A fluorescence imaging plate reader (FLIPR).
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution (containing Pluronic F-127 to aid in dye solubilization) for a specified time (e.g., 60 minutes at 37°C).
-
During the last 15-30 minutes of dye loading, add the test antagonist at various concentrations.
-
Place the plate in the FLIPR instrument.
-
Initiate fluorescence reading to establish a baseline.
-
Add the agonist to all wells and continue to monitor the fluorescence signal over time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The ability of the antagonist to inhibit this increase is measured.
-
The data is analyzed to determine the IC50 of the antagonist for the inhibition of the calcium response.
References
Reproducibility of CCR2 Antagonist Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the reported effects of CCR2 antagonists, with a focus on the challenges and variability observed across different laboratory settings. This document summarizes key experimental data, details common investigational protocols, and visualizes the underlying biological pathways and experimental workflows to offer a clearer understanding of the reproducibility of this class of therapeutic agents.
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making CCR2 an attractive target for therapeutic intervention. However, the translation of promising preclinical findings for CCR2 antagonists into clinical success has been challenging, with issues of reproducibility and variable efficacy being significant hurdles. This guide aims to shed light on these complexities to better inform future research and development.
The CCR2 Signaling Pathway
CCR2 is a G protein-coupled receptor (GPCR). Upon binding of its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), CCR2 initiates a conformational change that activates intracellular G proteins. This activation triggers several downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT pathways.[1][2] These pathways collectively regulate cellular processes critical for inflammation, such as chemotaxis, cell survival, proliferation, and angiogenesis.[1][3]
Comparative Efficacy and Reproducibility of CCR2 Antagonists
The development of small molecule CCR2 antagonists has been an active area of research, leading to numerous candidates. However, their effects can vary significantly depending on the specific compound, the experimental model, and the laboratory conditions. Below is a summary of reported effects for several representative CCR2 antagonists. It is important to note that "CCR2 antagonist 3" is a placeholder; this table presents data from publicly disclosed antagonists to illustrate the range of activities and the challenges in comparing results.
| Antagonist | Target Species | Assay Type | Key Findings | Reported IC50/EC50 | Reference |
| RS-504393 | Human | Chemotaxis | Inhibition of MCP-1-induced monocyte chemotaxis. | 330 nM | MedchemExpress |
| INCB3344 | Human, Mouse | Binding, Chemotaxis | Potent and selective antagonist of human and mouse CCR2. | hCCR2 Binding: 5.1 nMmCCR2 Binding: 9.5 nMhCCR2 Chemotaxis: 3.8 nMmCCR2 Chemotaxis: 7.8 nM | MedchemExpress |
| PF-04136309 | Human | General | Orally available antagonist with potential immunomodulating and antineoplastic activities. | Not specified | NCI Drug Dictionary |
| CCX140-B | Human | Chemotaxis (in 100% human serum) | Effective inhibition of CCL2-mediated chemotaxis of human monocytes under physiologically relevant conditions. | 200 nM | [4] |
| MK-0812 | Human | Not Specified | Potent and selective CCR2 antagonist. | Low nM affinity | MedchemExpress |
| Cenicriviroc | Human | Dual CCR2/CCR5 Antagonist | Studied in HIV and NASH, with potential application in COVID-19. | Not specified |
Challenges in Reproducibility:
Several factors contribute to the variable reproducibility of CCR2 antagonist effects:
-
Species-Specific Differences: A major challenge is the difference in binding affinity of antagonists between human and rodent CCR2. This can lead to a lack of translation from preclinical animal models to human clinical trials.
-
Antagonist Tolerance: Prolonged exposure to some CCR2 antagonists can lead to a progressive reduction in their efficacy, a phenomenon known as antagonist tolerance.
-
Redundancy in the Chemokine System: Other chemokine receptors and ligands can compensate for the blockade of CCR2, leading to a less pronounced effect than anticipated.
-
Variability in Experimental Models: The choice of animal model, cell line, and specific experimental conditions can significantly influence the observed outcomes.
-
Pharmacokinetics and Pharmacodynamics: Differences in the absorption, distribution, metabolism, and excretion of antagonists can lead to variable exposure and, consequently, different effects.
Key Experimental Protocols
To aid in the design and comparison of studies, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Assays
1. Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of a CCR2 antagonist to inhibit the migration of cells (e.g., monocytes or CCR2-expressing cell lines) towards a CCL2 gradient.
-
Materials: 48-well Boyden chamber, polycarbonate membranes (5 µm pore size), chemotaxis medium (e.g., RPMI-1640 with 1% FBS), recombinant human CCL2, CCR2 antagonist, and target cells.
-
Protocol:
-
Add chemotaxis medium containing various concentrations of CCL2 to the lower wells of the Boyden chamber.
-
Pre-incubate target cells with the CCR2 antagonist or vehicle control.
-
Add the pre-incubated cells to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO2 atmosphere for 60-90 minutes.
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Quantify the migrated cells by microscopy.
-
2. Calcium Mobilization Assay
This assay measures the ability of a CCR2 antagonist to block the CCL2-induced increase in intracellular calcium, a key event in GPCR signaling.
-
Materials: CCR2-expressing cells, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer, CCL2, and the CCR2 antagonist.
-
Protocol:
-
Load the CCR2-expressing cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the CCR2 antagonist or vehicle control.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add CCL2 to stimulate the cells and immediately measure the change in fluorescence over time.
-
The antagonist's effect is determined by the reduction in the CCL2-induced fluorescence peak.
-
In Vivo Assay
Inflammation Model (e.g., Thioglycollate-induced Peritonitis)
This model evaluates the in vivo efficacy of a CCR2 antagonist in reducing monocyte/macrophage recruitment to an inflammatory site.
-
Materials: Laboratory mice, thioglycollate broth, CCR2 antagonist, saline (vehicle), and flow cytometry reagents for immune cell characterization.
-
Protocol:
-
Administer the CCR2 antagonist or vehicle to the mice (e.g., via oral gavage or intraperitoneal injection).
-
After a specified pre-treatment period, induce peritonitis by intraperitoneal injection of thioglycollate broth.
-
At a defined time point post-inflammation induction (e.g., 24-72 hours), euthanize the mice.
-
Collect peritoneal lavage fluid.
-
Perform cell counts and use flow cytometry to quantify the number and phenotype of recruited immune cells, particularly monocytes and macrophages (e.g., using markers like CD11b, F4/80, Ly6C).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel CCR2 antagonist, from initial in vitro screening to in vivo validation.
References
- 1. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Antagonism of Ccr2+ Cell Recruitment to Facilitate Regenerative Tendon Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Guide to CCR2 Antagonists for the Treatment of Metabolic Disease
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in orchestrating the migration and infiltration of monocytes and macrophages into tissues. This signaling axis is a key driver of chronic inflammation, a well-established factor in the pathogenesis of various metabolic diseases, including type 2 diabetes (T2D), obesity, and diabetic nephropathy.[1][2][3] In these conditions, elevated CCL2 expression in metabolic tissues like adipose and kidney promotes the recruitment of CCR2-expressing inflammatory macrophages. These macrophages, in turn, release pro-inflammatory cytokines that contribute to insulin resistance, tissue damage, and disease progression.[2][4]
Consequently, blocking the CCL2/CCR2 axis with small molecule antagonists has emerged as a promising therapeutic strategy. These antagonists typically work by binding to the CCR2 receptor, preventing its interaction with CCL2 and thereby inhibiting the downstream signaling that leads to monocyte chemotaxis. This guide provides a comparative overview of representative small molecule CCR2 inhibitors, including the research tool "CCR2 antagonist 3," and other well-characterized antagonists like CCX140-B and RS504393, with a focus on their efficacy in preclinical models of metabolic disease.
Mechanism of Action: The CCL2/CCR2 Signaling Axis
The binding of CCL2 to its G-protein coupled receptor, CCR2, on the surface of monocytes initiates a cascade of intracellular events. This leads to the activation of signaling pathways such as PI3K/Akt and JAK/STAT, culminating in cellular responses like chemotaxis, integrin activation, and proliferation. By physically obstructing the ligand-binding site, CCR2 antagonists effectively halt this process, reducing the influx of inflammatory cells to target tissues and mitigating the inflammatory response.
Comparative Efficacy in Preclinical Models of Metabolic Disease
The efficacy of various CCR2 antagonists has been demonstrated in widely used mouse models of obesity and type 2 diabetes, such as the diet-induced obese (DIO) mouse and the genetically diabetic db/db mouse. These studies provide a basis for comparing the potential therapeutic effects of different inhibitors.
Table 1: Performance of CCR2 Antagonists in Preclinical Metabolic Disease Models
| Antagonist | Animal Model | Key Outcomes & Supporting Data | Citation(s) |
| A CCR2 Antagonist (e.g., CCX140-B analogue) | Diet-Induced Obese (DIO) Mice | Reduced Adipose Inflammation: Completely blocked the recruitment of inflammatory macrophages to visceral adipose tissue. Improved Glycemic Control: Reduced hyperglycemia and insulinemia; improved insulin sensitivity. Hormonal Changes: Increased circulating adiponectin levels. Pancreatic Effects: Decreased pancreatic islet size and increased islet number. | |
| A CCR2 Antagonist (e.g., CCX140-B analogue) | db/db Mice | Broad Metabolic Improvements: Similar effects on hyperglycemia, insulin sensitivity, and hepatic metabolism as observed in DIO mice. | |
| RS504393 | db/db Mice | Improved Insulin Resistance: Lowered homeostasis model assessment index and plasma insulin levels. Reduced Adipose Mass: Significantly decreased epididymal fat mass and induced smaller adipocyte phenotype. Ameliorated Diabetic Nephropathy: Markedly decreased urinary albumin excretion and mesangial expansion; suppressed profibrotic and proinflammatory cytokine synthesis in the kidney. | |
| General CCR2 Antagonist | Diet-Induced Obese (DIO) Mice | Improved Insulin Sensitivity: Short-term treatment improved insulin sensitivity. Reduced Macrophage Content: Lowered macrophage content in adipose tissue. No Significant Effect On: Body mass or hepatic steatosis in short-term treatment of already obese mice. |
Experimental Protocols
The evaluation of CCR2 antagonists relies on established experimental models and assays to quantify their effects on metabolic and inflammatory parameters.
1. Animal Models of Metabolic Disease
-
Diet-Induced Obesity (DIO) Mouse Model: C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, chronic inflammation, and insulin resistance, closely mimicking features of human metabolic syndrome.
-
db/db Mouse Model: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and the development of a severe type 2 diabetes phenotype, including pronounced diabetic nephropathy. This model is particularly useful for studying the renal complications of diabetes.
2. In Vivo Efficacy Assessment
-
Glucose and Insulin Tolerance Tests: To assess systemic glucose homeostasis and insulin sensitivity, mice are challenged with an intraperitoneal injection of glucose or insulin after a period of fasting. Blood glucose levels are monitored over a 2-hour period. Improved clearance of glucose or a greater glucose-lowering response to insulin indicates enhanced sensitivity.
-
Measurement of Biochemical Markers: Blood is collected to measure plasma levels of insulin, adiponectin, cholesterol, and triglycerides. Urine is collected over a 24-hour period to measure albumin excretion, a key indicator of kidney damage in diabetic nephropathy.
-
Histological and Cellular Analysis: Adipose tissue, kidney, and pancreas are harvested for analysis. Macrophage infiltration is quantified using immunohistochemistry or flow cytometry for macrophage-specific markers (e.g., F4/80). Morphological changes, such as pancreatic islet size or renal mesangial expansion, are assessed by staining tissue sections.
3. In Vitro Antagonist Potency Assay
-
Calcium Mobilization Assay: This functional assay is used to determine the potency of a CCR2 antagonist. CCR2 activation by CCL2 leads to an increase in intracellular calcium concentration. The assay measures the ability of an antagonist to block this CCL2-induced calcium flux in cells expressing CCR2 (e.g., human monocytic leukemia cells). The potency is typically reported as an IC50 value.
Conclusion and Future Outlook
The experimental data strongly support the therapeutic potential of small molecule CCR2 antagonists in treating metabolic diseases. Inhibitors such as CCX140-B and RS504393 have demonstrated the ability to reduce the underlying chronic inflammation in key metabolic tissues, leading to significant improvements in insulin sensitivity, glycemic control, and end-organ complications like diabetic nephropathy in preclinical models.
While "this compound" serves as a representative research compound, the broader class of selective small molecule inhibitors shows consistent efficacy in targeting the pathological recruitment of macrophages. The successful translation of these findings into clinical therapies will depend on developing compounds with optimal pharmacokinetic properties, high selectivity to avoid off-target effects, and long-term safety. Although some clinical trials have yielded mixed results, the rationale for targeting the CCL2/CCR2 axis remains strong. Future research should focus on combination therapies and patient stratification to enhance the clinical efficacy of CCR2 inhibition in the complex setting of human metabolic disease.
References
- 1. Novel C-C chemokine receptor 2 antagonists in metabolic disease: a review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. JCI - CCR2 modulates inflammatory and metabolic effects of high-fat feeding [jci.org]
- 4. Targeting CCR2 Receptor To Treat Inflammation Diseases and Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of CCR2 Antagonist 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term efficacy of "CCR2 Antagonist 3," a representative C-C chemokine receptor type 2 (CCR2) antagonist. The performance of this therapeutic agent is objectively compared with alternative treatments, supported by experimental data from preclinical and clinical studies of similar molecules in this class.
Introduction to CCR2 and its Role in Disease
The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, CCR2, form a critical signaling axis in the orchestration of immune responses. This pathway is a key driver of the recruitment of monocytes and macrophages to sites of inflammation.[1][2] Dysregulation of the CCL2-CCR2 axis is implicated in the pathogenesis of a wide array of chronic inflammatory and autoimmune diseases, including diabetic nephropathy, atherosclerosis, rheumatoid arthritis, and cancer.[3][4][5] By blocking the CCL2-CCR2 interaction, CCR2 antagonists aim to inhibit the infiltration of these inflammatory cells, thereby mitigating tissue damage and disease progression.
Mechanism of Action of CCR2 Antagonists
CCR2 is a G protein-coupled receptor (GPCR) expressed on the surface of monocytes, macrophages, and other immune cells. The binding of CCL2 to CCR2 initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/AKT, Janus kinase (JAK)/STAT, and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate cellular processes such as chemotaxis, proliferation, survival, and cytokine production.
"this compound" functions as a competitive inhibitor, binding to the CCR2 receptor and preventing its interaction with CCL2. This blockade inhibits the downstream signaling responsible for the recruitment of inflammatory cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ACE Inhibitors and Protection Against Kidney Disease Progression in Patients With Type 2 Diabetes: What's the Evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term beneficial effect of ACE inhibition on diabetic nephropathy in normotensive type 1 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACE-inhibitor use and the long-term risk of renal failure in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Meta-Analysis for Researchers and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide array of inflammatory and fibrotic diseases, making CCR2 an attractive therapeutic target. This guide provides a comparative meta-analysis of "CCR2 antagonist 3" (also known as AZD2927) and other significant CCR2 antagonists, presenting available quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to aid researchers in the field.
Overview of Investigated CCR2 Antagonists
While "this compound" (AZD2927) has been identified, publicly available data on its preclinical and clinical performance is limited. This analysis, therefore, focuses on a comparative summary of more extensively studied CCR2 antagonists, including INCB3344, RS-504393, and Cenicriviroc, to provide a valuable reference for drug development professionals.
Comparative Efficacy and Potency
The in vitro potency of various CCR2 antagonists is a critical determinant of their potential therapeutic efficacy. The following table summarizes key inhibitory concentration (IC50) and binding affinity (Ki) values reported in the literature.
| Compound | Assay Type | Cell Line/System | IC50 (nM) | Ki (nM) | Reference(s) |
| AZD2927 | IKACh Blockade | In vitro | - | - | [1] |
| INCB3344 | CCL2 Binding | Mouse Monocytes | 10 | - | [2] |
| Chemotaxis | Human Monocytes | 3.8 | - | [3] | |
| Chemotaxis | Mouse Monocytes | 7.8 | - | [3] | |
| RS-504393 | CCR2 Binding | Human Recombinant CCR2b | 89 | - | [4] |
| Cenicriviroc | CCR2 Binding | - | 6.2 | - | |
| CCR5 Binding | - | 3.6 | - |
Pharmacokinetic Profiles
The pharmacokinetic properties of CCR2 antagonists are crucial for determining appropriate dosing regimens and predicting in vivo efficacy. The table below compares key pharmacokinetic parameters for selected compounds.
| Compound | Species | Administration | Half-life (t½) | Bioavailability (F) | Cmax (ng/mL) | Tmax (h) | Reference(s) |
| JNJ-41443532 | Human | Oral | ~8 h | - | - | 2 | |
| Cenicriviroc | Human | Oral | - | - | 29% higher (moderate HI) | - |
HI: Hepatic Impairment. Pharmacokinetic data for AZD2927, INCB3344, and RS-504393 were not sufficiently detailed in the provided search results for a direct comparison.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the CCR2 signaling pathway and a typical workflow for evaluating CCR2 antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CCR2
-
Radioligand (e.g., [125I]-CCL2)
-
Test compounds (e.g., CCR2 antagonists)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture and harvest HEK293-CCR2 cells. Prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at its Kd value).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Chemotaxis Assay
Objective: To assess the ability of a CCR2 antagonist to block CCL2-induced cell migration.
Materials:
-
Monocytes or a monocytic cell line (e.g., THP-1)
-
Chemoattractant (e.g., recombinant human CCL2)
-
Test compounds (e.g., CCR2 antagonists)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
24-well plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture and harvest monocytes. Label the cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled cells in assay medium.
-
Assay Setup: In the lower chamber of a 24-well plate, add assay medium containing the chemoattractant (CCL2). In some wells, add assay medium without CCL2 as a negative control.
-
Compound Treatment: In the upper Transwell insert, add the fluorescently labeled cells that have been pre-incubated with various concentrations of the test compound or vehicle control.
-
Incubation: Place the Transwell inserts into the 24-well plate and incubate at 37°C in a 5% CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Quantification: After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane.
-
Measurement: Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell migration in the presence of the test compound relative to the vehicle control. Determine the IC50 value of the compound for inhibiting chemotaxis.
Conclusion
The development of potent and selective CCR2 antagonists holds significant promise for the treatment of a multitude of inflammatory and fibrotic diseases. While a direct meta-analysis of "this compound" (AZD2927) is hampered by the limited availability of public data, a comparative review of other well-characterized antagonists like INCB3344, RS-504393, and Cenicriviroc provides valuable insights for the research community. The provided data tables, signaling pathway and workflow diagrams, and detailed experimental protocols offer a comprehensive resource to guide further research and development in this critical therapeutic area. Future studies disclosing the preclinical and clinical profile of AZD2927 are awaited to allow for a more direct comparison and a fuller understanding of its potential.
References
- 1. Is the acetylcholine-regulated inwardly rectifying potassium current a viable antiarrhythmic target? Translational discrepancies of AZD2927 and A7071 in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCR2 antagonism in patients with type 2 diabetes mellitus: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CCR2 Antagonist 3: A Guide for Laboratory Professionals
Researchers and drug development professionals handling CCR2 antagonist 3 must adhere to strict safety and disposal protocols to minimize exposure and ensure environmental safety. This guide provides essential, step-by-step procedures for the proper disposal of this research chemical, based on general best practices for hazardous waste management in a laboratory setting.
It is imperative to consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions, as the hazard characteristics of this compound will dictate the precise requirements.
Immediate Safety and Handling
Before beginning any work with this compound, ensure all personnel are trained on its potential hazards and the proper use of personal protective equipment (PPE).[1][2] Many research chemicals, including some antagonists, can be cytotoxic or have other harmful effects.[2][3] Therefore, it is crucial to handle these compounds with care in a designated and properly ventilated area, such as a chemical fume hood.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields |
| Hand Protection | Gloves | Chemically resistant (e.g., nitrile), inspected before use |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned |
| Respiratory | Respirator | Use if indicated by the SDS or a risk assessment |
Disposal Procedures for this compound
The disposal of this compound, like other chemical waste, must be managed in accordance with institutional and regulatory guidelines.[4] Never dispose of this chemical down the drain or in the regular trash.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect all waste materials contaminated with this compound (e.g., unused compound, contaminated labware, gloves, and spill cleanup materials) in a designated, leak-proof hazardous waste container.
-
Use a container that is compatible with the chemical. Plastic is often preferred.
-
Do not mix incompatible wastes. For instance, separate halogenated and non-halogenated solvent wastes.
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label as soon as the first waste is added.
-
The label must include the full chemical name ("this compound"), the approximate quantity, and the date accumulation started.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area at or near the point of generation.
-
Keep the container securely closed except when adding waste.
-
Ensure the storage area has secondary containment to prevent spills from reaching drains.
-
-
Disposal of Empty Containers:
-
A container that held this compound should be considered hazardous waste unless properly decontaminated.
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste. The rinseate should be added to the appropriate hazardous waste container.
-
After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as regular solid waste.
-
-
Requesting Pickup:
-
Once the waste container is full (do not overfill), or if it has been in storage for the maximum allowed time (often up to 12 months), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department.
-
Experimental Protocols and Signaling Pathways
No specific experimental protocols or signaling pathways for a compound identified as "this compound" were found in the public domain. Researchers should refer to internal documentation or the supplier's information for such details. The general mechanism of CCR2 antagonists involves blocking the C-C chemokine receptor 2, which plays a role in monocyte migration.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling CCR2 Antagonist 3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CCR2 antagonist 3. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your experiments.
Hazard Identification and Risk Assessment
While specific toxicity data for every CCR2 antagonist may vary, it is prudent to handle these compounds as potentially hazardous. Similar small molecule antagonists can be harmful if swallowed, cause skin and eye irritation, and may be harmful if inhaled, especially in powdered form.[1][2] A thorough risk assessment should be conducted before beginning any work, considering the quantity of the compound and the specific experimental procedures involved.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to prevent exposure.[3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[4][5] | Provides a robust barrier against skin contact. The outer glove can be removed immediately after handling the compound to minimize the spread of contamination. |
| Eye Protection | Chemical safety goggles should be worn at all times. | Protects the eyes from airborne powder particles and potential splashes of solutions. |
| Body Protection | A dedicated laboratory coat, preferably disposable or one that can be decontaminated, should be worn. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area. |
| Respiratory Protection | For weighing and handling of the powder outside of a containment system (e.g., fume hood, glove box), a NIOSH-approved N95 or higher-level respirator is recommended. | Minimizes the risk of inhaling fine powder particles. The necessity and type of respiratory protection should be determined by a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. | Protects the feet from potential spills and dropped objects. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with the antagonist (e.g., gloves, weighing paper, pipette tips) should be considered chemical waste. These items must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Empty Containers: Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to your institution's guidelines.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it in a designated, sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable detergent and water. |
| Large Spill | Evacuate the area immediately. Prevent the spill from entering drains. Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup and disposal. |
Signaling Pathway Context
Understanding the mechanism of action of a CCR2 antagonist is key to appreciating its biological significance and the importance of safe handling.
Caption: Inhibitory Action of CCR2 Antagonist on the Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. CCR2 antagonist 5|1228650-83-6|MSDS [dcchemicals.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
